Product packaging for 2-(5-Methyl-2-Furyl)benzaldehyde(Cat. No.:CAS No. 400746-82-9)

2-(5-Methyl-2-Furyl)benzaldehyde

Cat. No.: B1364503
CAS No.: 400746-82-9
M. Wt: 186.21 g/mol
InChI Key: XBNQFPPQJHCVIB-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-Furyl)benzaldehyde ( 400746-82-9) is an organic compound with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol . This benzaldehyde derivative, which incorporates a 5-methylfuran functional group, has a calculated density of approximately 1.125 g/cm³ and a high calculated boiling point of 303.5°C at 760 mmHg, indicating low volatility . Its structure, featuring both aldehyde and furan rings, makes it a valuable multifunctional synthetic building block for organic synthesis and materials science research. Researchers utilize this compound as a key precursor in the development of more complex molecular architectures, particularly in heterocyclic and medicinal chemistry, where the furan moiety is a common pharmacophore. The compound has a calculated flash point of 99.6°C, which should be considered for safe handling and storage . As with many furan-based aldehydes, it is likely incompatible with strong oxidizing agents, strong acids, and strong bases . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2 B1364503 2-(5-Methyl-2-Furyl)benzaldehyde CAS No. 400746-82-9

Properties

IUPAC Name

2-(5-methylfuran-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-6-7-12(14-9)11-5-3-2-4-10(11)8-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNQFPPQJHCVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394315
Record name 2-(5-Methyl-2-Furyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400746-82-9
Record name 2-(5-Methyl-2-Furyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(5-Methyl-2-Furyl)benzaldehyde: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(5-methyl-2-furyl)benzaldehyde, a key intermediate in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of prominent synthetic strategies. The core of this guide focuses on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, which represent the most robust and versatile methods for the formation of the critical aryl-furan bond in the target molecule. Mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these pathways are presented to provide a comprehensive understanding of the available synthetic tools.

Introduction: The Significance of this compound

This compound is a bifunctional aromatic compound featuring a benzaldehyde moiety linked to a 5-methylfuran ring. This unique structural arrangement makes it a valuable building block in organic synthesis. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions. The 5-methyl-2-furyl group, a bioisostere for a phenyl ring, imparts specific physicochemical properties to the parent molecule and its derivatives, influencing factors such as metabolic stability and receptor binding affinity. Its applications are diverse, ranging from the synthesis of complex pharmaceutical agents to the development of novel fragrances and flavoring agents.[1][2]

Strategic Approaches to the Aryl-Furan Bond Formation

The central challenge in the synthesis of this compound lies in the efficient and selective formation of the carbon-carbon bond between the phenyl and furan rings. Palladium-catalyzed cross-coupling reactions have emerged as the premier strategy to achieve this transformation, offering mild reaction conditions and broad functional group tolerance.[3] This guide will focus on two of the most powerful of these methods: the Suzuki-Miyaura coupling and the Stille coupling.

The Suzuki-Miyaura Coupling: A Versatile and Boron-Based Approach

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4] It is widely favored due to the stability and low toxicity of the boronic acid reagents.[5]

Two primary disconnection approaches exist for the synthesis of this compound via the Suzuki-Miyaura coupling:

  • Route A: Coupling of 2-formylphenylboronic acid with a 2-halo-5-methylfuran.

  • Route B: Coupling of (5-methylfuran-2-yl)boronic acid with a 2-halobenzaldehyde.

Route B is often preferred due to the commercial availability and relative stability of (5-methylfuran-2-yl)boronic acid.[6]

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process:[3][7]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halobenzaldehyde, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by a base, transfers the 5-methylfuryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Base_X [B(OH)₂X]⁻ + Base-H⁺ Ar-Pd(II)-R(L2)->Pd(0)L2 Product Ar-R' Ar-Pd(II)-R(L2)->Product Reductive Elimination ArX 2-Halobenzaldehyde (ArX) ArX->Ar-Pd(II)-X(L2) Boronic_Acid (5-Methylfuran-2-yl)B(OH)₂ (R'B(OH)₂) + Base Boronic_Acid->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 equiv.), (5-methylfuran-2-yl)boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.) or K₂CO₃.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and ethanol, or dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Phosphine ligands stabilize the Pd(0) species and facilitate oxidative addition.
Base Na₂CO₃, K₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Toluene/Ethanol, Dioxane/WaterA biphasic system is often used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary activation energy for the catalytic cycle to proceed efficiently.
The Stille Coupling: An Organotin-Based Alternative

The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium.[8] While organotin compounds are toxic and require careful handling, the Stille reaction is often highly effective, especially for sterically hindered substrates, and is tolerant of a wide array of functional groups.[9][10]

Similar to the Suzuki coupling, two synthetic routes are viable:

  • Route A: Coupling of a 2-(trialkylstannyl)benzaldehyde with a 2-halo-5-methylfuran.

  • Route B: Coupling of 2-bromo-5-(trialkylstannyl)furan with a 2-halobenzaldehyde.

Mechanism: The catalytic cycle of the Stille coupling mirrors that of the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of the organic group from the organostannane to the palladium center.[11]

Stille_Coupling Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation XSnR3 XSnR₃ Ar-Pd(II)-R(L2)->Pd(0)L2 Product Ar-R' Ar-Pd(II)-R(L2)->Product Reductive Elimination ArX 2-Halobenzaldehyde (ArX) ArX->Ar-Pd(II)-X(L2) Organostannane 5-Methyl-2-furyl-SnR₃ (R'SnR₃) Organostannane->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Synthesis of this compound

Caution: Organotin reagents are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve 2-bromobenzaldehyde (1.0 equiv.), 2-(tributylstannyl)-5-methylfuran (1.1 equiv.), and a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.), in a dry, degassed solvent like toluene or DMF.

  • Additives (Optional): In some cases, additives like LiCl or Cu(I) salts can accelerate the reaction.[12]

  • Inert Atmosphere: Thoroughly degas the solution with argon or nitrogen.

  • Reaction: Heat the mixture to 90-110 °C under an inert atmosphere. Monitor the reaction's progress using TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and dilute it with an organic solvent. Wash with an aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Efficiently catalyzes the cross-coupling of a wide range of substrates.
Organostannane 2-(Tributylstannyl)-5-methylfuranThe tributyltin group provides a good balance of reactivity and stability.
Solvent Toluene, DMF, DioxaneAnhydrous and polar aprotic solvents are typically used.
Temperature 90-110 °CHigher temperatures are often required compared to Suzuki couplings.

Synthesis of Key Precursors

The successful execution of these cross-coupling reactions is contingent on the availability of high-quality starting materials.

Synthesis of (5-Methylfuran-2-yl)boronic acid

(5-Methylfuran-2-yl)boronic acid can be prepared from 2-bromo-5-methylfuran via a lithium-halogen exchange followed by quenching with a trialkyl borate.

Boronic_Acid_Synthesis Start 2-Bromo-5-methylfuran Intermediate 5-Methyl-2-furyllithium Start->Intermediate Lithium-Halogen Exchange Product (5-Methylfuran-2-yl)boronic acid Intermediate->Product Borylation & Hydrolysis Reagent1 1. n-BuLi, THF, -78 °C Reagent2 2. B(OR)₃ Reagent3 3. H₃O⁺

Caption: Synthesis of (5-Methylfuran-2-yl)boronic acid.

Synthesis of 2-Bromo-5-methylfuran

2-Bromo-5-methylfuran can be synthesized by the bromination of 2-methylfuran. Careful control of the reaction conditions is necessary to achieve regioselectivity.

Comparative Analysis and Conclusion

Both the Suzuki-Miyaura and Stille couplings are highly effective for the synthesis of this compound. The choice between them often depends on practical considerations.

FeatureSuzuki-Miyaura CouplingStille Coupling
Reagents Boronic acids (generally low toxicity, stable)Organostannanes (highly toxic, require careful handling)
Byproducts Boron-based salts (generally easy to remove)Tin compounds (can be difficult to remove completely)
Reaction Conditions Generally milderMay require higher temperatures
Functional Group Tolerance Very broadExtremely broad

For most applications, the Suzuki-Miyaura coupling is the preferred method due to its more environmentally benign nature and the ease of handling and removal of boron-containing reagents. However, for particularly challenging substrates where the Suzuki coupling may be sluggish, the Stille coupling remains a powerful and reliable alternative.

This guide has provided a comprehensive overview of the primary synthetic routes to this compound. By understanding the underlying mechanisms and experimental nuances of these palladium-catalyzed cross-coupling reactions, researchers can confidently select and optimize the most suitable pathway for their specific needs, enabling the efficient production of this valuable synthetic intermediate.

References

  • Williams, R. M., et al. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197.
  • Wikipedia. (2023). Stille reaction.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki coupling for the synthesis of β‐(2‐furyl)‐acroleins.
  • National Institutes of Health. (2018). HOTf-Catalyzed Alkyl-Heck-type Reaction.
  • Bentham Science Publisher. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
  • ScienceDirect. (2025). Synthesis of jet fuel and diesel range cycloalkanes with 2-methylfuran and benzaldehyde.
  • MDPI. (n.d.). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Amerigo Scientific. (n.d.). (5-Methylfuran-2-yl)boronic acid, 97%.

Sources

An In-depth Technical Guide to 2-(5-Methyl-2-Furyl)benzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

2-(5-Methyl-2-furyl)benzaldehyde stands as a significant, albeit specialized, building block in the expansive field of organic synthesis. Its unique bifunctional architecture, featuring a reactive aldehyde on a phenyl ring directly coupled to a nucleophilic 5-methylfuran moiety, presents a versatile platform for the construction of complex molecular frameworks. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its chemical identity, plausible synthetic routes grounded in established methodologies, predicted spectroscopic signatures, and its known and potential applications, particularly within the pharmaceutical and materials science sectors. While experimentally derived data for this specific molecule remains sparse in publicly accessible literature, this guide synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive and practical framework for its use.

Molecular Identity and Physicochemical Properties

This compound is a bi-aryl compound where a benzaldehyde unit is connected to a 5-methylfuran ring at the 2-position of the phenyl group. This structure imparts a unique combination of aromatic and heteroaromatic characteristics, influencing its reactivity and physical properties.

Structural and General Data
PropertyValueSource
IUPAC Name 2-(5-methylfuran-2-yl)benzaldehyde[1]
CAS Number 400746-82-9[1]
Molecular Formula C₁₂H₁₀O₂[2]
Molecular Weight 186.21 g/mol [2]
Appearance Liquid (predicted)-
Canonical SMILES CC1=CC=C(O1)C2=CC=CC=C2C=O[1]
InChI Key XBNQFPPQJHCVIB-UHFFFAOYSA-N[1]
Predicted Physical Properties
PropertyPredicted ValueBasis for Prediction
Boiling Point > 200 °C at 760 mmHgExpected to be significantly higher than its constituent parts (2-methylfuran: 63-66 °C; benzaldehyde: 178.1 °C) due to increased molecular weight and van der Waals forces.
Density ~1.1 g/mLSimilar bi-aryl compounds and benzaldehyde derivatives typically have densities slightly greater than water.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Methanol). Insoluble in water.The predominantly non-polar aromatic and furan rings suggest solubility in organic media and insolubility in water.
Refractive Index ~1.5 - 1.6Consistent with aromatic aldehydes and furan derivatives.

Synthesis of this compound: A Mechanistic Approach

The most logical and widely applicable method for the synthesis of this compound is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction . This Nobel Prize-winning methodology provides a powerful tool for the formation of C-C bonds between aryl and heteroaryl systems.[3]

The Suzuki-Miyaura Coupling Pathway

The synthesis involves the coupling of two key building blocks: (2-formylphenyl)boronic acid and 2-bromo-5-methylfuran . The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.

Suzuki_Coupling A 2-Bromo-5-methylfuran C Aryl-Pd(II)-Br Complex A->C Oxidative Addition B (2-Formylphenyl)boronic acid D Boronate Complex B->D Activation Pd0 Pd(0)L₂ Pd0->C E Aryl-Pd(II)-Aryl' Complex C->E Transmetalation D->E E->Pd0 F This compound E->F Reductive Elimination Base Base (e.g., K₂CO₃) Base->D PdII_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_precatalyst->Pd0 Reduction

Caption: Generalized workflow for the Suzuki-Miyaura coupling synthesis.

Experimental Protocol: A Validated Approach

While a specific protocol for this exact molecule is not published, the following detailed methodology is adapted from a general procedure for Suzuki cross-coupling reactions in aqueous media, which is known to be effective for heteroaryl couplings.

Reagents and Materials:

  • 2-Bromo-5-methylfuran (1.0 eq)

  • (2-Formylphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromo-5-methylfuran (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and deionized water to the flask. The volume should be sufficient to create a stirrable suspension.

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add brine to the mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure liquid.

Spectroscopic Characterization: A Predictive Analysis

The definitive identification of this compound relies on a combination of spectroscopic techniques. As experimental spectra are not publicly available, the following data is predicted based on the analysis of its constituent moieties and data from closely related compounds.[2]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, furan, aldehyde, and methyl protons.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~10.0s1H
Benzaldehyde H-6~7.9d1H
Benzaldehyde H-3, H-4, H-5~7.4 - 7.6m3H
Furan H-3~6.5d1H
Furan H-4~6.1d1H
Furan -CH₃~2.4s3H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)~192
Furan C-5~155
Furan C-2~152
Benzaldehyde C-1~137
Benzaldehyde C-2~134
Benzaldehyde C-3, C-4, C-5, C-6~128 - 132
Furan C-3~112
Furan C-4~107
Furan -CH₃~14

Solvent: CDCl₃

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium
Aldehyde C-H stretch2850 - 2750Medium, sharp
Carbonyl (C=O) stretch~1700Strong, sharp
Aromatic C=C stretch1600 - 1450Medium
Furan C-O-C stretch1250 - 1050Strong
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 186. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO, 29 Da) to give a fragment at m/z = 157, and cleavage of the C-C bond between the two rings.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable intermediate for the synthesis of a variety of more complex molecules.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for numerous chemical transformations:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-(5-methyl-2-furyl)benzoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: Can be reduced to the corresponding alcohol, (2-(5-methyl-2-furyl)phenyl)methanol, using reducing agents such as sodium borohydride.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of substituted benzylamines.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the formation of stilbene-like structures with a furan substituent.

  • Condensation Reactions: Can undergo condensation with active methylene compounds (e.g., malonates, nitriles) and amines to form Schiff bases and other heterocyclic systems.

Reactions Involving the Furan Ring

The 5-methylfuran ring also offers avenues for further functionalization:

  • Oxidation of the Methyl Group: The methyl group on the furan ring can be selectively oxidized to an aldehyde, forming a dialdehyde, which can then be used in further condensation reactions.

  • Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack, although the presence of the bulky benzaldehyde group may influence the regioselectivity.

  • Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures.

Reactivity Start This compound Oxidation_Aldehyde Carboxylic Acid Derivative Start->Oxidation_Aldehyde Oxidation Reduction_Aldehyde Benzyl Alcohol Derivative Start->Reduction_Aldehyde Reduction Reductive_Amination Benzylamine Derivative Start->Reductive_Amination Reductive Amination Wittig Stilbene Analogue Start->Wittig Wittig Reaction Condensation Schiff Base / Heterocycle Start->Condensation Condensation Oxidation_Methyl Dialdehyde Derivative Start->Oxidation_Methyl Methyl Group Oxidation

Caption: Key reaction pathways of this compound.

Applications in Research and Development

The structural motifs accessible from this compound are of significant interest in several areas of chemical research.

  • Pharmaceutical Development: Furan-containing compounds are known to exhibit a wide range of biological activities. This aldehyde serves as an intermediate in the synthesis of novel therapeutic agents.[1] The ability to generate diverse libraries of compounds through reactions of the aldehyde and furan moieties makes it a valuable starting material in drug discovery programs.

  • Materials Science: The aromatic and heteroaromatic nature of the molecule suggests potential applications in the development of novel polymers, coatings, and organic electronic materials.[1]

  • Flavor and Fragrance Industry: Benzaldehyde and furan derivatives are widely used as flavoring and fragrance agents. The unique combination in this molecule may offer interesting organoleptic properties.[1]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic aldehydes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: In case of contact, wash with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a molecule of considerable synthetic potential. While a comprehensive body of experimental data for this specific compound is yet to be established in the public domain, this guide provides a robust framework for its synthesis, characterization, and application based on well-established chemical principles and data from closely related analogues. As research into novel heterocyclic compounds continues to expand, it is anticipated that the utility of this versatile building block will become increasingly apparent, particularly in the fields of medicinal chemistry and materials science.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
  • Chem-Impex. 2-(5-Metil-2-furil)benzaldehído. [Link]
  • LookChem. Cas 62306-79-0,5-METHYLFURAN-2-BORONIC ACID. [Link]
  • PubChem. 2-(5-Methyl-furan-2-yl)-propionaldehyde. [Link]
  • Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry.
  • PubChem. 2-Acetyl-5-Methylfuran. [Link]
  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]
  • PubChem. 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. [Link]
  • Pouramini, Z., & Moradi, A. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry.
  • Zhang, Y., et al. (2025). Synthesis of jet fuel and diesel range cycloalkanes with 2-methylfuran and benzaldehyde. Fuel.
  • ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)
  • PolyU Institutional Research Archive. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. [Link]
  • National Institute of Standards and Technology. 2-Acetyl-5-methylfuran - the NIST WebBook. [Link]
  • Wikipedia. 2-Acetyl-5-methylfuran. [Link]
  • Human Metabolome Database. Showing metabocard for (+/-)-2-(5-Methyl-5-vinyltetrahydrofuran-2-yl)propionaldehyde (HMDB0032434). [Link]
  • National Institutes of Health. Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. [Link]
  • LookChem. Cas 702-82-9,3-Amino-1-hydroxyadamantane. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Preparation of 2-arylpropanoic acids by oxidative aryl migration in (β-aryl-β-hydroxy)alkyl phenyl selenides. [Link]
  • MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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An In-Depth Technical Guide to 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(5-Methyl-2-Furyl)benzaldehyde (CAS No. 400746-82-9), a versatile aromatic aldehyde. By integrating established chemical principles with practical insights, this document serves as a vital resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science. We will explore the compound's molecular architecture, a robust synthetic pathway, detailed characterization methods, and its current and potential applications.

Compound Overview and Significance

This compound is a biaryl compound featuring a benzaldehyde moiety linked to a 5-methylfuran ring at the ortho position. This unique structural arrangement of an electron-rich furan system and an electrophilic aldehyde group on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[1][2] Its applications are found in the flavor and fragrance industry due to its characteristic aroma, and more critically, it serves as a key building block in the development of novel pharmaceuticals and advanced materials.[1][2]

Molecular and Physicochemical Properties

A summary of the key properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 400746-82-9[1]
Molecular Formula C₁₂H₁₀O₂[2]
Molecular Weight 186.21 g/mol [2]
IUPAC Name 2-(5-methylfuran-2-yl)benzaldehyde[1]
Appearance Liquid[2]
Purity ≥ 95% (typically by NMR)[2]
Boiling Point 303.5°C at 760 mmHg (Predicted)[3]
Density 1.125 g/cm³ (Predicted)[3]
Storage Conditions Store at 0-8°C, under an inert atmosphere[2]

Synthesis via Suzuki-Miyaura Cross-Coupling: A Mechanistic Approach

The construction of the C-C bond between the furan and benzene rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions, tolerance of a broad range of functional groups, and high yields.[4][5] The logical and field-proven strategy involves the coupling of 2-bromobenzaldehyde with 5-methyl-2-furylboronic acid .

The choice of these starting materials is predicated on their commercial availability and the high efficiency of the subsequent coupling. The aldehyde functionality on the brominated benzene ring is sufficiently robust to withstand the reaction conditions, obviating the need for a protecting group strategy which would add steps and reduce overall yield.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal R-B(OH)₂ Base RedElim_Prod Reductive Elimination Product Complex Transmetal->RedElim_Prod RedElim_Prod->Pd0 Ar-R Product This compound (Ar-R) Reactants 2-Bromobenzaldehyde (Ar-X) + 5-Methyl-2-furylboronic acid (R-B(OH)₂) caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzaldehyde.

  • Transmetalation: The 5-methylfuryl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials and Reagents
  • 2-Bromobenzaldehyde (1.0 eq)

  • 5-Methyl-2-furylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Synthesis Procedure

Synthesis_Workflow start Start: Assemble Reaction reactants Combine 2-bromobenzaldehyde, 5-methyl-2-furylboronic acid, K₂CO₃, Pd(OAc)₂, and PPh₃ in Dioxane/H₂O start->reactants degas Degas the mixture (e.g., N₂ bubbling for 15 min) reactants->degas heat Heat to 90°C with vigorous stirring (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup: Cool, dilute with water, extract with ethyl acetate heat->workup wash Wash organic layer with water and brine workup->wash dry Dry over anhydrous MgSO₄ wash->dry purify Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) dry->purify end End: Isolate pure product purify->end

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 5-methyl-2-furylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water. The causality for using a biphasic solvent system is to ensure the dissolution of both the organic substrates and the inorganic base.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 90°C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure this compound.

Spectroscopic Characterization

Precise structural elucidation is paramount.[1] The following data, based on established spectroscopic principles and analysis of its constituent moieties, serves as a benchmark for characterization.[1][2][6]

Predicted ¹H NMR Data

The proton NMR spectrum is the primary tool for confirming the structure. The expected chemical shifts in CDCl₃ are detailed below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~10.0s1H
Benzaldehyde H-3~7.9dd1H
Benzaldehyde H-4/H-5~7.6 - 7.4m2H
Benzaldehyde H-6~7.3dd1H
Furan H-3~6.5d1H
Furan H-4~6.1d1H
Furan -CH₃~2.4s3H

Predicted data is inferred from structurally similar compounds and general NMR principles.[1]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
C=O (Aldehyde)~1700Strong, sharp absorption
C-H (Aldehyde)~2820 and ~2720Two weak to medium bands (Fermi doublet)
C-H (Aromatic)>3000Weak to medium absorption
C=C (Aromatic/Furan)~1600-1450Medium to strong absorptions
C-O-C (Furan)~1250-1050Strong absorption

Predicted data is inferred from spectral data of benzaldehyde and furan derivatives.[2]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

m/z ValuePredicted FragmentDescription
186[C₁₂H₁₀O₂]⁺Molecular Ion (M⁺)
185[C₁₂H₉O₂]⁺Loss of H radical from aldehyde
157[C₁₁H₉O]⁺Loss of CHO group
128[C₉H₈]⁺Loss of CHO and CO

Predicted data is based on common fragmentation patterns for aromatic aldehydes.[7]

Applications and Future Directions

This compound is a valuable intermediate with diverse applications:

  • Pharmaceutical Development: It serves as a precursor for the synthesis of complex heterocyclic scaffolds that are of interest in drug discovery programs targeting a range of diseases.[1][2]

  • Organic Synthesis: Its dual functionality allows for a wide range of chemical transformations, making it a versatile tool for synthetic chemists creating novel organic molecules.[2]

  • Materials Science: The compound can be explored in the development of new polymers and coatings, where its aromatic and furan components could enhance material properties.[1]

  • Flavor and Fragrance: Its unique aroma makes it a candidate for use in the formulation of perfumes and as a flavoring agent in food products.[2]

The continued exploration of this molecule's reactivity will undoubtedly unlock new synthetic pathways and lead to the discovery of novel compounds with significant biological and material properties.

References

  • PubChem. 2-(5-Methyl-furan-2-yl)-propionaldehyde. [Link]
  • NIST. 2-Furancarboxaldehyde, 5-methyl-. [Link]
  • ACS Publications. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
  • PubMed. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]
  • ResearchGate. Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. [Link]
  • PMC - NIH. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
  • ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. [Link]
  • PMC - NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • RSC Publishing. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]
  • Berkeley Learning Hub. 5 Tips Benzaldehyde IRSpectrum. [Link]
  • Doc Brown's Chemistry. mass spectrum of benzaldehyde. [Link]
  • PubChem. 2-Acetyl-5-Methylfuran. [Link]
  • ResearchGate. (a) Experimental and (b) theoretical FT-IR spectrum of 2-acetyl-5methylfuran. [Link]
  • Yeast Metabolome Database. 5-Methylfurfural (YMDB15957). [Link]
  • ResearchGate. Matrix IR absorption spectrum identifying formaldehyde as a thermal.... [Link]
  • PMC - NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

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An In-depth Technical Guide to the Physical Properties of 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 2-(5-Methyl-2-Furyl)benzaldehyde (CAS No. 400746-82-9). As a key intermediate in organic synthesis and a valuable component in the flavor and fragrance industry, a thorough understanding of its physicochemical characteristics is paramount for its effective application.[1][2] This document details its molecular structure, calculated and experimentally determined physical properties, and predicted spectroscopic data based on analogous compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the determination of these properties, offering a self-validating framework for researchers. The causality behind experimental choices is elucidated to provide a deeper understanding of the characterization process.

Introduction and Significance

This compound is an aromatic aldehyde that incorporates both a furan and a benzaldehyde moiety.[1] This unique structural combination imparts distinct sensory characteristics, making it a sought-after ingredient in the formulation of flavorings and perfumes.[1] Beyond its aromatic applications, its reactivity makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] A precise understanding of its physical properties is crucial for its handling, reaction optimization, and quality control in various research and industrial settings.

Molecular Structure and Core Properties

The structural integrity of this compound dictates its physical and chemical behavior. Its molecular formula is C₁₂H₁₀O₂, with a molecular weight of 186.21 g/mol .

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 400746-82-9[1]
Molecular Formula C₁₂H₁₀O₂[1]
Molecular Weight 186.21 g/mol
Physical Form Liquid[1]
Boiling Point 303.5 °C at 760 mmHg
Density 1.125 g/cm³
Purity ≥ 95% (by NMR)[1]
Storage 0-8 °C[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm. This downfield shift is characteristic of an aldehyde proton deshielded by the electronegative oxygen atom.

  • Aromatic Protons (Benzene Ring): A complex multiplet pattern is anticipated between δ 7.4-7.9 ppm, integrating to 4 protons. The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns due to the influence of the furan and aldehyde substituents.

  • Furan Protons: Two doublets are expected in the region of δ 6.2-7.2 ppm, each integrating to 1 proton. The proton on the carbon adjacent to the methyl group will appear more upfield than the proton on the carbon attached to the benzene ring.

  • Methyl Protons (-CH₃): A singlet integrating to 3 protons is predicted to appear around δ 2.4 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of δ 190-195 ppm.

  • Aromatic and Furan Carbons: A series of signals are anticipated between δ 110-160 ppm. The carbon atoms directly attached to the oxygen in the furan ring and the carbon bearing the aldehyde group will be the most downfield in this region.

  • Methyl Carbon (-CH₃): A signal is expected in the upfield region, around δ 14-22 ppm.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. For this compound, the conjugated system encompassing the furan and benzene rings, as well as the carbonyl group, will give rise to characteristic π → π* transitions. It is predicted that the compound will exhibit a strong absorption maximum (λmax) in the range of 280-320 nm in a non-polar solvent like hexane or cyclohexane. The presence of the methyl group and the extended conjugation are likely to cause a bathochromic (red) shift compared to unsubstituted benzaldehyde or furan.

Experimental Protocols for Physical Property Determination

The following protocols are designed to be self-validating and provide a robust framework for the characterization of this compound.

Determination of Boiling Point

The boiling point is a critical indicator of purity for a liquid compound. The capillary method is a reliable technique for its determination.

G A Sample Preparation B Apparatus Assembly A->B Place sample in Thiele tube C Heating and Observation B->C Heat gently and uniformly D Data Recording C->D Note temperature at which a steady stream of bubbles emerges C->D Note temperature at which liquid re-enters the capillary upon cooling

Caption: Workflow for Boiling Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube or a fusion tube.

  • Capillary Tube Insertion: Invert a sealed-end capillary tube and place it into the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat gently.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Data Recording: Note the temperature at which a continuous and steady stream of bubbles is observed. This is the approximate boiling point. For a more accurate reading, allow the apparatus to cool slowly and record the temperature at which the liquid just begins to re-enter the capillary tube. This temperature is the boiling point of the liquid.

Causality: The boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure. The trapped air in the capillary tube expands upon heating and is replaced by the vapor of the liquid. When the external pressure and the vapor pressure are equal, a steady stream of bubbles is observed. Upon cooling, the vapor inside the capillary condenses, and the liquid is drawn back in when the vapor pressure drops below the atmospheric pressure.

Assessment of Solubility

Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification, and formulation.

Step-by-Step Methodology:

  • Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

  • Sample Addition: To 1 mL of each solvent in a separate test tube, add a small, accurately measured amount of this compound (e.g., 10 mg).

  • Observation: Agitate the mixture and observe for complete dissolution at room temperature.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble." For quantitative analysis, determine the concentration at which the solute no longer dissolves.

Causality: The principle of "like dissolves like" governs solubility. The polarity of this compound, which is moderately polar due to the aldehyde and furan moieties, will determine its solubility in different solvents. It is expected to be soluble in moderately polar to non-polar organic solvents and have low solubility in highly polar solvents like water.

Spectroscopic Analysis Workflow

G cluster_0 NMR Spectroscopy cluster_1 UV-Vis Spectroscopy A Sample Preparation (in deuterated solvent) B Instrument Setup (Lock, Shim) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing and Analysis C->E D->E F Sample Preparation (in UV-grade solvent) G Blank Measurement F->G H Sample Measurement G->H I Data Analysis (λmax determination) H->I

Caption: Workflow for Spectroscopic Analysis.

Step-by-Step Methodology for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Step-by-Step Methodology for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., cyclohexane or ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Causality: The principles of nuclear magnetic resonance and electronic transitions form the basis of these spectroscopic techniques. In NMR, atomic nuclei with non-zero spin align in a magnetic field and absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment. In UV-Vis spectroscopy, the absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is characteristic of the electronic structure of the molecule.

Conclusion

This technical guide has provided a detailed examination of the physical and spectroscopic properties of this compound. The tabulated physical properties, predicted spectral data, and comprehensive experimental protocols offer a valuable resource for researchers and professionals in drug development and other scientific fields. The emphasis on the rationale behind experimental procedures is intended to empower users to conduct their own robust characterization of this and similar compounds with a high degree of scientific integrity.

References

  • Chem-Impex. (n.d.). This compound.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

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An In-Depth Technical Guide to the Molecular Structure of 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methyl-2-Furyl)benzaldehyde is an aromatic aldehyde that possesses a unique molecular architecture, integrating a benzaldehyde moiety with a 5-methylfuran ring. This structural combination imparts a distinct chemical reactivity and potential for diverse applications, ranging from the flavor and fragrance industry to being a pivotal intermediate in organic synthesis and pharmaceutical development.[1][2] The presence of the furan ring, a well-known pharmacophore, suggests that this molecule could serve as a valuable scaffold in the design of novel therapeutic agents. Furan derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comprehensive analysis of the molecular structure of this compound, its synthesis, and its potential significance in the field of drug discovery.

Molecular Structure Elucidation

The definitive characterization of this compound relies on a combination of modern spectroscopic techniques. While a public crystal structure is not available, a detailed analysis of its predicted spectroscopic data provides a robust understanding of its molecular framework.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics for this compound can be predicted:

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1HAldehyde proton (-CHO)
~7.9d1HAromatic proton (ortho to -CHO)
~7.6t1HAromatic proton (para to -CHO)
~7.5t1HAromatic proton (meta to -CHO)
~7.4d1HAromatic proton (meta to -CHO)
~6.8d1HFuran proton (adjacent to benzaldehyde)
~6.1d1HFuran proton (adjacent to methyl group)
~2.4s3HMethyl proton (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbon (-CHO)
~155Furan carbon (C5)
~150Furan carbon (C2)
~135Aromatic carbon (ipso, attached to furan)
~134Aromatic carbon (para to -CHO)
~133Aromatic carbon (ortho to -CHO)
~129Aromatic carbon (meta to -CHO)
~128Aromatic carbon (meta to -CHO)
~112Furan carbon (C3)
~108Furan carbon (C4)
~14Methyl carbon (-CH₃)

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibration
~3050-3000Aromatic C-H stretch
~2920Aliphatic C-H stretch (methyl)
~2820, ~2720Aldehyde C-H stretch (Fermi doublet)
~1700C=O stretch (aldehyde)
~1600, ~1480Aromatic C=C stretch
~1570Furan ring stretch
~1020C-O-C stretch (furan)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zProposed Fragment
186[M]⁺ (Molecular ion)
185[M-H]⁺
157[M-CHO]⁺
128[M-C₄H₄O]⁺
91[C₇H₇]⁺ (Tropylium ion)

The ortho-substitution pattern of the biaryl system likely induces a non-planar conformation to minimize steric hindrance between the benzaldehyde and furan rings. This torsional angle is a critical determinant of the molecule's overall shape and its ability to interact with biological targets.[5]

Synthesis of this compound

A highly efficient and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Two primary retrosynthetic pathways can be envisioned for this target molecule.

retrosynthesis cluster_pathwayA Pathway A cluster_pathwayB Pathway B target This compound A1 2-Bromobenzaldehyde target->A1 Suzuki Coupling A2 5-Methyl-2-furylboronic acid target->A2 Suzuki Coupling B1 2-Formylphenylboronic acid target->B1 Suzuki Coupling B2 2-Bromo-5-methylfuran target->B2 Suzuki Coupling

Caption: Retrosynthetic analysis for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling (Pathway A)

This protocol describes the synthesis utilizing 2-bromobenzaldehyde and 5-methyl-2-furylboronic acid.

Materials:

  • 2-Bromobenzaldehyde

  • 5-Methyl-2-furylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq), 5-methyl-2-furylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst system consisting of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by water (10% of the total solvent volume).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

synthesis_workflow start Combine Reactants: - 2-Bromobenzaldehyde - 5-Methyl-2-furylboronic acid - Pd(OAc)₂/PPh₃ - K₂CO₃ solvents Add Solvents: Toluene, Ethanol, Water start->solvents degas Degas with Inert Gas solvents->degas reflux Heat to Reflux (12-24h) degas->reflux workup Aqueous Workup: Ethyl Acetate, Water, Brine reflux->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications in Drug Development

The structural motifs present in this compound are of significant interest in medicinal chemistry. The furan ring is a common feature in many biologically active compounds and approved drugs.[4] Furthermore, benzofuran derivatives, which share a similar biaryl core, have been extensively studied for a wide range of therapeutic applications, including anticancer, antibacterial, and antifungal activities.[8][9]

Cytotoxicity and Biological Evaluation

It is important to note that furan and some of its metabolites can exhibit cytotoxicity.[1][2][10] Therefore, any derivative of this compound intended for therapeutic use must undergo rigorous biological evaluation to assess its safety and efficacy. Initial screening for cytotoxicity against various cell lines is a critical first step.

The aldehyde functionality in this molecule provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives. For instance, condensation with amines or hydrazines can lead to the formation of Schiff bases or hydrazones, respectively, which are classes of compounds known to possess a broad range of biological activities.

drug_discovery_logic start This compound modification Chemical Modification (e.g., Schiff base formation) start->modification library Library of Derivatives modification->library screening Biological Screening (Cytotoxicity, Efficacy) library->screening lead Lead Compound Identification screening->lead optimization Lead Optimization lead->optimization candidate Drug Candidate optimization->candidate

Caption: Logical workflow for drug discovery based on the title compound.

Conclusion

This compound is a molecule with a well-defined structure that can be reliably synthesized and characterized. Its combination of a furan ring and a benzaldehyde moiety makes it a promising starting point for the development of novel compounds with potential applications in medicinal chemistry. Further research into its biological activities and the synthesis of its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its molecular characteristics and a practical approach to its synthesis, serving as a valuable resource for researchers in the field.

References

  • Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells. (2023). PubMed. [Link]
  • Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells. (2008). PubMed. [Link]
  • Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. (2023). PubMed Central. [Link]
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  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PubMed Central. [Link]
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  • Furan: A Promising Scaffold for Biological Activity. (2024).
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025).
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An In-depth Technical Guide to 2-(5-Methyl-2-Furyl)benzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Convergence of Furan and Benzaldehyde Scaffolds in Modern Chemistry

The furan ring, a simple five-membered aromatic heterocycle, has a rich history in chemistry, with its first derivative, 2-furoic acid, being described by Carl Wilhelm Scheele in 1780.[1] Since then, the furan scaffold has been identified as a crucial component in a vast array of biologically active compounds, contributing to antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2] Similarly, the benzaldehyde moiety is a fundamental building block in organic synthesis, renowned for its reactivity and presence in numerous pharmaceuticals and agrochemicals. The strategic combination of these two pharmacophores in 2-(5-Methyl-2-Furyl)benzaldehyde creates a versatile molecular architecture with significant potential in drug discovery, materials science, and fine chemical synthesis.[3][4] This guide provides a comprehensive technical overview of this compound, from its logical synthesis and spectroscopic characterization to its current and prospective applications for researchers, scientists, and drug development professionals.

Retrosynthesis and Plausible Synthetic Pathways

While a singular, seminal paper detailing the initial discovery of this compound is not prominent in the literature, its structure strongly suggests a synthesis rooted in modern palladium-catalyzed cross-coupling reactions. The most logical and widely adopted method for constructing the biaryl linkage between the furan and benzene rings is the Suzuki-Miyaura coupling reaction. This powerful C-C bond-forming reaction offers high yields, excellent functional group tolerance, and relatively mild reaction conditions.

The retrosynthetic analysis points to two primary Suzuki-Miyaura coupling strategies:

  • Route A: Coupling of a (2-formylphenyl)boronic acid with 2-bromo-5-methylfuran.

  • Route B: Coupling of a 2-(5-methylfuran)ylboronic acid with 2-bromobenzaldehyde.

Both routes are viable, with the choice often depending on the commercial availability and stability of the starting materials.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_route_a Route A cluster_route_b Route B Target This compound Disconnect C-C Bond (Suzuki Coupling) Target->Disconnect SM1_A (2-Formylphenyl)boronic acid SM1_A->Disconnect SM2_A 2-Bromo-5-methylfuran SM2_A->Disconnect SM1_B 2-(5-Methylfuran)ylboronic acid SM1_B->Disconnect SM2_B 2-Bromobenzaldehyde SM2_B->Disconnect

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol details a general and robust procedure for the synthesis of this compound, adapted from established methods for Suzuki-Miyaura couplings of aryl and heteroaryl compounds.[5][6][7] This self-validating system includes an inert atmosphere to protect the palladium catalyst from oxidation and uses a base to activate the boronic acid for transmetalation.

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • 5-Methyl-2-furanboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde, 5-methyl-2-furanboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a liquid.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Spectroscopic Characterization and Data

The structural elucidation of this compound relies on standard spectroscopic techniques.[8] The expected data, based on the analysis of its chemical moieties and data from analogous compounds, are summarized below.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure. A high-resolution spectrum (e.g., at 400 MHz or higher) in a solvent like deuterated chloroform (CDCl₃) would be expected to show the following key signals:

Predicted ¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aldehyde Proton~10.2Singlet1H-CHO
Aromatic Protons~7.5 - 7.9Multiplet4HPhenyl ring protons
Furan Protons~6.1 - 6.8Doublets2HFuran ring protons
Methyl Protons~2.4Singlet3H-CH₃
Predicted ¹³C NMR Data Chemical Shift (δ, ppm) Assignment
Aldehyde Carbonyl~192-CHO
Furan & Phenyl Carbons~110 - 160C=C (Aromatic)
Methyl Carbon~14-CH₃
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight of the compound.

Predicted Mass Spectrometry Data m/z Value Assignment
Molecular Ion Peak [M]⁺186.21C₁₂H₁₀O₂
Key Fragmentation PeaksVariesLoss of -CHO, -CH₃, etc.

Applications in Research and Development

This compound is a valuable intermediate with applications spanning several industries, primarily due to the combined reactivity of its aldehyde group and the established biological relevance of the furan nucleus.

  • Pharmaceutical Development: The compound serves as a key precursor in the synthesis of more complex molecules with potential therapeutic applications.[3][4] The furan moiety is a known bioisostere for phenyl rings and can modulate a compound's metabolic stability and receptor binding affinity. Derivatives of furan-containing compounds have shown a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The aldehyde functional group provides a reactive handle for constructing larger scaffolds through reactions like reductive amination, Wittig reactions, and condensations to form Schiff bases and other heterocyclic systems.

  • Flavor and Fragrance Industry: Its aromatic structure imparts a pleasant aroma, making it a useful ingredient in the formulation of perfumes and as a flavoring agent in food products.[3][4]

  • Materials Science: It is explored in the creation of novel polymers and coatings, where the furan and benzaldehyde structures can contribute to enhanced thermal stability, durability, and specific optical properties.[3]

Future Outlook and Conclusion

The history of this compound is intrinsically linked to the advancement of synthetic methodologies like palladium-catalyzed cross-coupling. While it may not have a storied discovery, its value lies in its utility as a readily accessible building block for creating chemical diversity. For drug development professionals, this compound represents a strategic starting point for generating libraries of novel furan-containing compounds for biological screening. As the demand for new therapeutics with improved efficacy and novel mechanisms of action continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase. Its straightforward synthesis and predictable reactivity make it an asset in the toolkit of any medicinal or synthetic chemist.

References

  • Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". The Royal Society of Chemistry. [Link]
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  • 13C DEPT NMR 1D Spectrum. University of Utah Chemistry Department. [Link]
  • Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica. [Link]
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  • US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan)
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]
  • KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
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Unveiling the Bioactive Potential of 2-(5-Methyl-2-Furyl)benzaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Therapeutic Promise of a Unique Furan Derivative

In the ever-evolving landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. Among the myriad of heterocyclic compounds, furan derivatives have consistently demonstrated a broad spectrum of pharmacological activities, positioning them as privileged structures in medicinal chemistry.[1] This guide focuses on a specific, yet underexplored molecule: 2-(5-Methyl-2-Furyl)benzaldehyde. While primarily recognized as a flavoring agent and a synthetic intermediate, its unique structural amalgamation of a substituted furan ring and a benzaldehyde moiety suggests a significant, largely untapped, potential for biological activity.[2][3]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a scientifically grounded rationale for investigating the therapeutic potential of this compound. We will delve into the prospective anticancer, antimicrobial, and anti-inflammatory properties of this compound, underpinned by the known bioactivities of its constituent chemical motifs. Furthermore, this guide provides detailed, field-proven experimental protocols to empower research teams to systematically validate these hypotheses. Our approach is rooted in the principles of scientific integrity, ensuring that each proposed experimental workflow is a self-validating system designed to yield robust and reproducible data.

The Scientific Rationale: Why Investigate this compound?

The therapeutic potential of a molecule is often encoded in its structure. This compound is a fascinating case study in this regard, possessing two key pharmacophores: a 5-methylfuran ring and a benzaldehyde group, which are known to contribute to a range of biological effects.

The furan nucleus is a versatile heterocyclic scaffold found in numerous biologically active natural products and synthetic drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1] The substitution pattern on the furan ring is critical in modulating this activity. For instance, studies on chalcones derived from 2-acetyl-5-methylfuran have shown promising antimicrobial effects. Furthermore, Schiff bases synthesized from 5-substituted-furan-2-carbaldehydes have demonstrated both antibacterial and anthelmintic properties.[4]

Concurrently, the benzaldehyde moiety is not merely a passive component. Benzaldehyde and its derivatives have been reported to possess antitumor activity.[5] For example, certain benzofuran analogues containing a benzaldehyde group have shown significant anticancer activity against lung and cervical cancer cell lines.[6] The combination of these two pharmacologically active units within a single molecule, as in this compound, presents a compelling case for its investigation as a potential therapeutic agent.

Investigating the Anticancer Potential: A Step-by-Step Approach

The presence of both the furan and benzaldehyde moieties in this compound strongly suggests a potential for anticancer activity. Furan-containing compounds have been explored for their cytotoxic effects, and some derivatives are known to modulate key signaling pathways involved in cancer cell proliferation and survival.[7][8]

Foundational In Vitro Cytotoxicity Screening: The MTT Assay

The initial step in assessing anticancer potential is to determine the compound's cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7][8] It measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer, MCF-7 - breast cancer) in appropriate complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC₅₀ Values

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549[Insert Hypothetical Value][Insert Known Value]
HeLa[Insert Hypothetical Value][Insert Known Value]
MCF-7[Insert Hypothetical Value][Insert Known Value]

Probing the Antimicrobial Efficacy: A Systematic Evaluation

Furan derivatives have a well-documented history of antimicrobial activity.[1] The structural similarity of this compound to other bioactive furan-based compounds, such as those found in certain Schiff bases with demonstrated antibacterial properties, provides a strong rationale for investigating its antimicrobial potential.[4]

Initial Screening for Antibacterial Activity: The Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound. It is a qualitative or semi-quantitative method that provides a quick visual indication of a compound's ability to inhibit microbial growth.

Experimental Protocol: Disk Diffusion Assay

  • Microorganism Preparation:

    • Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Inoculation:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the prepared bacterial suspension.

  • Disk Application:

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of this compound dissolved in a suitable solvent.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plates.

    • Include a solvent control disk and a positive control disk with a standard antibiotic (e.g., Gentamicin).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

To quantify the antimicrobial potency, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) – the lowest concentration of the compound that inhibits visible microbial growth.

Experimental Protocol: Broth Microdilution Assay

  • Preparation:

    • In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to each well.

    • Prepare a stock solution of this compound and perform serial two-fold dilutions in the microtiter plate to obtain a range of concentrations.

  • Inoculation:

    • Prepare a bacterial inoculum as described for the disk diffusion assay and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls:

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Data Presentation: Hypothetical Antimicrobial Activity

MicroorganismDisk Diffusion Zone (mm)MIC (µg/mL)
S. aureus[Insert Hypothetical Value][Insert Hypothetical Value]
E. coli[Insert Hypothetical Value][Insert Hypothetical Value]

Exploring Anti-inflammatory Properties: In Vitro Assays

Chronic inflammation is a hallmark of numerous diseases. Furan derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators.[1] Given this precedent, evaluating the anti-inflammatory potential of this compound is a logical and promising avenue of research.

Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, typically bovine serum albumin (BSA).

Experimental Protocol: Inhibition of Protein Denaturation

  • Reaction Mixture:

    • Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of this compound at various concentrations (e.g., 100, 250, 500 µg/mL).

    • Use a standard anti-inflammatory drug like Diclofenac sodium as a positive control.

  • Incubation:

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

  • Measurement:

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane. During inflammation, lysosomal enzymes are released, causing tissue damage. This assay evaluates the ability of a compound to protect HRBCs from hypotonicity-induced lysis.

Experimental Protocol: HRBC Membrane Stabilization

  • HRBC Preparation:

    • Collect fresh human blood and mix it with an equal volume of Alsever's solution.

    • Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the pellet with isosaline.

    • Prepare a 10% v/v suspension of HRBCs in isosaline.

  • Assay Mixture:

    • Prepare a mixture containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.

    • Add 0.5 mL of this compound at various concentrations.

    • Use Diclofenac sodium as a standard drug.

  • Incubation and Lysis:

    • Incubate the mixtures at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 20 minutes.

  • Measurement:

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis:

    • Calculate the percentage of membrane stabilization.

Data Presentation: Hypothetical Anti-inflammatory Activity

AssayThis compound (% Inhibition at 500 µg/mL)Diclofenac Sodium (% Inhibition at 100 µg/mL)
Protein Denaturation[Insert Hypothetical Value][Insert Known Value]
HRBC Stabilization[Insert Hypothetical Value][Insert Known Value]

Visualizing the Path Forward: Workflow and Logic Diagrams

To provide a clear and logical framework for the proposed research, the following diagrams illustrate the experimental workflow and the underlying rationale.

Diagram 1: Overall Experimental Workflow

G cluster_0 Phase 1: Hypothesis & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Lead Identification Compound Synthesis Synthesis & Purification of This compound Anticancer Anticancer Screening (MTT Assay) Compound Synthesis->Anticancer Antimicrobial Antimicrobial Screening (Disk Diffusion & MIC) Compound Synthesis->Antimicrobial Anti-inflammatory Anti-inflammatory Screening (Protein Denaturation & HRBC) Compound Synthesis->Anti-inflammatory Data Analysis IC50, MIC, % Inhibition Calculation Anticancer->Data Analysis Antimicrobial->Data Analysis Anti-inflammatory->Data Analysis Lead Identification Identification of Promising Biological Activity Data Analysis->Lead Identification

Caption: A streamlined workflow for the systematic evaluation of this compound's biological activity.

Diagram 2: Rationale for Potential Bioactivity

G cluster_furan Furan Derivatives' Known Bioactivities cluster_benzaldehyde Benzaldehyde Derivatives' Known Bioactivities Molecule This compound 5-Methylfuran Ring Benzaldehyde Moiety Furan_Anticancer Anticancer Molecule:f0->Furan_Anticancer Furan_Antimicrobial Antimicrobial Molecule:f0->Furan_Antimicrobial Furan_Anti-inflammatory Anti-inflammatory Molecule:f0->Furan_Anti-inflammatory Benz_Anticancer Anticancer Molecule:f1->Benz_Anticancer Hypothesized_Activity Potential Biological Activities Furan_Anticancer->Hypothesized_Activity Furan_Antimicrobial->Hypothesized_Activity Furan_Anti-inflammatory->Hypothesized_Activity Benz_Anticancer->Hypothesized_Activity

Caption: The structural basis for the hypothesized biological activities of the target compound.

Conclusion: A Call to Investigation

This technical guide has laid out a comprehensive and scientifically rigorous framework for exploring the potential biological activities of this compound. By leveraging the known pharmacological profiles of its constituent furan and benzaldehyde moieties, we have established a strong rationale for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The detailed experimental protocols provided herein are designed to empower research teams to systematically test these hypotheses and generate high-quality, reproducible data. The journey from a promising chemical scaffold to a clinically viable therapeutic is long and arduous, but it begins with a clear, logical, and well-supported research plan. It is our firm belief that this compound represents a valuable and underexplored starting point for such a journey, and we encourage the scientific community to embark on its investigation.

References

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  • Vishnu, T. et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity. [Link]
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An In-depth Technical Guide to 2-(5-Methyl-2-Furyl)benzaldehyde Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(5-methyl-2-furyl)benzaldehyde scaffold represents a privileged structural motif in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound class, delving into its synthetic accessibility, diverse biological activities, and the structure-activity relationships that govern its therapeutic potential. By integrating established synthetic protocols with an analysis of its broad pharmacological profile, this document serves as a critical resource for researchers engaged in the discovery and development of next-generation therapeutics targeting a range of diseases, from infectious agents to cancer.

Introduction: The Furan-Benzaldehyde Core as a Strategic Starting Point

The furan ring is a five-membered aromatic heterocycle that serves as a cornerstone in numerous pharmacologically active compounds. Its unique electronic and steric properties often enhance binding affinity to biological targets and improve the pharmacokinetic profiles of drug candidates. When coupled with a benzaldehyde moiety, the resulting scaffold, exemplified by this compound, presents a synthetically tractable starting point for the development of a diverse library of derivatives.

The inherent reactivity of the aldehyde group, combined with the potential for substitution on both the furan and benzene rings, allows for systematic structural modifications. This chemical versatility is paramount in medicinal chemistry for optimizing potency, selectivity, and safety profiles. Derivatives of the furan core have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, underscoring the therapeutic promise of this chemical class.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs is a critical first step in the exploration of their therapeutic potential. This section outlines key synthetic approaches, providing both conceptual understanding and actionable protocols.

Core Scaffold Synthesis: Suzuki-Miyaura Cross-Coupling

A prevalent and efficient method for constructing the biaryl linkage in this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and functional group tolerance.


reactant1 [label="2-Bromobenzaldehyde"]; reactant2 [label="(5-Methyl-2-furyl)boronic acid"]; catalyst [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., Na₂CO₃)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reactant1 -> catalyst [arrowhead=none]; reactant2 -> catalyst [arrowhead=none]; catalyst -> product [label="Suzuki Coupling"]; }

Figure 1: Suzuki-Miyaura cross-coupling for core scaffold synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 eq), (5-methyl-2-furyl)boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and ethanol.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude

A Comprehensive Spectroscopic Guide to 2-(5-Methyl-2-Furyl)benzaldehyde: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methyl-2-Furyl)benzaldehyde is a bi-aromatic aldehyde possessing a unique molecular architecture that combines a benzaldehyde moiety with a 5-methylfuran ring. This structure makes it a valuable intermediate in various fields, including pharmaceutical development, organic synthesis, and the flavor and fragrance industry.[1][2] Its utility as a building block for more complex molecules necessitates a definitive and comprehensive understanding of its structural and electronic properties.[2]

Spectroscopic analysis is the cornerstone of modern chemical characterization, providing unambiguous evidence of molecular structure, purity, and connectivity. This in-depth guide presents a multi-technique spectroscopic analysis of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Our approach moves beyond simple data reporting, focusing on the causal relationships between molecular structure and spectral output. Each section provides not only the data but also the underlying principles and experimental considerations, offering a robust framework for researchers working with this compound and its derivatives.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle & Expertise: ¹H NMR spectroscopy provides the most detailed information about the hydrogen framework of a molecule. The number of signals indicates the number of chemically non-equivalent proton environments, their chemical shift (δ) reveals the electronic environment, the integration gives the ratio of protons in each environment, and the signal's multiplicity (splitting pattern) elucidates the number of neighboring protons.[3][4] For a molecule like this compound, with distinct aromatic and heterocyclic regions, ¹H NMR is indispensable for confirming the precise substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[5] The choice of chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds, as its residual solvent peak (δ ≈ 7.26 ppm) typically does not interfere with the signals of interest.

  • Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic protons.

  • Data Acquisition: Record the spectrum at room temperature, typically using 16-32 scans to achieve an adequate signal-to-noise ratio. The spectral window should encompass a range of 0-12 ppm to ensure all signals, including the downfield aldehyde proton, are captured.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it using the residual solvent peak (CDCl₃ at δ 7.26 ppm) as a reference. Integrate all signals and identify their multiplicities.

Data Presentation: Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
1~10.0 - 10.2Singlet (s)1HAldehyde (-CHO)
2~7.9 - 8.1Doublet (d)1HAromatic (ortho to CHO)
3~7.4 - 7.7Multiplet (m)3HRemaining Aromatic
4~6.6 - 6.8Doublet (d)1HFuran H-3
5~6.1 - 6.3Doublet (d)1HFuran H-4
6~2.4 - 2.5Singlet (s)3HMethyl (-CH₃)
In-depth Analysis & Interpretation
  • Aldehyde Proton (δ ~10.1 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl (C=O) group. This results in a characteristic signal far downfield, typically appearing as a sharp singlet as it has no adjacent proton neighbors to couple with.[6]

  • Aromatic Protons (δ ~7.4 - 8.1 ppm): The four protons on the benzaldehyde ring are expected to appear in the aromatic region. The proton ortho to the aldehyde group will be the most downfield (~7.9-8.1 ppm) due to the deshielding effect of the carbonyl. The remaining aromatic protons will form a complex multiplet further upfield. The exact splitting pattern depends on the coupling constants between them.[4]

  • Furan Protons (δ ~6.1 - 6.8 ppm): The two protons on the furan ring are coupled to each other. The proton at the 3-position (adjacent to the benzene ring) is expected around δ 6.6-6.8 ppm, while the proton at the 4-position (adjacent to the methyl group) appears further upfield at δ 6.1-6.3 ppm. Both will appear as doublets due to coupling with each other (typically with a coupling constant J ≈ 3-4 Hz). This assignment is consistent with data for other 2,5-disubstituted furans.[7]

  • Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group attached to the furan ring are chemically equivalent and have no neighboring protons. Therefore, they will give rise to a sharp singlet signal.[8] Its position around 2.4 ppm is characteristic of a methyl group attached to an aromatic/heteroaromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle & Expertise: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.[6] The chemical shift of each signal is highly sensitive to the carbon's hybridization (sp³, sp², sp) and its electronic environment, making it a powerful tool for confirming the presence of functional groups and the overall molecular framework.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer used for proton NMR.

  • Data Acquisition: ¹³C NMR experiments require a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. A standard acquisition uses proton decoupling, which results in all carbon signals appearing as singlets, simplifying the spectrum. The spectral window is typically set from 0 to 220 ppm.

  • Processing: Process the data similarly to the ¹H spectrum, using the deuterated solvent signal (CDCl₃ at δ 77.16 ppm) for chemical shift calibration.

Data Presentation: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Carbon Assignment
~190 - 192Carbonyl Carbon (C =O)
~155 - 158Furan C-5 (attached to -CH₃)
~150 - 153Furan C-2 (attached to Benzene)
~135 - 140Aromatic Quaternary (C-CHO & C-Furan)
~125 - 134Aromatic CH Carbons
~115 - 120Furan C-3
~108 - 112Furan C-4
~13 - 15Methyl Carbon (-C H₃)
In-depth Analysis & Interpretation
  • Carbonyl Carbon (δ ~191 ppm): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield due to the double bond to the highly electronegative oxygen atom. Its chemical shift is highly diagnostic for aldehydes.[9]

  • Aromatic & Furan Carbons (δ ~108 - 158 ppm): The eight sp² hybridized carbons of the furan and benzene rings appear in this range. The carbons attached to the oxygen atom in the furan ring (C-2 and C-5) are the most downfield in this group. The quaternary carbons (those not attached to a hydrogen) will typically have a lower intensity compared to the protonated carbons.

  • Methyl Carbon (δ ~14 ppm): The sp³ hybridized carbon of the methyl group is the most shielded carbon, appearing furthest upfield in the spectrum, consistent with a methyl group on a heteroaromatic system.

Infrared (IR) Spectroscopy

Principle & Expertise: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is less about mapping the entire structure and more about rapidly confirming the presence or absence of key functional groups.[10] For this compound, IR is ideal for verifying the aldehyde and the aromatic systems.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: As the compound is a liquid at room temperature, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire the spectrum by scanning the mid-infrared range (typically 4000 to 400 cm⁻¹). A background scan of the empty instrument (or clean ATR crystal) must be taken first and subtracted from the sample spectrum.

Data Presentation: Key IR Absorption Bands
Frequency (cm⁻¹)IntensityBond VibrationFunctional Group Assignment
~3100 - 3000MediumC-H StretchAromatic & Furan C-H
~2820 & ~2720WeakC-H StretchAldehyde C-H (Fermi Doublet)
~1700 - 1680StrongC=O StretchConjugated Aldehyde Carbonyl
~1600 & ~1475MediumC=C StretchAromatic & Furan Ring
~1300 - 1000StrongC-O StretchFuran Ether C-O-C
In-depth Analysis & Interpretation
  • Aldehyde Group Vibrations: The most diagnostic peak in the IR spectrum will be the intense C=O stretching absorption between 1700-1680 cm⁻¹.[11][12] Its position at a slightly lower frequency than a typical aliphatic aldehyde (~1725 cm⁻¹) is due to conjugation with the aromatic ring, which lowers the bond order of the carbonyl. Additionally, two weak but characteristic bands for the aldehyde C-H stretch, known as a Fermi doublet, are expected around 2820 cm⁻¹ and 2720 cm⁻¹.[13]

  • Aromatic and Furan Vibrations: The C-H stretching vibrations of the aromatic and furan rings appear just above 3000 cm⁻¹.[14] The C=C stretching vibrations within the rings are observed as a series of medium-intensity bands around 1600 and 1475 cm⁻¹.[11] The strong absorption in the 1300-1000 cm⁻¹ region is characteristic of the C-O-C stretching of the furan ring.[15]

Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry is a destructive technique that provides the molecular weight of a compound and structural information based on its fragmentation pattern.[16] In Electron Ionization (EI) MS, a high-energy electron beam ionizes the molecule, forming a radical cation (the molecular ion, M⁺·). This ion is often unstable and fragments in a predictable manner, providing a "fingerprint" that can be used to deduce the original structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample (typically a dilute solution in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or direct injection inlet.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation.

  • Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Data Presentation: Predicted Mass Spectrum Fragments

The molecular formula is C₁₂H₁₀O₂, giving a molecular weight of 186.21 g/mol .

m/zRelative IntensityProposed Fragment
186Strong[M]⁺· (Molecular Ion)
185Strong[M-H]⁺ (Loss of the aldehyde proton)
157Medium[M-CHO]⁺ (Loss of the formyl radical)
128Medium[M-CHO-CO]⁺ (Subsequent loss of CO)
115MediumFragmentation of the furan or benzene ring
91WeakTropylium ion [C₇H₇]⁺
In-depth Analysis & Fragmentation Pathway

The fragmentation of aromatic aldehydes is well-characterized.[17][18]

  • Molecular Ion (m/z 186): A strong molecular ion peak is expected due to the stability of the aromatic systems.

  • [M-1] Peak (m/z 185): A very common and often intense peak for aldehydes is the loss of the weakly bound aldehydic hydrogen radical, forming a stable acylium cation [M-H]⁺.[19][20]

  • [M-29] Peak (m/z 157): Alpha-cleavage resulting in the loss of the formyl radical (·CHO) leads to the fragment at m/z 157.[18] This represents the bi-aromatic cation.

  • Further Fragmentation: The fragment at m/z 157 can further lose a molecule of carbon monoxide (CO), a common fragmentation pathway for acylium ions, to give a fragment at m/z 128.

Fragmentation_Pathway M [C₁₂H₁₀O₂]⁺· m/z = 186 Molecular Ion M_minus_H [C₁₂H₉O₂]⁺ m/z = 185 M->M_minus_H - H· M_minus_CHO [C₁₁H₉O]⁺ m/z = 157 M->M_minus_CHO - ·CHO M_minus_CHO_CO [C₁₀H₉]⁺ m/z = 129 M_minus_CHO->M_minus_CHO_CO - CO

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy collaboratively map the complete carbon-hydrogen framework, confirming the specific connectivity and substitution pattern of the furan and benzene rings. IR spectroscopy provides rapid and conclusive evidence for the key functional groups, particularly the conjugated aldehyde. Finally, mass spectrometry confirms the compound's molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure.

This guide demonstrates that a multi-technique approach is not merely confirmatory but essential for building a self-validating system of evidence. For the research scientist or drug development professional, this comprehensive spectroscopic dataset serves as a reliable benchmark for material identification, quality control, and as a foundation for understanding the reactivity of this versatile synthetic intermediate.

References

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  • NIST. (n.d.).
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  • ChemicalBook. (n.d.). 5-Methyl furfural(620-02-0) 1H NMR spectrum.

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Methodological & Application

Synthesis of 2-(5-Methyl-2-Furyl)benzaldehyde: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(5-Methyl-2-Furyl)benzaldehyde, a key intermediate in the development of novel therapeutic agents and a valuable building block in organic synthesis.[1][2] The protocol herein details a robust and scalable Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations to ensure successful and reproducible synthesis.

Introduction

This compound is a versatile aromatic aldehyde with significant applications across various scientific domains. Its unique molecular architecture, incorporating both a furan and a benzaldehyde moiety, makes it a sought-after precursor in the flavor and fragrance industry, materials science, and most notably, in pharmaceutical development.[1][2] The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, while the substituted furan ring is a common pharmacophore in biologically active molecules. This application note focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient and widely adopted method for the synthesis of biaryl compounds like the target molecule.[3][5] This reaction offers numerous advantages, including mild reaction conditions, high functional group tolerance, and the use of readily available and less toxic boronic acid reagents.[3]

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 2-bromobenzaldehyde and (5-methylfuran-2-yl)boronic acid.

Suzuki Coupling Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-bromobenzaldehyde 2-Bromobenzaldehyde reaction_center 2-bromobenzaldehyde->reaction_center boronic_acid (5-Methylfuran-2-yl)boronic acid boronic_acid->reaction_center catalyst Pd(PPh₃)₄ (Palladium Catalyst) catalyst->reaction_center base K₂CO₃ (Base) base->reaction_center solvent Dioxane/Water (Solvent) solvent->reaction_center product This compound reaction_center->product Heat

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][4][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (2-bromobenzaldehyde) to the palladium(0) complex, forming a palladium(II) species.[3][4][6] This is often the rate-determining step.[3]

  • Transmetalation: The organoboronic acid, activated by a base, undergoes transmetalation with the palladium(II) complex.[6][7] The base is essential to activate the boronic acid, facilitating the transfer of the organic group to the palladium center.[7]

  • Reductive Elimination: The final step is the reductive elimination of the desired biaryl product, this compound, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is optimized for the synthesis of this compound on a laboratory scale, with considerations for scalability.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/VolumePuritySupplier
2-Bromobenzaldehyde185.0210.01.85 g≥98%e.g., Sigma-Aldrich
(5-Methylfuran-2-yl)boronic acid125.9412.01.51 g≥97%e.g., Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)1155.560.3347 mg99%e.g., Strem Chemicals
Potassium Carbonate (K₂CO₃)138.2120.02.76 g≥99%e.g., Fisher Scientific
1,4-Dioxane88.11-40 mLAnhydrouse.g., Acros Organics
Deionized Water18.02-10 mL--
Ethyl Acetate88.11-As neededACS Gradee.g., VWR Chemicals
Brine--As neededSaturated-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed≥97%e.g., BDH Chemicals
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol), (5-methylfuran-2-yl)boronic acid (1.51 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the flask. The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. The solvent mixture should be deoxygenated prior to use by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).[6]

  • Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.[6]

Best Practices and Safety Considerations

  • Inert Atmosphere: Palladium catalysts are sensitive to air and moisture.[9][10] It is imperative to handle them under an inert atmosphere (e.g., argon or nitrogen) to maintain their catalytic activity.[9]

  • Solvent Degassing: The reaction solvents should be thoroughly deoxygenated to prevent catalyst decomposition.

  • Reagent Quality: The purity of the starting materials, particularly the boronic acid, can significantly impact the reaction yield and purity of the product.

  • Temperature Control: While the Suzuki coupling is generally robust, precise temperature control can be critical for minimizing side reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12] Palladium compounds can be irritants, and organic solvents are flammable.[9][11]

  • Waste Disposal: Dispose of all chemical waste, especially palladium-containing residues, according to institutional and local environmental regulations.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 10.1 (s, 1H, CHO), 7.9-7.5 (m, 4H, Ar-H), 6.8 (d, 1H, furan-H), 6.1 (d, 1H, furan-H), 2.4 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 192.5, 157.0, 151.0, 134.0, 133.8, 131.5, 128.0, 127.5, 110.0, 108.0, 14.0.

  • Mass Spectrometry (EI): m/z 186.07 [M]⁺.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The detailed protocol and mechanistic insights presented in this application note are designed to enable researchers to successfully synthesize this valuable compound for their drug discovery and development programs. Adherence to the outlined procedures and safety precautions will ensure a high-yielding and reproducible synthetic outcome.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • RSC Publishing. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans.
  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.
  • Princeton University. Laboratory Chemical Safety Summary: PALLADIUM ON CARBON.
  • University of California, Los Angeles. Standard Operating Procedure: Palladium.
  • Semantic Scholar. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
  • National Institutes of Health. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC.
  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF.
  • ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
  • ResearchGate. Pd‐catalyzed Suzuki coupling for the synthesis of β‐(2‐furyl)‐acroleins.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction.
  • Organic Syntheses. 5-methylfurfural.
  • Semantic Scholar. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
  • Pakistan Journal of Pharmaceutical Sciences. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies.
  • National Institutes of Health. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. PMC.
  • ResearchGate. A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones | Request PDF.

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The Strategic Utility of 2-(5-Methyl-2-Furyl)benzaldehyde in Contemporary Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(5-Methyl-2-Furyl)benzaldehyde, a versatile and highly valuable building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We delve into the intrinsic chemical properties of this bi-aromatic aldehyde that render it a strategic choice for medicinal chemists. This document outlines detailed, field-proven protocols for its synthesis via Suzuki-Miyaura coupling and its subsequent application in pivotal, name-reaction-based methodologies for constructing diverse heterocyclic scaffolds. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their drug discovery and development endeavors.

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

This compound (MFB) is an aromatic aldehyde distinguished by its unique molecular architecture, which features a benzaldehyde moiety directly coupled to a 5-methylfuran ring. This arrangement of a phenyl and a furan ring system offers a unique combination of steric and electronic properties that can be strategically exploited in organic synthesis. The aldehyde functional group serves as a versatile handle for a multitude of classic carbonyl reactions, while the furan ring, a bioisostere for a phenyl ring, can engage in various transformations and contribute to the overall pharmacological profile of the target molecule. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of a vast number of marketed drugs.[1][2]

This application note will serve as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging MFB in their synthetic campaigns. We will first detail a robust protocol for the synthesis of MFB itself, followed by a series of application-focused protocols for its use in key heterocycle-forming reactions.

Physicochemical Properties of this compound

PropertyValue
CAS Number 400746-82-9
Molecular Formula C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol
Appearance Liquid
Boiling Point 303.5°C at 760 mmHg
Density 1.125 g/cm³

Synthesis of this compound: A Suzuki-Miyaura Coupling Approach

The most efficient and modular route to synthesize MFB and its analogues is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, offering high functional group tolerance and excellent yields.[3][4] In this protocol, we couple 5-methyl-2-furylboronic acid with 2-bromobenzaldehyde.

Causality of Experimental Choices:
  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, is essential for the catalytic cycle. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.[5]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.[6]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Synthesis of MFB

Materials:

  • 2-Bromobenzaldehyde

  • 5-Methyl-2-furylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 5-methyl-2-furylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (4:1:1 ratio, 10 mL per mmol of 2-bromobenzaldehyde) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a liquid.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_reagents Reagents 2_Bromobenzaldehyde 2-Bromobenzaldehyde Reaction_Vessel Reaction at 80-90°C 2_Bromobenzaldehyde->Reaction_Vessel Boronic_Acid 5-Methyl-2-furylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction_Vessel Catalyst System Base K₂CO₃ Base->Reaction_Vessel Base Solvent Toluene/Ethanol/H₂O Solvent->Reaction_Vessel Solvent Product This compound Reaction_Vessel->Product Yields >80%

Caption: Workflow for the Suzuki-Miyaura synthesis of MFB.

Application in Heterocyclic Synthesis

The aldehyde functionality of MFB is a gateway to a diverse array of heterocyclic systems of pharmaceutical relevance. The following sections provide detailed protocols for key transformations.

Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline or, in the case of tryptamine, a tetrahydro-β-carboline.[7][8] This scaffold is present in numerous alkaloids and therapeutic agents.

Causality of Experimental Choices:
  • Reactants: Tryptamine is the classic β-arylethylamine for this reaction, leading to the formation of the tetrahydro-β-carboline core.

  • Catalyst: A Brønsted acid (e.g., trifluoroacetic acid, TFA) or a Lewis acid is required to catalyze the formation of the key iminium ion intermediate, which is sufficiently electrophilic to undergo intramolecular cyclization onto the electron-rich indole ring.[9]

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or toluene are preferred to avoid side reactions with water.

Experimental Protocol: Pictet-Spengler Reaction with Tryptamine

Materials:

  • This compound (MFB)

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve tryptamine (1.0 eq) in anhydrous DCM.

  • Aldehyde Addition: Add MFB (1.05 eq) to the solution and stir at room temperature for 30 minutes.

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath and slowly add trifluoroacetic acid (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the corresponding tetrahydro-β-carboline.

Pictet_Spengler MFB This compound Iminium_Ion Iminium Ion Intermediate MFB->Iminium_Ion Tryptamine Tryptamine Tryptamine->Iminium_Ion + TFA (catalyst) Cyclization Intramolecular Cyclization Iminium_Ion->Cyclization Product Tetrahydro-β-carboline Cyclization->Product

Caption: Mechanistic pathway of the Pictet-Spengler reaction.

Hantzsch Pyridine Synthesis: Access to Dihydropyridine Scaffolds

The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridine (DHP) derivatives, a class of compounds famous for their use as calcium channel blockers (e.g., nifedipine).[10][11] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.

Causality of Experimental Choices:
  • Reactants: MFB serves as the aldehyde component, which will ultimately reside at the 4-position of the DHP ring. Ethyl acetoacetate is a common β-ketoester, and ammonium acetate serves as the ammonia source.[1][12]

  • Solvent: A protic solvent like ethanol or methanol is typically used to facilitate the dissolution of the reactants and the reaction progress.

  • Conditions: Refluxing conditions are generally required to drive the condensation and cyclization steps to completion.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

Materials:

  • This compound (MFB)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • Reactant Mixing: In a round-bottom flask, combine MFB (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from ethanol or by column chromatography on silica gel.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[13][14] This reaction is highly reliable and provides excellent control over the position of the newly formed double bond.

Causality of Experimental Choices:
  • Ylide Generation: A phosphonium ylide (Wittig reagent) is generated in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium, NaH). The choice of ylide determines the substituent that replaces the carbonyl oxygen.[15]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are crucial to prevent quenching of the highly basic ylide.

  • Temperature: The reaction is often initiated at low temperatures to control the initial addition step.

Experimental Protocol: Wittig Olefination

Materials:

  • This compound (MFB)

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Base Addition: Slowly add n-BuLi (1.05 eq) dropwise. The formation of the orange-red ylide will be observed. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of MFB (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the corresponding alkene.

Quinoline Synthesis: The Friedländer and Doebner-von Miller Approaches

Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities.[16] The Friedländer synthesis and the Doebner-von Miller reaction are two classical methods for their construction where an aldehyde plays a key role.[2][17]

3.4.1. Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[18]

Experimental Protocol: Friedländer Quinoline Synthesis

Materials:

  • This compound (MFB)

  • 2'-Aminoacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Reactant Mixing: In a round-bottom flask, dissolve MFB (1.0 eq) and 2'-aminoacetophenone (1.1 eq) in ethanol.

  • Base Addition: Add a solution of potassium hydroxide (2.0 eq) in a small amount of water.

  • Reaction: Heat the mixture to reflux for 3-6 hours.

  • Isolation: Cool the reaction and pour it into ice-water. The solid product can be collected by filtration, washed with water, and dried.

  • Purification: Recrystallize the crude product from ethanol.

Quinoline_Synthesis cluster_friedlander Friedländer Synthesis cluster_dvm Doebner-von Miller Reaction MFB_F This compound Product_F Substituted Quinoline MFB_F->Product_F Amine_F 2'-Aminoacetophenone Amine_F->Product_F + KOH, EtOH, Reflux MFB_DVM This compound Product_DVM Quinoline-4-carboxylic Acid MFB_DVM->Product_DVM Amine_DVM Aniline Amine_DVM->Product_DVM Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Product_DVM + Acid Catalyst, Heat

Sources

Application Notes & Protocols: Evaluating 2-(5-Methyl-2-Furyl)benzaldehyde for Fragrance Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the evaluation of 2-(5-Methyl-2-Furyl)benzaldehyde (MFB), a novel aromatic aldehyde, for its potential application in fragrance formulations. As MFB is not a widely characterized fragrance ingredient, this guide presents a systematic, research-oriented framework for its assessment, from initial safety and physicochemical analysis to detailed olfactory profiling, stability testing, and trial formulation. The protocols are designed for researchers, perfumers, and regulatory scientists in the fragrance industry, emphasizing scientific integrity and adherence to global safety standards.

Introduction: The Potential of a Novel Furyl-Benzaldehyde

The constant search for new molecules is the lifeblood of the fragrance industry, enabling the creation of unique and memorable scents.[1] Structurally, this compound (MFB, CAS 400746-82-9) presents a promising scaffold for a novel aroma chemical.[2][3][4] The molecule combines a benzaldehyde moiety, known for its characteristic almond-like and aldehydic notes, with a 5-methylfuran group, a class of compounds often associated with sweet, caramel, or nutty profiles.[5][6] While some furan derivatives are known for their use in fragrance and flavor, MFB itself remains largely unexplored in this context.[6][7][8]

This document outlines the critical workflow required to thoroughly evaluate MFB's potential. The protocols herein are based on established industry best practices for introducing a new ingredient, focusing on safety, performance, and olfactory character. The objective is to build a comprehensive data package to determine if MFB can be a valuable and safe addition to the perfumer's palette.

Pre-Formulation Assessment: Safety and Physicochemical Characterization

Before any creative application, a rigorous assessment of the molecule's safety and fundamental properties is mandatory. This phase ensures that the ingredient is safe for human use under expected exposure conditions and provides the foundational data for formulation and stability work. The workflow is guided by the principles set forth by the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA).[9][10][11][12][13][14][15]

Physicochemical Properties

Accurate determination of MFB's physical and chemical properties is the first step. These parameters are critical for manufacturing, handling, and formulation.

Protocol 2.1: Physicochemical Analysis of MFB

  • Purity Assessment:

    • Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the MFB sample. The purity should be ≥95%, with all impurities identified and quantified if they constitute >0.1% of the sample.

    • Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

  • Physical Constants:

    • Measure the boiling point at a standard pressure (e.g., 760 mmHg).

    • Determine the density (g/cm³) at 20°C.

    • Measure the refractive index at 20°C.

  • Solubility:

    • Assess solubility in common fragrance solvents, including ethanol (95%), dipropylene glycol (DPG), and isopropyl myristate (IPM). Record solubility as g/100mL at room temperature.

  • LogP Determination:

    • Calculate or experimentally determine the octanol-water partition coefficient (LogP) to predict its lipophilicity, which influences skin absorption and environmental fate.

ParameterMethodSpecification / Result
Chemical Name IUPAC2-(5-methylfuran-2-yl)benzaldehyde[2]
CAS Number -400746-82-9[2][3][4]
Molecular Formula -C₁₂H₁₀O₂[3]
Molecular Weight -186.21 g/mol [3][4]
Purity GC-MS≥ 95%[3]
Appearance VisualLiquid[3]
Boiling Point Ebulliometer303.5°C at 760 mmHg[]
Density Densitometer1.125 g/cm³[]
Solubility in Ethanol Visual> 50 g / 100 mL

Table 1: Physicochemical specifications for this compound.

Toxicological Safety Assessment

The safety assessment follows the RIFM framework, which evaluates multiple human health and environmental endpoints.[9][11][12][17][18] This process is designed to identify potential hazards and establish safe use levels.[19][20]

Workflow 2.2: Toxicological Evaluation Pathway

G cluster_0 Phase 1: In Silico & Data Analysis cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: Human Data (If Required) cluster_3 Outcome A Structural Alert Analysis (e.g., OECD QSAR Toolbox) D Genotoxicity (Ames Test, in vitro Micronucleus) A->D B Read-Across Analysis (Analog Identification) B->D C Literature Review (Toxicity Databases) C->D E Skin Sensitization (e.g., DPRA, KeratinoSens™) D->E If non-genotoxic F Phototoxicity (3T3 NRU Phototoxicity Test) E->F G Human Repeat Insult Patch Test (HRIPT) F->G If sensitization concern H Establish No-Observed-Adverse-Effect-Level (NOAEL) F->H If no concerns G->H I Quantitative Risk Assessment (QRA) H->I J Derive IFRA Standard (Max Use Levels) I->J

Caption: Toxicological assessment workflow for a novel fragrance ingredient.

The key endpoints to be evaluated include:

  • Genotoxicity: Assess the potential to cause mutations in DNA.[9] A negative result in a battery of in vitro tests is required.

  • Skin Sensitization: Evaluate the potential to cause allergic contact dermatitis. The Quantitative Risk Assessment (QRA) approach is used to determine safe use levels in different product types.[11][21]

  • Phototoxicity: Determine if the material becomes toxic upon exposure to UV light.

  • Systemic Toxicity: Evaluate potential effects from repeated exposure. This often uses data from structurally similar molecules (read-across) and the Threshold of Toxicological Concern (TTC).[9][11]

Only after a comprehensive safety assessment is completed and demonstrates the material's safety for its intended use can application development proceed.

Olfactory Characterization

Understanding the scent profile of MFB is the core of its evaluation for fragrance applications. This involves both analytical and sensory techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[22][23][24] This allows for the identification of the primary odor character of the molecule and any odor-active impurities.

Protocol 3.1: GC-O Analysis of MFB

  • Sample Preparation: Prepare a 1% solution of MFB in ethanol.

  • Instrumentation: Use a GC equipped with a column effluent splitter, directing 50% of the flow to a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and 50% to a heated olfactometry port.

  • GC Conditions:

    • Column: DB-5 or equivalent non-polar column (30m x 0.25mm x 0.25µm).

    • Injector Temp: 250°C.

    • Oven Program: 50°C (2 min hold), ramp at 5°C/min to 280°C (10 min hold).

    • Carrier Gas: Helium.

  • Olfactory Assessment: A trained sensory panelist or perfumer sniffs the effluent from the olfactometry port. The panelist records the time, intensity, and description of each odor detected.

  • Data Correlation: Correlate the retention times of detected odors with the peaks from the FID/MS chromatogram to identify the source of each scent.

Sensory Panel Evaluation

A descriptive sensory panel provides the qualitative and quantitative language to describe the scent of MFB.[25][26][27]

Protocol 3.2: Descriptive Olfactory Analysis

  • Panel Selection: Select a panel of at least 5 trained evaluators with demonstrated proficiency in describing aroma chemicals.

  • Sample Preparation: Prepare smelling strips (blotters) by dipping them into a 10% solution of MFB in ethanol. Allow the solvent to evaporate for 30 seconds.

  • Evaluation Procedure:

    • Top Note (0-15 min): Panelists evaluate the blotter immediately and record initial impressions.

    • Heart/Mid Note (15 min - 2 hours): Panelists re-evaluate the blotter at regular intervals.

    • Base Note/Dry-Down (>2 hours): Panelists evaluate the scent evolution over a period of 8-24 hours to assess tenacity.

  • Data Collection: Panelists use a standardized scoresheet to rate the intensity of various odor descriptors (e.g., aldehydic, nutty, sweet, spicy, woody) and provide qualitative comments.

Olfactory FacetIntensity (Avg. Score 1-10)DescriptionTenacity (Hours)
Aldehydic 8Sharp, slightly metallic, reminiscent of benzaldehyde but softer.0.5
Nutty/Almond 7Toasted almond, marzipan-like sweetness.4
Spicy 6Warm, cinnamic, with a hint of cherry.6
Sweet/Caramelic 5Brown sugar, slightly burnt, furan-like character.8
Woody 3Dry, subtle woody undertone on dry-down.>12

Table 2: Hypothetical olfactory profile of this compound based on sensory panel evaluation.

Application & Performance Testing

The true value of a fragrance ingredient is revealed when it is incorporated into a finished product. This phase assesses MFB's performance, stability, and interaction with other ingredients.

Trial Formulations

To understand its behavior, MFB should be evaluated in simple, standard fragrance accords and bases.

Protocol 4.1: Incorporation into Test Formulations

  • Floral Accord (e.g., Rose): Add MFB at 0.1%, 0.5%, and 1.0% to a simple rose accord (Phenethyl Alcohol, Citronellol, Geraniol). Evaluate its effect on the floral character. Does it add warmth, spice, or a gourmand facet?

  • Woody Accord (e.g., Sandalwood): Add MFB at 0.5% and 2.0% to a sandalwood base. Assess its ability to enhance sweetness and add complexity.

  • Fine Fragrance Base (Chypre type): Incorporate MFB at 0.2% into a simple chypre structure (Bergamot, Oakmoss, Labdanum, Patchouli) to evaluate its performance in a complex mixture.

  • Functional Base (e.g., Soap): Add MFB at 0.8% to an unfragranced soap base. Evaluate for both scent profile and potential discoloration.

Stability Testing

Stability testing is crucial to ensure the fragrance remains consistent and safe throughout the product's shelf life.[28][29][30][31][32]

Protocol 4.2: Accelerated Stability Testing

  • Sample Preparation: Prepare solutions of MFB (1% in ethanol) and a complete fragrance containing MFB (e.g., the fine fragrance base from 4.1) in clear and amber glass bottles. Prepare an unfragranced base as a control.[31]

  • Storage Conditions:

    • Elevated Temperature: Store samples in an oven at 40°C for 12 weeks. This simulates approximately one year of shelf life.[30]

    • Light Exposure: Place samples in a light box with controlled UV and visible light exposure for a specified duration.[29]

    • Control: Store identical samples at room temperature in the dark.

  • Evaluation: At weeks 1, 2, 4, 8, and 12, evaluate all samples for:

    • Color Change: Visual assessment against the control.

    • Olfactory Change: Sensory evaluation by a trained panel to detect any degradation or change in scent profile.

    • Chemical Analysis: Use GC-MS to quantify the concentration of MFB and identify any degradation products.

Workflow 4.2: Stability Testing Protocol

G cluster_0 Sample Preparation cluster_1 Exposure Conditions cluster_2 Periodic Evaluation (Weeks 1, 2, 4, 8, 12) cluster_3 Outcome A Prepare Solutions: 1. MFB in Ethanol 2. Fragrance with MFB 3. Control Base B Oven @ 40°C (12 weeks) A->B C UV/Vis Light Box (Accelerated) A->C D Room Temp / Dark (Control) A->D E Visual Assessment (Color) B->E C->E D->E F Sensory Evaluation (Odor Profile) E->F G Chemical Analysis (GC-MS) F->G H Determine Shelf Life & Formulation Constraints G->H

Caption: Workflow for accelerated stability testing of MFB.

Conclusion and Recommendations

Upon completion of this comprehensive evaluation, a full data package for this compound will be available. This package will include its physicochemical properties, a complete safety assessment, a detailed olfactory profile, and performance data in various applications.

Based on the hypothetical data presented, MFB shows promise as a novel fragrance ingredient with a unique profile combining aldehydic, nutty, and spicy characteristics with excellent tenacity. If toxicological assessments confirm its safety and stability testing shows good performance, the recommendation would be to introduce MFB to perfumers for creative development and to establish an IFRA standard based on the Quantitative Risk Assessment. This systematic approach ensures that innovation in fragrance is pursued with the highest commitment to safety and quality.

References

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  • Handcrafted Soap and Cosmetic Guild. (n.d.). Fragrance Safety - Using IFRA Standards.
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  • Perfumer & Flavorist. (2016, April 6). Stability of Perfume Compositions in Alcoholic Lotions.
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  • Wooden Wick Co. (2025, October 16). IFRA Guidelines: Their Role and Importance in Fragrance Safety.
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  • MLAP Botanicals. (2025, October 11). Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction.
  • Orchadia Solutions. (n.d.). Fragrance Stability.
  • Belsito, D., et al. (2007). The safety assessment of fragrance materials. Regulatory Toxicology and Pharmacology, 48(2), 141-149.
  • Jasmine Perfumes. (n.d.). Fragrance & Perfume Stability: How to Make it Last.
  • U.S. Environmental Protection Agency. (2025, September 9). Safer Choice Criteria for Fragrances.
  • Global Cosmetic Industry. (2008, September 5). Fragrance Safety and Evaluation.
  • Google Patents. (n.d.). US4536349A - Furan derivatives useful as aroma compounds.
  • AIN. (2024, October 7). Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods.
  • Common Fragrance and Flavor Materials. (n.d.).
  • Christodoulaki, E. (n.d.). Sensory Evaluation Techniques.
  • Local Pharma Guide. (n.d.). CAS NO. 400746-82-9 | this compound.
  • ACS Publications. (2024, August 6). Molecule Generation and Optimization for Efficient Fragrance Creation. Industrial & Engineering Chemistry Research.
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  • Olfasense. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery.
  • Bedoukian Research Inc. (2023, February 1). The Importance of Comprehensive Assessments in Evaluating Fragrance Ingredients.
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Application Notes & Protocols: Synthesis and Application of Imines from 2-(5-Methyl-2-Furyl)benzaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Furan-Containing Imines

The condensation reaction between an aldehyde or ketone and a primary amine to form an imine, or Schiff base, is a cornerstone of modern organic synthesis.[1][2] These reactions are characterized by the formation of a carbon-nitrogen double bond (C=N), which replaces the carbonyl C=O bond.[3] This guide focuses on the reaction of a specific, functionally rich aldehyde, 2-(5-Methyl-2-Furyl)benzaldehyde, with various primary amines.

The resulting Schiff bases are of significant interest to researchers in medicinal chemistry and materials science for several reasons:

  • Structural Versatility: The core structure combines a benzaldehyde moiety with a 5-methylfuran ring. The furan ring is a five-membered aromatic heterocycle known to be a key structural component in many biologically active compounds.[4]

  • Pharmacological Potential: Schiff bases are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[4][5] The furan moiety can further enhance these properties.[4]

  • Coordination Chemistry: The imine nitrogen atom possesses a lone pair of electrons, making these molecules excellent ligands for forming stable complexes with various metal ions. These metal complexes themselves have widespread applications, from catalysis to therapeutic agents.[6][7]

This document provides a detailed exploration of the reaction mechanism, step-by-step synthesis protocols, characterization methods, and potential applications for this valuable class of compounds.

Reaction Mechanism: A Tale of Nucleophilic Addition and Dehydration

The formation of an imine from an aldehyde and a primary amine is a reversible, typically acid-catalyzed, two-stage process.[8][9] Understanding the causality behind each step is critical for optimizing reaction conditions and maximizing yield.

Stage 1: Nucleophilic Addition to form a Carbinolamine The reaction begins with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the this compound.[3] This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral, yet unstable, tetrahedral intermediate called a carbinolamine.[8]

Stage 2: Acid-Catalyzed Dehydration The carbinolamine is then dehydrated to form the stable imine. This elimination of water is the rate-determining step and is significantly accelerated by an acid catalyst.[9]

  • The acid protonates the carbinolamine's hydroxyl group, converting it into a much better leaving group (–OH₂⁺).[8]

  • The lone pair on the nitrogen atom then helps to expel the water molecule, forming a C=N double bond and yielding a protonated imine, or iminium ion.

  • Deprotonation of the nitrogen by a weak base (like water or another amine molecule) regenerates the acid catalyst and gives the final neutral imine product.[10]

The pH of the reaction medium is a critical parameter. The rate of imine formation is typically maximal in a weakly acidic environment (pH 4-5).[8] If the pH is too low (strongly acidic), the amine nucleophile will be fully protonated (R-NH₃⁺), rendering it non-nucleophilic and halting the initial attack. If the pH is too high (basic), there is insufficient acid to catalyze the crucial dehydration of the carbinolamine intermediate.[8]

Imine Formation Mechanism Figure 1: Acid-Catalyzed Imine Formation Mechanism Reactants Aldehyde + Primary Amine (R-CHO + R'-NH₂) Step1_Node Nucleophilic Attack Reactants->Step1_Node Carbinolamine Carbinolamine Intermediate (Unstable Tetrahedral Adduct) Step1_Node->Carbinolamine Proton Transfer Step2_Node Protonation of -OH Carbinolamine->Step2_Node + H⁺ ProtonatedCarbinolamine Protonated Carbinolamine (-OH becomes -OH₂⁺) Step2_Node->ProtonatedCarbinolamine Step3_Node Elimination of H₂O ProtonatedCarbinolamine->Step3_Node IminiumIon Iminium Ion (R-CH=N⁺H-R') Step3_Node->IminiumIon - H₂O Step4_Node Deprotonation IminiumIon->Step4_Node Product Final Imine Product (R-CH=N-R') Step4_Node->Product - H⁺ (Catalyst Regenerated)

Figure 1: Acid-Catalyzed Imine Formation Mechanism

Experimental Protocols

The following protocols provide a general framework for the synthesis of imines from this compound. These should be adapted based on the specific amine used and the scale of the reaction.

Protocol 1: General Synthesis via Reflux in Ethanol

This is a widely applicable and robust method for synthesizing Schiff bases.[1][11] Ethanol serves as an effective solvent for both reactants, and heating under reflux provides the necessary energy to drive the dehydration step.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, p-toluidine, 2-mercaptoaniline)[5]

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Beaker, Buchner funnel, filter paper

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of absolute ethanol (e.g., 20-30 mL per 10 mmol of aldehyde).

  • Amine Addition: To this solution, add an equimolar amount of the primary amine (1.0 eq). If the amine is a solid, it can be dissolved in a minimum amount of ethanol before addition.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[11]

  • Reflux: Equip the flask with a condenser and reflux the mixture with stirring for a period of 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The solid product will often precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Experimental_Workflow Figure 2: General Experimental Workflow for Imine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dissolve_Aldehyde 1. Dissolve Aldehyde in Ethanol Add_Amine 2. Add Amine Solution Dissolve_Aldehyde->Add_Amine Add_Catalyst 3. Add Acetic Acid (Catalyst) Add_Amine->Add_Catalyst Reflux 4. Reflux Mixture (2-6 hours) Add_Catalyst->Reflux Monitor Monitor with TLC Reflux->Monitor Cool 5. Cool to RT, then in Ice Bath Monitor->Cool Filter 6. Filter Precipitate Cool->Filter Wash 7. Wash with Cold Ethanol Filter->Wash Dry 8. Dry Product Wash->Dry Characterize 9. Characterization (FTIR, NMR, etc.) Dry->Characterize

Figure 2: General Experimental Workflow for Imine Synthesis

Data Summary: Reaction Conditions and Yields

The choice of amine and reaction conditions can influence the outcome of the synthesis. The following table summarizes representative data for the synthesis of related furan-containing Schiff bases.

AldehydeAmineCatalystSolventConditionsYield (%)Reference
Furfural4-Bromo-2-methylaniline-EthanolRefluxHigh[12]
2-Furaldehyde2-Mercaptoaniline-EthanolRefluxGood[5]
BenzaldehydeAnilineAcetic AcidEthanolReflux, 6hHigh[11][13]
p-Nitrobenzaldehydem-NitroanilineNaOHEthanolReflux, 4hGood[14]
2-Chlorobenzaldehyde3,3′-dimethylbiphenyl-4,4′-diamineLemon JuiceEthanolStir, RTHigh[15]

Note: Yields are often reported as "Good" or "High" in literature without specific percentages. RT = Room Temperature.

Product Characterization

Confirming the structure and purity of the synthesized imine is a critical final step. A combination of spectroscopic techniques is typically employed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most direct method to confirm the reaction's success. The key diagnostic evidence is the disappearance of the C=O stretching band of the aldehyde (typically ~1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹), coupled with the appearance of a new, strong C=N stretching band for the imine, which typically appears in the 1590-1650 cm⁻¹ region.[1][5] The C-O-C stretch of the furan ring is expected around 1250-1270 cm⁻¹.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The most characteristic signal is the appearance of a new singlet for the azomethine proton (-CH=N-), typically found in the δ 8.0-8.5 ppm range.[12] The disappearance of the aldehyde proton signal (δ ~9-10 ppm) and the amine -NH₂ protons provides further confirmation. Signals corresponding to the furan ring, methyl group, and benzene ring protons will also be present in their expected regions.[12][16]

    • ¹³C-NMR: The formation of the imine is confirmed by a signal for the azomethine carbon (-C=N-) in the δ 145-160 ppm range.[12] The carbon signals of the furan and benzene rings will also be observable.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the product, providing definitive evidence of the condensation reaction.

Applications in Research and Development

Schiff bases derived from furan aldehydes are versatile platforms for developing new technologies and therapeutics.

  • Antimicrobial and Anticancer Agents: The combination of the furan moiety and the imine linkage is a powerful strategy in medicinal chemistry. These compounds and their metal complexes have shown significant activity against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans.[5][6][12] Their ability to interact with and cleave DNA also makes them candidates for anticancer drug development.[17]

  • Advanced Materials and Catalysis: The ability of these Schiff bases to form stable complexes with transition metals is widely exploited.[7] These organometallic complexes are investigated for their catalytic activity in various organic transformations, as well as for their potential use in optical and electronic devices.[18]

  • Intermediate for Further Synthesis: The imine bond can be selectively reduced to form a secondary amine, a process known as reductive amination.[19] This two-step, one-pot procedure allows for the efficient synthesis of N-substituted furfuryl amines, which are valuable building blocks in the pharmaceutical industry.[19]

References

  • A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science.
  • ANILINE CATALYZES IMINE FORMATION. C&EN Global Enterprise.
  • Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts.
  • Applications of metal complexes of Schiff bases-A Review. International Journal of Engineering Research & Technology.
  • Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. YouTube.
  • Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. National Institutes of Health.
  • Synthesis and Spectroscopic Studies of Metal Complexes of Schiff Base Derived From 2-acetyl naphtho [2,1-b] furan. Oriental Journal of Chemistry.
  • Synthesis of imines through reaction of aldehydes with amines catalyzed by aqueous formic acid. ResearchGate.
  • A Treatise on Furan Cored Schiff Base Cu(II), Ni(II) and Co(III) Complexes Accentuating Their Biological Efficacy: Synthesis, Thermal and Spectroscopic Characterization, DNA Interactions, Antioxidant and Antibacterial Activity Studies. PubMed.
  • Synthesis and Characterization of Schiff Base from Aromatic Amine And Aromatic P-Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development.
  • Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand. Chemical Methodologies.
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega.
  • Preparation and characterization of new compounds for schiff base derived from furfural, study of some physical applications and. Neliti.
  • Synthesis, Characterization and Antimicrobial Studies of Schiff Base Derived from 2- Mercaptoaniline and 2-Furaldehyde and its M. Federal University Dutse Journal of Pure and Applied Sciences.
  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences.
  • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies.
  • Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II). CORE.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health.
  • Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine. ResearchGate.
  • Proposed mechanism of the reaction between the reactants benzaldehyde... ResearchGate.
  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal.
  • Product Class 7: Imines. Science of Synthesis.
  • Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts.
  • 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Chemistry LibreTexts.
  • Survey in Synthesis and Reactions of Imine Compounds. Impact Journals.

Sources

Introduction: The Synthetic Versatility of a Furan-Containing Benzaldehyde Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Condensation Reactions Involving 2-(5-Methyl-2-Furyl)benzaldehyde: Protocols and Mechanistic Insights

This compound is a bi-functional aromatic aldehyde that holds significant promise as a versatile building block in organic synthesis. Its unique structure, incorporating both a benzaldehyde and a 5-methylfuran moiety, offers multiple reactive sites for constructing complex molecular architectures. The aldehyde group serves as a classical electrophile for a variety of carbon-carbon bond-forming condensation reactions, while the furan ring system is a key pharmacophore in numerous biologically active compounds.[1][2] This combination makes this compound a valuable intermediate for researchers in medicinal chemistry, drug development, and materials science.[1][2]

This guide provides a detailed exploration of three pivotal condensation reactions involving this compound: the Claisen-Schmidt, Knoevenagel, and Wittig reactions. As a senior application scientist, the goal is not merely to present protocols but to elucidate the underlying principles and mechanistic rationale, empowering researchers to adapt and optimize these methods for their specific synthetic targets.

Section 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a robust and widely used variant of the crossed-aldol condensation.[3] It specifically involves the reaction of an aromatic aldehyde that cannot enolize (like this compound) with an enolizable ketone or aldehyde.[3][4] This reaction is a cornerstone for the synthesis of chalcones (α,β-unsaturated ketones), which are precursors to flavonoids and other important heterocyclic compounds with diverse biological activities.

Mechanistic Rationale

The reaction proceeds via a base-catalyzed mechanism. The base, typically sodium hydroxide, abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate ion.[5] This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate (aldol adduct) readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone product.[6]

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone Ketone (e.g., Acetone) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Enolate_ref Enolate Aldehyde This compound (Electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Alkoxide Enolate_ref->Aldehyde C-C bond formation Adduct β-Hydroxy Ketone (Aldol Adduct) Product α,β-Unsaturated Ketone (Chalcone Derivative) Adduct->Product Elimination Water H₂O Alkoxide_ref->Adduct Protonation

Caption: General workflow of the Claisen-Schmidt condensation mechanism.
Protocol: Synthesis of a this compound-derived Chalcone

This protocol is adapted from the classical synthesis of dibenzalacetone and provides a reliable method for condensing this compound with a simple ketone like acetone.[4][5]

Materials:

  • This compound (1.0 eq)

  • Acetone (0.5 eq, assuming a double condensation is desired, or 1.0+ eq for a single condensation)

  • 95% Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ice bath

Procedure:

  • Reactant Preparation: In a suitable reaction vessel (e.g., a 50 mL Erlenmeyer flask), dissolve this compound (10 mmol, 1.86 g) in 15 mL of 95% ethanol.

  • Addition of Ketone: Add acetone (5 mmol, 0.29 g) to the solution and stir until a homogeneous mixture is achieved.

  • Initiation of Condensation: Slowly add 5 mL of 10% aqueous NaOH solution to the mixture while stirring. The addition of the base is the critical initiation step, leading to the formation of the enolate.

  • Reaction Monitoring: Continue stirring the mixture at room temperature. A precipitate of the chalcone product should begin to form. Allow the reaction to proceed for 30 minutes with occasional stirring.[5]

  • Product Isolation: Cool the reaction mixture in an ice bath for 10-15 minutes to maximize precipitation.

  • Washing: Collect the solid product by vacuum filtration. Wash the crystals with two portions of cold deionized water to remove any residual NaOH and other water-soluble impurities.

  • Drying and Characterization: Allow the product to air dry or dry in a desiccator. Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy to confirm the formation of the α,β-unsaturated ketone.

Section 2: Knoevenagel Condensation for Cinnamic Acid Analogs

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups, Z).[7] Common active methylene compounds include malonic acid, diethyl malonate, and cyanoacetic acid.[7][8] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), to avoid self-condensation of the aldehyde.[7][9] This reaction is exceptionally useful for synthesizing substituted alkenes and cinnamic acid derivatives.

Mechanistic Rationale

The mechanism involves the amine catalyst playing a dual role.[9] First, it acts as a base to deprotonate the active methylene compound, creating a highly stabilized carbanion (enolate). This carbanion then performs a nucleophilic attack on the aldehyde carbonyl. An alternative pathway suggests the amine first reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the aldehyde itself.[9] The enolate then attacks the iminium ion. Regardless of the precise pathway, the initial adduct undergoes dehydration to yield the final, stable conjugated product. When malonic acid is used in a solvent like pyridine, the reaction is often followed by decarboxylation to yield an α,β-unsaturated carboxylic acid.[7]

Knoevenagel_Workflow start Start reagents This compound Active Methylene Compound (e.g., Malonic Acid) Base Catalyst (e.g., Piperidine) start->reagents dissolve Dissolve reactants in suitable solvent (e.g., Pyridine) reagents->dissolve heat Heat reaction mixture (e.g., Reflux) dissolve->heat monitor Monitor reaction (TLC) heat->monitor workup Cool to RT Acidify (e.g., HCl) to precipitate product Filter solid monitor->workup purify Purify product (Recrystallization) workup->purify end Final Product: α,β-Unsaturated Acid/Ester purify->end

Sources

Application Note & Protocol: Selective Oxidation of 2-(5-Methyl-2-Furyl)benzaldehyde to 2-(5-Methyl-2-furoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed and robust protocol for the selective oxidation of the aldehyde functional group in 2-(5-Methyl-2-Furyl)benzaldehyde to the corresponding carboxylic acid, yielding 2-(5-Methyl-2-furoyl)benzoic acid. The primary challenge in this transformation is the inherent sensitivity of the electron-rich furan ring to oxidative conditions, which can lead to ring-opening and degradation.[1][2] This protocol employs the Pinnick oxidation, a mild and highly selective method that utilizes sodium chlorite (NaClO₂) as the terminal oxidant under buffered conditions. We will detail the reaction mechanism, provide a step-by-step experimental procedure, outline safety precautions, and offer troubleshooting guidance to ensure reproducible, high-yield synthesis suitable for research and drug development applications.

Introduction and Rationale

This compound is a valuable synthetic intermediate possessing two key reactive sites: an aromatic aldehyde and a substituted furan ring.[3] The selective oxidation of the aldehyde to a carboxylic acid is a critical transformation for the synthesis of various heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science.

The primary obstacle is the furan moiety's susceptibility to oxidation. Strong oxidizing agents like potassium permanganate or chromic acid often result in undesirable side reactions, including oxidative cleavage of the furan ring, leading to complex product mixtures and low yields of the desired carboxylic acid.[4][5] Therefore, a chemoselective method that targets the aldehyde while preserving the furan structure is essential.

The Pinnick oxidation has proven to be an exceptionally effective method for converting a wide range of aldehydes, including sterically hindered and electronically sensitive substrates, into carboxylic acids.[6][7] Its mild reaction conditions, tolerance of diverse functional groups, and relatively low cost make it the ideal choice for this specific transformation.[8][9]

Reaction Principle: The Pinnick Oxidation

The Pinnick oxidation functions by using sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions. The active oxidizing species is not the chlorite ion itself, but rather chlorous acid (HClO₂), which is formed in situ.[6][8]

Mechanism:

  • Formation of Chlorous Acid: A buffer, typically a phosphate buffer like sodium dihydrogen phosphate (NaH₂PO₄), establishes a mildly acidic pH, promoting the formation of chlorous acid from sodium chlorite.

  • Nucleophilic Addition: The chlorous acid adds to the carbonyl carbon of the aldehyde to form a hydroxyallyl chlorite intermediate.

  • Pericyclic Fragmentation: This intermediate undergoes a concerted, pericyclic fragmentation. The aldehydic hydrogen is transferred to an oxygen atom on the chlorine, resulting in the formation of the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[7][10]

  • Scavenging the Byproduct: The generated hypochlorous acid (HOCl) is a reactive oxidant that can engage in unwanted side reactions, such as chlorination of the furan ring or degradation of the chlorite reagent.[8] To mitigate this, a scavenger like 2-methyl-2-butene is added to the reaction mixture to quench the HOCl as it forms.

Pinnick_Mechanism

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Reagent quantities can be adjusted proportionally for different scales.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeEquivalentsPurity
This compound200.2210.02.00 g1.0>97%
Sodium chlorite (NaClO₂)90.4415.01.36 g1.580% tech.
Sodium dihydrogen phosphate (NaH₂PO₄)119.9815.01.80 g1.5>99%
2-Methyl-2-butene70.1330.04.2 mL3.0>99%
tert-Butanol (t-BuOH)--40 mL->99%
Water (deionized)--20 mL--
Ethyl Acetate (EtOAc)--~150 mL-ACS Grade
Hydrochloric Acid (HCl), 2M--~10 mL (as needed)--
Brine (Saturated NaCl solution)--~30 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)--~5 g--
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stir plate and stir bar

  • 100 mL Dropping funnel

  • Ice-water bath

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure

Workflow

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.00 g, 10.0 mmol).

    • Add tert-butanol (40 mL) and stir until the aldehyde is completely dissolved.

    • Add 2-methyl-2-butene (4.2 mL, 30.0 mmol) to the solution.

    • In a separate beaker, dissolve sodium chlorite (1.36 g of 80% tech. grade, ~15.0 mmol) and sodium dihydrogen phosphate (1.80 g, 15.0 mmol) in deionized water (20 mL).

    • Cool the flask containing the aldehyde solution to 0 °C using an ice-water bath.

  • Reaction Execution:

    • Transfer the aqueous sodium chlorite/phosphate solution to a dropping funnel and add it dropwise to the cooled, stirring aldehyde solution over approximately 15 minutes. A slight yellowing of the solution is expected due to the formation of ClO₂.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir vigorously for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting aldehyde spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a separatory funnel.

    • Carefully acidify the aqueous layer to pH 2-3 by adding 2M HCl. Check the pH with indicator paper. The desired product should precipitate if it is insoluble.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (1 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, 2-(5-Methyl-2-furoyl)benzoic acid, is typically obtained as an off-white or pale yellow solid.

    • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[11][12]

Safety and Handling

  • Sodium Chlorite (NaClO₂): A strong oxidizing agent. Avoid contact with combustible materials. Handle with care to prevent shock or friction.

  • tert-Butanol and Ethyl Acetate: Flammable solvents. Work in a well-ventilated fume hood away from ignition sources.

  • 2-Methyl-2-butene: Highly flammable and volatile.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when performing this procedure.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient oxidant; inactive oxidant; reaction time too short.Add an additional portion (0.2 eq) of NaClO₂ solution. Ensure the NaClO₂ is from a reliable source and not degraded. Extend reaction time.
Low Yield Incomplete extraction due to product solubility; furan ring degradation.Ensure pH is sufficiently low (~2) during extraction to fully protonate the carboxylic acid. Perform additional extractions.
Chlorinated Byproducts Insufficient scavenger (2-methyl-2-butene).Increase the equivalents of the scavenger to 3.5-4.0 eq. in subsequent runs.
Formation of Yellow ClO₂ Gas Reaction is too acidic, or addition of chlorite is too fast.Ensure the buffer is used correctly. Slow the rate of addition of the chlorite solution, especially at the beginning.

Conclusion

The Pinnick oxidation offers a highly efficient and chemoselective method for the synthesis of 2-(5-Methyl-2-furoyl)benzoic acid from its corresponding aldehyde. By carefully controlling the reaction conditions and utilizing a scavenger to quench reactive byproducts, this protocol reliably preserves the sensitive furan moiety, leading to high yields of the desired product. This method is scalable and employs readily available, cost-effective reagents, making it a valuable tool for researchers in organic synthesis and pharmaceutical development.

References

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  • (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2024). ResearchGate. URL: https://www.researchgate.
  • Method of benzoic acid purification. (n.d.). Google Patents. URL: https://patents.google.
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents. URL: https://patents.google.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. URL: https://www.mdpi.com/2073-4344/13/5/899
  • Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water. (n.d.). ResearchGate. URL: https://www.researchgate.
  • Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. (n.d.). MDPI. URL: https://www.mdpi.com/2073-4344/12/11/1393
  • Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. (2024). ResearchGate. URL: https://www.researchgate.net/publication/378033722_Manganese-catalyzed_oxidation_of_furfuryl_alcohols_and_furfurals_to_efficient_synthesis_of_furoic_acids
  • Process for the purification of benzoic acid. (n.d.). Google Patents. URL: https://patents.google.
  • Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). (2025). ResearchGate. URL: https://www.researchgate.net/publication/373970631_Oxidation_of_5-Chloromethylfurfural_CMF_to_25-Diformylfuran_DFF
  • Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. (n.d.). Google Patents. URL: https://patents.google.
  • 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts. (n.d.). MDPI. URL: https://www.mdpi.com/2073-4344/11/11/1315

Sources

The Versatile Virtuoso: 2-(5-Methyl-2-Furyl)benzaldehyde as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of organic synthesis, the selection of starting materials is paramount to the successful construction of complex molecular architectures. Among the myriad of available building blocks, 2-(5-Methyl-2-Furyl)benzaldehyde emerges as a particularly versatile and strategic scaffold. Its unique confluence of a reactive aldehyde, an electron-rich 5-methylfuran moiety, and a sterically demanding ortho-substituted benzene ring presents a wealth of opportunities for the synthetic chemist. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of medicinal chemistry, materials science, and drug development.

The inherent reactivity of this compound allows it to serve as a linchpin in the synthesis of diverse heterocyclic systems, which are privileged structures in numerous biologically active compounds.[1][2] Furthermore, the furan nucleus itself can participate in a range of transformations, adding another layer of synthetic utility. This document will delve into specific, field-proven applications, offering not just procedural steps, but also the underlying chemical principles that govern these transformations.

Application I: Synthesis of Furan-Substituted Benzimidazoles

Benzimidazoles are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of pharmacological activities. The introduction of a furan substituent can significantly modulate the biological properties of the benzimidazole core. This compound provides a direct and efficient entry into this valuable class of compounds through a condensation reaction with ortho-phenylenediamines.

Mechanistic Rationale

The reaction proceeds via a classical condensation mechanism. The nucleophilic amino group of the o-phenylenediamine attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic benzimidazole ring. The methyl group on the furan ring remains intact throughout this process, offering a potential site for further functionalization in subsequent synthetic steps.

G cluster_0 Reaction Pathway Start This compound + o-Phenylenediamine Intermediate Schiff Base Intermediate Start->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization Product 2-(5-Methyl-2-furyl)-1H-benzo[d]imidazole Cyclization->Product Dehydration

Caption: Synthetic workflow for benzimidazole derivatives.

Experimental Protocol: Synthesis of 2-(5-Methyl-2-furyl)-1H-benzo[d]imidazole

This protocol is adapted from analogous procedures for the synthesis of benzimidazole derivatives from aldehydes.[3]

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in absolute ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add this compound (1.0 eq) followed by a catalytic amount of glacial acetic acid (3-4 drops).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold deionized water (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

  • Drying: Dry the purified product under vacuum to obtain the final 2-(5-Methyl-2-furyl)-1H-benzo[d]imidazole.

Quantitative Data (Expected):

Reactant 1Reactant 2SolventCatalystTemp. (°C)Time (h)Yield (%)
This compoundo-PhenylenediamineEthanolGlacial Acetic AcidReflux4-6>85

Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Application II: Multicomponent Reactions for the Synthesis of Complex Heterocycles

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step.[4][5] The aldehyde functionality of this compound makes it an ideal candidate for participation in a variety of MCRs, leading to the rapid generation of diverse heterocyclic libraries.

Conceptual Framework for a Ugi-type Reaction

A hypothetical Ugi four-component reaction involving this compound, an amine, an isocyanide, and a carboxylic acid would lead to the formation of a complex α-acylamino amide derivative. This strategy allows for the introduction of four points of diversity in a single transformation.

G cluster_1 Ugi Four-Component Reaction Aldehyde This compound Product α-Acylamino Amide Derivative Aldehyde->Product Amine Primary Amine (R1-NH2) Amine->Product Isocyanide Isocyanide (R2-NC) Isocyanide->Product Carboxylic_Acid Carboxylic Acid (R3-COOH) Carboxylic_Acid->Product

Caption: Conceptual workflow for a Ugi-type MCR.

General Protocol Outline for a Multicomponent Reaction

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

  • Catalyst (e.g., piperidine, L-proline)

  • Solvent (e.g., ethanol, methanol, or solvent-free)

Procedure:

  • Mixing: In a suitable reaction vessel, combine this compound, the amine, and the active methylene compound in the chosen solvent.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, the product can be isolated by filtration if it precipitates, or by standard extractive work-up followed by column chromatography.

Application III: Synthesis of Stilbene and Chalcone Derivatives via Condensation Reactions

The aldehyde group of this compound can readily undergo condensation reactions with activated methyl or methylene groups to form carbon-carbon double bonds. This provides access to stilbene and chalcone derivatives, which are classes of compounds with interesting photophysical and biological properties.

Protocol: Synthesis of a 2-(5-Methyl-2-Furyl)phenyl-Substituted Chalcone

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Base Solution: In a flask, dissolve sodium hydroxide in a mixture of ethanol and water.

  • Addition of Ketone: To this basic solution, add the substituted acetophenone and stir until dissolved.

  • Addition of Aldehyde: Slowly add this compound to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by the formation of a precipitate.

  • Isolation: Collect the precipitated product by filtration and wash with cold water until the washings are neutral.

  • Purification: The crude chalcone can be purified by recrystallization from ethanol.

Characterization Data

The synthesized compounds should be thoroughly characterized using modern analytical techniques.

Expected Spectroscopic Data for a Representative Benzimidazole Derivative:

TechniqueExpected Observations
¹H NMR Aromatic protons of the benzimidazole and the phenyl ring in the 6.5-8.0 ppm region. Furan protons as doublets or multiplets in the 6.0-7.5 ppm range. A singlet for the methyl group on the furan ring around 2.3-2.5 ppm. A broad singlet for the N-H proton of the benzimidazole.
¹³C NMR Resonances for the aromatic and furan carbons in the 100-160 ppm range. A signal for the methyl carbon around 14-16 ppm.
IR A characteristic N-H stretching vibration for the benzimidazole ring around 3200-3400 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.
MS A molecular ion peak corresponding to the calculated molecular weight of the product.

Note: Specific chemical shifts and coupling constants will vary depending on the exact structure and the solvent used for NMR analysis.[6][7]

Conclusion

This compound is a building block of significant synthetic potential. Its strategic placement of functional groups allows for the efficient construction of a variety of valuable molecular scaffolds, particularly heterocyclic systems. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile compound in their own synthetic endeavors. The adaptability of the described reactions opens up avenues for the creation of novel compounds with tailored properties for applications in drug discovery, materials science, and beyond.

References

  • Eurasian Chemical Communications. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications.
  • Chemistry of Heterocyclic Compounds. (2013). Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles.
  • Frontiers in Chemistry. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • MDPI. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates.
  • IRIS. (2022). Synthesis of 2-Alkylaryl and Furanyl Acetates by Palladium Catalysed Carbonylation of Alcohols.
  • ResearchGate. (2023). Catalytic synthesis of renewable 2-methylfuran from furfural.
  • Human Metabolome Database. (2012). Showing metabocard for 5-Methyl-2-furancarboxaldehyde (HMDB0033002).
  • ScienceDirect. (2025). Synthesis of jet fuel and diesel range cycloalkanes with 2-methylfuran and benzaldehyde.
  • ResearchGate. (n.d.). Mass spectrum of 2-Furancarboxaldehyde,5- methyl with Retention Time....
  • Springer. (2021). Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions.
  • MDPI. (2019). Recent Developments on Five-Component Reactions.

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of diverse heterocyclic compounds utilizing 2-(5-Methyl-2-Furyl)benzaldehyde as a versatile starting material. The inherent reactivity of both the aldehyde functional group and the furan ring system allows for the construction of a variety of valuable heterocyclic scaffolds, including quinolines, isoquinolines, benzimidazoles, pyridazines, and isoxazoles. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. This document details the underlying chemical principles, provides step-by-step experimental protocols for key transformations, and summarizes relevant data to facilitate the application of these methodologies in a research and development setting.

Introduction: The Synthetic Utility of this compound

This compound is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a benzaldehyde moiety substituted with a 5-methylfuran-2-yl group, offers multiple reactive sites for the construction of complex molecular architectures. The aldehyde group is a versatile handle for condensation and cyclization reactions, while the furan ring can participate in various transformations or be incorporated as a key structural element in the final heterocyclic product. This unique combination of reactive functionalities makes it a promising precursor for the synthesis of a wide range of heterocyclic compounds with potential applications in pharmaceutical development and materials science.[1]

I. Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and highly effective method for the synthesis of quinolines, which are privileged structures in medicinal chemistry.[3][4] This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4] While direct use of this compound in a standard Friedländer reaction is not directly applicable due to the lack of an ortho-amino group, a common and efficient variation involves the in-situ reduction of a 2-nitrobenzaldehyde derivative, followed by the Friedländer condensation. This domino reaction sequence provides a powerful tool for the synthesis of functionalized quinolines.

Mechanistic Rationale

The synthesis of a quinoline derivative from a 2-nitrobenzaldehyde precursor and an active methylene compound proceeds through a domino nitro reduction-Friedländer heterocyclization. The key steps are:

  • Nitro Group Reduction: The reaction is initiated by the reduction of the nitro group of the 2-nitrobenzaldehyde to an amine in situ.

  • Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde undergoes a Knoevenagel condensation with the active methylene compound.

  • Intramolecular Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form the stable aromatic quinoline ring.

A known derivative, 2-(5-Methyl-furan-2-yl)-quinoline-4-carboxylic acid, highlights the utility of furan-substituted benzaldehydes in quinoline synthesis.[5]

Diagram of the Friedländer Annulation Workflow

G start 2-(5-Methyl-2-Furyl)- benzaldehyde Derivative (e.g., o-nitro substituted) reduction In-situ Reduction (if starting with nitro derivative) start->reduction active_methylene Active Methylene Compound (e.g., pyruvic acid) condensation Condensation active_methylene->condensation reduction->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization product Substituted Quinoline (e.g., 2-(5-Methylfuran-2-yl)- quinoline-4-carboxylic acid) cyclization->product

Caption: Workflow for Quinoline Synthesis.

II. Synthesis of Isoquinolines via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a well-established method for the synthesis of the isoquinoline core, a scaffold present in numerous alkaloids and pharmacologically active compounds.[2][6][7][8][9] The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[6][9] This methodology is particularly valuable for accessing isoquinolines with substitution patterns that are difficult to achieve through other synthetic routes.

Mechanistic Considerations

The Pomeranz-Fritsch reaction proceeds in two main stages:

  • Formation of Benzalaminoacetal: The initial step is the condensation of the aromatic aldehyde with a 2,2-dialkoxyethylamine to form a Schiff base intermediate, the benzalaminoacetal.[6]

  • Acid-Catalyzed Cyclization: The benzalaminoacetal then undergoes an intramolecular electrophilic substitution reaction onto the aromatic ring, followed by elimination to afford the aromatic isoquinoline nucleus.[6] The success of the cyclization step is often influenced by the electronic nature of the substituents on the benzaldehyde ring, with electron-donating groups generally favoring the reaction.[6]

G start 2-(5-Methyl-2-Furyl)- benzaldehyde condensation Condensation start->condensation amine 2,2-Dialkoxyethylamine amine->condensation intermediate Benzalaminoacetal Intermediate condensation->intermediate cyclization Acid-Catalyzed Cyclization intermediate->cyclization product Substituted Isoquinoline cyclization->product

Caption: One-Pot Isoxazole Synthesis.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a variety of important heterocyclic compounds. The application of well-established named reactions such as the Friedländer annulation and the Pomeranz-Fritsch reaction, as well as other cyclocondensation strategies, provides access to quinolines, isoquinolines, benzimidazoles, pyridazines, and isoxazoles. The protocols and synthetic strategies outlined in this guide offer a foundation for researchers and scientists in the field of drug discovery and materials science to explore the rich chemistry of this precursor and develop novel heterocyclic molecules with desired properties.

References

  • Pomeranz-Fritsch Reaction.
  • Schematic diagram for the synthesis route for isoxazole derivatives... ResearchGate.
  • Pomeranz–Fritsch reaction. Wikipedia.
  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
  • progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research.
  • p-Toluenesulfonylhydrazide. Organic Syntheses.
  • Multicomponent synthesis of pyrimidines | Download Scientific Diagram. ResearchGate.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. SynOpen.
  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega.
  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances.
  • Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. ResearchGate.
  • Proposed mechanism for the synthesis of furylquinolines. ResearchGate.
  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports.
  • Scheme 4 Reagents and conditions: (a) 2% hydrazine hydrate in DMF, rt,... ResearchGate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules.
  • Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. ResearchGate.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ResearchGate.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.
  • Reaction of 5 and 6 with hydrazine hydrate. ResearchGate.
  • p-Toluenesulfonylhydrazide. Organic Syntheses.

Sources

Application Notes and Protocols for the Grignard Reaction with 2-(5-Methyl-2-Furyl)benzaldehyde: Synthesis of a Novel Secondary Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the Grignard reaction between 2-(5-Methyl-2-Furyl)benzaldehyde and a methyl Grignard reagent to synthesize the corresponding secondary alcohol, (2-(5-methyl-2-furyl)phenyl)(methyl)methanol. This protocol delves into the mechanistic underpinnings, procedural nuances, safety imperatives, and potential challenges associated with this powerful transformation. The resulting diarylmethanol structure is of significant interest as a scaffold in medicinal chemistry and materials science.[2][3]

Introduction

The nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group is a versatile and widely utilized method for the synthesis of alcohols.[4] The reaction of a Grignard reagent with an aldehyde, such as this compound, yields a secondary alcohol, a key functional group in a vast array of biologically active molecules and advanced materials.[5] The starting aldehyde, possessing both a benzaldehyde and a substituted furan moiety, presents a unique substrate for this transformation, leading to a structurally complex alcohol with potential applications in pharmaceutical and agrochemical development.[3]

The success of a Grignard reaction is critically dependent on maintaining strictly anhydrous (water-free) conditions. Grignard reagents are potent bases and will readily react with protic solvents, including water, to quench the reagent and form an alkane, thereby reducing the yield of the desired alcohol.[6][7] This protocol emphasizes the techniques required to establish and maintain an inert atmosphere, a fundamental skill for handling air- and moisture-sensitive reagents.

Reaction Scheme

The overall transformation involves the nucleophilic attack of the methyl group from methylmagnesium bromide onto the carbonyl carbon of this compound. This is followed by an acidic workup to protonate the resulting alkoxide and yield the final secondary alcohol product.

Step 1: Grignard Reaction

Step 2: Acidic Workup

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/PuritySupplierNotes
This compoundC₁₂H₁₀O₂186.21>95%e.g., Sigma-AldrichStore under inert gas.
Magnesium TurningsMg24.31>99.5%e.g., Sigma-AldrichFor Grignard reagent preparation.
Methyl IodideCH₃I141.94>99%e.g., Sigma-AldrichDistill before use.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Dri-Solv or freshly distilled from sodium/benzophenonee.g., MilliporeSigmaCritical for anhydrous conditions.
IodineI₂253.81Crystale.g., Fisher ScientificFor activating magnesium.
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49Saturated solutionIn-house preparationFor quenching the reaction.
Anhydrous Magnesium SulfateMgSO₄120.37Anhydrouse.g., VWRFor drying the organic phase.
Hydrochloric AcidHCl36.461 M aqueous solutionIn-house preparationFor workup.

Experimental Protocol

Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

This procedure outlines the in-situ preparation of the Grignard reagent. Commercially available solutions of methylmagnesium bromide can also be used, in which case, proceed directly to Part B.

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be meticulously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon gas. [2]This is to eliminate any adsorbed water.

  • Apparatus Setup: Equip the three-necked flask with a magnetic stir bar, the reflux condenser (topped with a drying tube containing calcium chloride), and the dropping funnel. Maintain a positive pressure of inert gas throughout the setup and the reaction.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to methyl iodide) into the flask. Add a single crystal of iodine. The iodine serves to etch the surface of the magnesium, removing the passivating magnesium oxide layer and facilitating the reaction.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the characteristic purple color of the iodine fades and gentle boiling of the ether is observed. [3]If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Formation of Grignard Reagent: Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should appear grayish and cloudy.

Part B: Reaction with this compound
  • Cooling the Grignard Reagent: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This helps to control the exothermic nature of the addition reaction. [2]2. Preparation of Aldehyde Solution: In a separate, dry flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Addition of Aldehyde: Transfer the aldehyde solution to the dropping funnel and add it dropwise to the stirred Grignard reagent at 0 °C. A precipitate will likely form as the magnesium alkoxide salt is generated.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue to stir for an additional 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification
  • Quenching the Reaction: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent and to protonate the alkoxide. [8]A white precipitate of magnesium salts will form. For larger scale reactions, it can be safer to add the reaction mixture slowly to the stirred, cold quenching solution. [8]2. Extraction: Transfer the entire mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic product. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether. [9]3. Washing: Combine all the organic extracts and wash them sequentially with 1 M hydrochloric acid (to dissolve any remaining magnesium salts), saturated aqueous sodium bicarbonate solution (to neutralize any excess acid), and finally with brine (saturated aqueous NaCl solution) to begin the drying process.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude secondary alcohol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-(5-methyl-2-furyl)phenyl)(methyl)methanol.

Visualizing the Workflow

experimental_workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction with Aldehyde cluster_workup Part C: Work-up & Purification prep_glass Dry Glassware under Inert Atmosphere add_mg_i2 Add Mg Turnings & I₂ Crystal prep_glass->add_mg_i2 add_meI Dropwise Addition of CH₃I in Et₂O add_mg_i2->add_meI stir_complete Stir to Complete Formation add_meI->stir_complete cool_grignard Cool Grignard Reagent to 0°C stir_complete->cool_grignard Proceed to Reaction add_aldehyde Dropwise Addition of Aldehyde Solution cool_grignard->add_aldehyde warm_stir Warm to RT & Stir add_aldehyde->warm_stir quench Quench with sat. aq. NH₄Cl warm_stir->quench Proceed to Work-up extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Chromatography evaporate->purify

Sources

Application Notes & Protocols: The Strategic Utility of 2-(5-Methyl-2-Furyl)benzaldehyde as a Pivotal Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan scaffold is a privileged heterocyclic motif frequently incorporated into biologically active molecules, including a number of potent agrochemicals.[1][2] Its unique electronic properties and conformational characteristics can impart desirable metabolic stability and target-binding affinity. This guide focuses on 2-(5-Methyl-2-Furyl)benzaldehyde, a versatile bi-aryl intermediate, detailing its synthesis and subsequent elaboration into a putative insecticidal agent. We provide field-proven, step-by-step protocols grounded in established organometallic chemistry, explain the causality behind experimental choices, and propose a plausible mode of action for the resulting agrochemical candidate. This document is intended for researchers, chemists, and process development scientists in the crop protection industry.

Introduction: The Furan Moiety in Agrochemical Design

The search for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a constant driver of innovation in synthetic chemistry. Heterocyclic compounds are central to this endeavor, and the furan ring, in particular, has emerged as a key pharmacophore in many natural and synthetic pesticides.[1][3] this compound represents a strategic intermediate, combining the furan core with a reactive benzaldehyde handle. This structure allows for diverse chemical modifications, enabling the exploration of a broad chemical space to identify new active ingredients. This application note will demonstrate a robust synthesis of this intermediate via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and its subsequent conversion to a novel insecticidal candidate.[4][5][6][7]

Synthesis of the Intermediate: this compound via Suzuki-Miyaura Coupling

The construction of the C-C bond between the furan and benzene rings is most efficiently achieved using Palladium-catalyzed cross-coupling methodologies, which have become indispensable tools in the synthesis of modern agrochemicals.[4][6][8] The Suzuki-Miyaura reaction is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relative stability of its boronic acid reagents.[9][10][11]

Rationale for Method Selection

We selected the Suzuki-Miyaura coupling for its proven reliability and scalability. The aldehyde functional group on the phenylboronic acid is well-tolerated under these conditions, preventing the need for cumbersome protection-deprotection steps. The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination with high efficiency.[9][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of 2-formylphenylboronic acid with 2-bromo-5-methylfuran.

Table 1: Reagents and Reaction Conditions

Component Molecular Weight ( g/mol ) Equivalents Amount Role
2-Bromo-5-methylfuran161.011.0(user defined)Electrophile
2-Formylphenylboronic acid149.961.2(user defined)Nucleophile
Pd(dppf)Cl₂816.640.02 (2 mol%)(user defined)Catalyst
Potassium Carbonate (K₂CO₃)138.213.0(user defined)Base
1,4-Dioxane88.11-(user defined)Solvent
Water18.02-(user defined)Co-solvent

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromo-5-methylfuran (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.02 eq).[12]

  • Solvent and Base Addition: Add potassium carbonate (3.0 eq). Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Reaction Execution: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via cannula. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration of the limiting reagent).

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. The causality for heating is to provide the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a liquid.[13][14]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Charge Reactor: - 2-Bromo-5-methylfuran - 2-Formylphenylboronic acid - Pd(dppf)Cl₂ - K₂CO₃ inert 2. Inert Atmosphere: Evacuate & backfill with N₂ (3x) prep->inert solvent 3. Add Degassed Solvents: 1,4-Dioxane / Water inert->solvent heat 4. Heat to 80-90 °C solvent->heat monitor 5. Monitor by TLC heat->monitor cool 6. Cool & Quench monitor->cool extract 7. Ethyl Acetate Extraction cool->extract wash 8. Wash & Dry extract->wash purify 9. Column Chromatography wash->purify product Purified this compound purify->product

Caption: Workflow for the Suzuki-Miyaura Synthesis.

Elaboration into a Putative Agrochemical: Synthesis of a Phenylhydrazone Derivative

The aldehyde functionality of the intermediate is a prime handle for derivatization. To create a molecule with potential insecticidal activity, we propose a condensation reaction with a substituted phenylhydrazine. Phenylhydrazones are present in various biologically active compounds and can enhance lipophilicity, which is crucial for penetrating the insect cuticle.

Rationale and Synthetic Pathway

The formation of a hydrazone is a robust and high-yielding reaction. We will use 4-chlorophenylhydrazine as the coupling partner. The resulting N-(4-chlorophenyl)hydrazone introduces a halogenated phenyl ring, a common feature in many neurotoxic insecticides that can enhance binding to target proteins.

Caption: Synthesis of a Phenylhydrazone Derivative.

(Note: A placeholder for the final product structure is used as it is a hypothetical molecule.)

Experimental Protocol: Phenylhydrazone Formation
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2 M).

  • Reagent Addition: Add 4-chlorophenylhydrazine hydrochloride (1.05 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the nucleophilic attack of the hydrazine and the subsequent dehydration.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2 hours. A precipitate may form as the product is generated.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol or isopropanol if necessary. Dry under vacuum.

Proposed Mode of Action & Biological Rationale

Many successful insecticides function by disrupting the central nervous system of the target pest. The structural features of our hypothetical phenylhydrazone—a lipophilic bi-aryl core and a halogenated phenyl ring—are common in compounds that modulate ligand-gated ion channels.

We propose that this molecule could act as an antagonist or non-competitive blocker of the gamma-aminobutyric acid (GABA)-gated chloride channel . In insects, GABA is the primary inhibitory neurotransmitter. Blockage of this channel prevents the influx of chloride ions, leading to hyperexcitation of the central nervous system, resulting in tremors, paralysis, and eventual death of the insect.

G cluster_neuron Insect Neuron Synapse cluster_channel GABA-gated Cl⁻ Channel cluster_normal Normal State (Inhibition) cluster_disrupted Disrupted State (Hyperexcitation) presynaptic Presynaptic Neuron (Releases GABA) gaba GABA postsynaptic Postsynaptic Neuron gaba_receptor GABA Binding Site cl_channel Chloride (Cl⁻) Channel gaba_receptor->cl_channel opens cl_ion_in Cl⁻ Influx cl_channel->cl_ion_in allows blocked Channel Blocked cl_channel->blocked gaba->gaba_receptor binds inhibition Neuron is Inhibited (No Nerve Impulse) cl_ion_in->inhibition insecticide Hypothetical Insecticide insecticide->cl_channel blocks excitation Hyperexcitation (Continuous Firing) blocked->excitation

Caption: Proposed Mode of Action at the GABA Receptor.

Physicochemical Properties & Safety

Table 2: Properties of this compound

Property Value Reference
CAS Number 400746-82-9[13][14][15]
Molecular Formula C₁₂H₁₀O₂[13]
Molecular Weight 186.21 g/mol [14]
Appearance Liquid[13][14]
Purity ≥ 95%[13][14]
Boiling Point 303.5 °C at 760 mmHg[]
Density 1.125 g/cm³[]
Storage Store at 0-8°C or -20°C[13][14]
Safety and Handling Precautions

Furan-containing compounds and aldehydes require careful handling due to potential toxicity and reactivity.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Work in a well-ventilated chemical fume hood.[20][21]

  • Inhalation: Avoid breathing vapors. The compound may cause respiratory irritation.[20][22]

  • Skin/Eye Contact: Avoid contact. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.[20][22]

  • Ingestion: Harmful if swallowed. Do not eat, drink, or smoke in the laboratory.[20]

  • Chemical Stability & Incompatibility: Furan rings can be sensitive to strong acids, leading to polymerization or ring-opening.[23] Avoid contact with strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. - CABI Digital Library. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals | Journal of Agricultural and Food Chemistry - ACS Public
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed. [Link]
  • Palladium-catalyzed cross-couplings in the synthesis of agrochemicals - FAO AGRIS. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. | Semantic Scholar. [Link]
  • Furan | C4H4O | CID 8029 - PubChem - NIH. [Link]
  • Furan-site transformations of obacunone as potent insecticidal agents - PMC - NIH. [Link]
  • Novel Catalytic Strategies for the Synthesis of Furans and Their Deriv
  • Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. [Link]
  • (PDF) Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. [Link]
  • Suzuki reaction - Wikipedia. [Link]
  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Insecticides Used in the Urban Environment: Mode of Action - University of Florida, IFAS Extension. [Link]
  • Suzuki Coupling - Organic Chemistry Portal. [Link]
  • Furan-site transformations of obacunone as potent insecticidal agents - ResearchG
  • 5-methyl furfural, 620-02-0 - The Good Scents Company. [Link]
  • 5-Methylfurfural - Wikipedia. [Link]
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - Semantic Scholar. [Link]
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(5-Methyl-2-Furyl)benzaldehyde. This versatile aromatic aldehyde is a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[1][2] Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents unique challenges that require a nuanced understanding of the reaction mechanism and potential pitfalls.

This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical issues encountered in the lab. Our goal is to move beyond simple procedural steps and provide the causal reasoning behind our recommendations, empowering you to optimize your reaction for higher yield and purity.

The typical synthetic route involves the palladium-catalyzed cross-coupling of a 2-halobenzaldehyde (or a protected derivative) with 5-methyl-2-furanboronic acid.

General reaction scheme for the synthesis of this compound via Suzuki-Miyaura coupling.Figure 1. General reaction scheme for the synthesis of this compound.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses the most common failures and frustrations encountered during the synthesis. Each question represents a real-world problem, followed by a deep dive into the underlying chemistry and actionable solutions.

Q1: My reaction yield is disappointingly low (<30%) or I'm getting no product at all. What are the primary factors to investigate?

A low or non-existent yield in this specific Suzuki-Miyaura coupling almost always points to one of two core issues: instability of the boronic acid coupling partner or compromised catalyst activity.

1. Instability of 5-Methyl-2-furanboronic Acid:

Heteroaryl boronic acids, particularly those with the boronic acid group at the 2-position of a furan ring, are notoriously susceptible to protodeboronation .[3] This is a non-productive side reaction where the C-B bond is cleaved by a proton source, reverting the boronic acid back to its parent heterocycle (in this case, 2-methylfuran) and destroying your nucleophilic partner.

  • Causality: The elevated temperatures and basic aqueous conditions often used in Suzuki couplings can accelerate this decomposition.[4][5] The furan ring's electronics make the C-B bond particularly labile.

  • Solutions:

    • Lower the Reaction Temperature: If your protocol uses high temperatures (e.g., >80 °C), attempt the reaction at a milder temperature, such as 40 °C or even room temperature.[4] This is the most direct way to slow the decomposition rate.

    • Shorten Reaction Time: Employing a more active catalyst system (see below) can dramatically shorten the required reaction time, giving the boronic acid less time to decompose.

    • Use a Milder Base: Strong bases can promote protodeboronation. Switch from common bases like Na₂CO₃ or Cs₂CO₃ to a milder, non-nucleophilic base like potassium phosphate (K₃PO₄).[4][5]

    • Consider Boronic Acid Surrogates: If protodeboronation remains a persistent issue, using more stable derivatives such as the corresponding pinacol ester, MIDA boronate, or potassium trifluoroborate salt can be highly effective. These reagents release the active boronic acid species slowly in situ, keeping its standing concentration low and minimizing decomposition.

2. Inactive or Deactivated Palladium Catalyst:

The Suzuki reaction relies on a Pd(0) species to initiate the catalytic cycle.[3][6] If this active catalyst is not generated efficiently or is deactivated during the reaction, your yield will suffer.

  • Causality:

    • Inefficient Pre-catalyst Activation: Many common palladium sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an in situ reduction to the active Pd(0) state. This process can be inefficient and lead to the formation of inactive palladium black.

    • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. It can also promote the oxidative homocoupling of your boronic acid, leading to an unwanted dimer (bis(5-methyl-2-furyl)) as a side product.[3]

    • Inappropriate Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For coupling with electron-rich furans, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the reaction under mild conditions.[3][4]

  • Solutions:

    • Ensure Rigorous Anaerobic Conditions: Thoroughly degas your solvent(s) and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

    • Use a Modern Pre-catalyst: Employ a commercially available palladium pre-catalyst (e.g., an XPhos- or SPhos-based palladacycle). These advanced catalysts are designed to generate the active monoligated Pd(0) species rapidly and quantitatively under mild conditions, often at room temperature.[4] This avoids the pitfalls of inefficient in situ reduction and allows for faster reaction times.[4]

Below is a workflow to systematically troubleshoot a low-yield reaction.

TroubleshootingWorkflow cluster_conditions Condition Analysis cluster_solutions Corrective Actions start Low Yield (<30%) check_reagents Verify Reagent Quality (Boronic Acid, Aryl Halide) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions anaerobic Anaerobic Technique? (Degassing, Inert Gas) check_conditions->anaerobic catalyst Catalyst System? (Pre-catalyst vs. Pd(OAc)₂) check_conditions->catalyst base_temp Base & Temperature? (e.g., Na₂CO₃ @ 100°C) check_conditions->base_temp improve_anaerobic Implement Rigorous Degassing (Freeze-Pump-Thaw) anaerobic->improve_anaerobic If inadequate use_precatalyst Switch to Modern Pre-catalyst (e.g., XPhos Palladacycle) catalyst->use_precatalyst If using older source mild_conditions Use Milder Conditions (K₃PO₄, RT to 40°C) base_temp->mild_conditions If harsh end Optimized Yield improve_anaerobic->end use_precatalyst->end use_surrogate Use Boronic Acid Surrogate (Pinacol Ester, MIDA) mild_conditions->use_surrogate If still failing use_surrogate->end

A workflow for troubleshooting low yields.
Q2: My reaction produces multiple spots on TLC, and purification is a nightmare. What are the common side products and how can I prevent them?

Observing significant impurities is common when reaction conditions are not optimized. The main culprits are homocoupling, dehalogenation, and the previously mentioned protodeboronation.

Side Product Cause Prevention Strategy
bis(5-methyl-2-furyl) Homocoupling of Boronic Acid: Catalyzed by Pd(II) species, often formed by the presence of oxygen.[3]Rigorously degas all reagents and solvents and maintain a strict inert atmosphere. Using a Pd(0) pre-catalyst can also minimize the presence of reactive Pd(II).
Benzaldehyde Dehalogenation of Aryl Halide: The palladium intermediate reacts with a hydride source (e.g., from solvent like THF, base, or water) instead of the boronic acid.[3]Ensure anhydrous conditions if possible (though some water is often necessary for transmetalation). Choose a non-hydride-donating solvent and base.
2-Methylfuran Protodeboronation of Boronic Acid: Cleavage of the C-B bond by a proton source, exacerbated by heat and strong bases.[3][5]Use milder bases (K₃PO₄), lower reaction temperatures, and shorter reaction times. Consider using a boronic acid surrogate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting aryl halide: 2-iodobenzaldehyde, 2-bromobenzaldehyde, or 2-chlorobenzaldehyde?

The reactivity for the oxidative addition step follows the trend: I > Br > Cl .[3]

  • 2-Iodobenzaldehyde: Most reactive, allowing for the mildest reaction conditions (often room temperature) and shortest reaction times. However, it is the most expensive and may be less stable.

  • 2-Bromobenzaldehyde: Represents the best balance of reactivity and cost. It is the most commonly used starting material for this type of synthesis.

  • 2-Chlorobenzaldehyde: Least reactive and requires a more active catalyst system (specialized ligands like Buchwald's biarylphosphines or NHCs) and potentially higher temperatures.[3] It is, however, the most cost-effective.

For initial attempts and yield optimization, 2-bromobenzaldehyde is the recommended starting point.

Q2: My aldehyde group is sensitive. Should I protect it?

While the aldehyde is generally tolerant of Suzuki coupling conditions, it can undergo side reactions (e.g., aldol condensation) under strongly basic conditions or high temperatures. If you observe side products related to the aldehyde, or if your base is particularly strong, protecting the aldehyde as an acetal (e.g., using ethylene glycol) is a prudent strategy. The acetal is stable to the coupling conditions and can be easily deprotected with a mild acid workup.

Q3: What is a reliable, step-by-step protocol to start with?

This protocol is designed as a robust starting point, incorporating best practices to mitigate the common issues discussed above.

Optimized Protocol for this compound Synthesis

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 mmol, 1.0 eq), 5-methyl-2-furanboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).

    • Add a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition:

    • Through the septum, add degassed solvent. A 2:1 mixture of dioxane and water (total volume of 10 mL per mmol of aryl halide) is a good starting point.

  • Reaction Execution:

    • Stir the mixture vigorously at 40 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction should be complete within 2-4 hours with an efficient catalyst.

  • Workup:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The process involves three main stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L Active Catalyst pd_complex [Ar-Pd(II)-X]L pd0->pd_complex ox_add Oxidative Addition pd_complex2 [Ar-Pd(II)-Ar']L pd_complex->pd_complex2 transmetal Transmetalation pd_complex2->pd0 red_elim Reductive Elimination arx Ar-X (2-Bromobenzaldehyde) ar_boronic Ar'-B(OH)₂ (5-Methyl-2-furanboronic acid) + Base product Ar-Ar' (Product)

The catalytic cycle of the Suzuki-Miyaura reaction.

Each step has specific requirements: oxidative addition is faster for more reactive halides, transmetalation requires a base to activate the boronic acid, and reductive elimination forms the final C-C bond and regenerates the Pd(0) catalyst.[3][7][8] A failure at any point in this cycle will halt the reaction.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. DOI: 10.1021/ja107551v
  • Zhang, L., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. DOI: 10.1039/C9QO00353A
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. DOI: 10.
  • Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PLoS ONE, 9(8), e103027. DOI: 10.1371/journal.pone.0103027
  • Gomes, P. A. G., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. DOI: 10.3390/molecules23102465
  • Gomes, P. A. G., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. DOI: 10.1055/s-2004-831223
  • Bence, M., et al. (2013). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Letters in Organic Chemistry, 10(10), 734-739. DOI: 10.2174/157017861010131126122933
  • Bence, M., et al. (2013). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate.
  • J&K Scientific. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction. YouTube.
  • Request PDF. (n.d.). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. ResearchGate.
  • Organic Syntheses. (n.d.). 5-methylfurfural.
  • Schmidt, J., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15941. DOI: 10.1038/ncomms15941
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • J&K Scientific LLC. (n.d.). 2-(2-Furyl)benzaldehyde.
  • J&K Scientific. (n.d.). 3-(5-Methyl-2-furyl)benzaldehyde.
  • Google Patents. (n.d.). KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.

Sources

Technical Support Center: Purification of Crude 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(5-Methyl-2-Furyl)benzaldehyde. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this versatile aromatic aldehyde.[1][2]

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the pharmaceutical and flavor & fragrance industries.[1][2] However, its purification can be challenging due to the inherent sensitivity of the furan moiety. The furan ring, while aromatic, possesses lower resonance energy compared to benzene, making it susceptible to degradation under certain conditions, particularly in the presence of strong acids. This guide provides practical, field-proven strategies to achieve high purity of the target compound while minimizing degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield or Product Decomposition During Column Chromatography

  • Symptom: You observe significant tailing on the TLC plate, the appearance of new, more polar spots after exposure to silica gel, or a lower than expected yield of the purified product.

  • Causality: The furan ring is known to be sensitive to acidic conditions. Standard silica gel is inherently acidic and can catalyze the decomposition of furan-containing compounds, leading to ring-opening or polymerization.

  • Solution:

    • Neutralize the Stationary Phase: Before packing the column, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and add 1% triethylamine (v/v). This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina. Be aware that the elution profile will differ from silica gel, so a new solvent system will need to be developed using TLC.

    • Minimize Contact Time: Perform flash chromatography to reduce the time the compound spends on the column.

Issue 2: Co-elution of Impurities with the Product

  • Symptom: TLC analysis of the collected fractions shows an impurity with a similar Rf value to the desired product, making separation difficult.

  • Causality: The polarity of the impurity may be very close to that of this compound. Common impurities can include unreacted starting materials from coupling reactions or homocoupled byproducts.[3]

  • Solution:

    • Optimize the Solvent System: A single solvent system may not be sufficient. Experiment with different solvent mixtures. A common starting point for compounds of this type is a hexane/ethyl acetate gradient.[3] Try adding a small amount of a third solvent, such as dichloromethane, to potentially alter the selectivity of the separation.

    • Employ a Different Chromatographic Technique: If flash chromatography is unsuccessful, consider preparative thin-layer chromatography (prep-TLC) for smaller scales (<100 mg), which can offer higher resolution.[3]

Issue 3: Oiling Out During Recrystallization

  • Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.

  • Causality: The compound's melting point may be lower than the temperature of the solution, or the solution may be supersaturated.

  • Solution:

    • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

    • Re-dissolve and Cool Slowly: If oiling persists, heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. An insulated container can help to slow the cooling rate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: Commercial suppliers recommend storing the compound at 0-8°C or -20°C.[4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.

Q2: What are the typical impurities I might encounter?

A2: While specific impurities depend on the synthetic route, common contaminants in related biaryl syntheses include unreacted starting materials (e.g., a halobenzaldehyde and a furan derivative) and homocoupled byproducts.[3] If the synthesis involves oxidation of a methyl group, the corresponding alcohol or carboxylic acid could be present.

Q3: Is this compound stable to heat?

A3: The compound has a reported boiling point of 303.5°C at 760 mmHg, suggesting a degree of thermal stability. However, prolonged exposure to high temperatures should be avoided to minimize the risk of decomposition or polymerization, which is a known issue for furan derivatives. If distillation is chosen as a purification method, vacuum distillation is recommended to lower the required temperature.

Q4: What is a good starting point for a recrystallization solvent?

A4: Since this compound is a liquid at room temperature, recrystallization would be more suitable for a solid derivative or if the crude product is a solid due to impurities. For aromatic aldehydes, common recrystallization solvents include ethanol, methanol, or mixtures of a polar solvent with a non-polar anti-solvent like hexane or heptane.[5] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of gram-scale quantities of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

Procedure:

  • Solvent System Selection: Develop an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf for the product is around 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane. If the compound is particularly acid-sensitive, add 1% triethylamine to the slurry.

    • Pour the slurry into the column and allow the silica to settle into a uniform bed.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent to obtain a free-flowing powder, and then carefully adding this powder to the top of the column.[3]

  • Elution:

    • Begin elution with a low-polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization (for solid derivatives or crude solid)

This protocol provides a general guideline for the recrystallization of a solid crude product. The choice of solvent is critical and must be determined experimentally.

Materials:

  • Crude solid this compound

  • Appropriate recrystallization solvent (determined by solubility tests)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Solvent Polarity Index

SolventPolarity Index
Hexane0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
Ethanol4.3
Methanol5.1
Water10.2

This table provides a reference for selecting appropriate solvents for chromatography and recrystallization based on polarity.

Visualization

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Liquid Crude Recrystal Recrystallization TLC->Recrystal Solid Crude Pure Pure Product Column->Pure Recrystal->Pure

Caption: Decision workflow for purification of this compound.

Troubleshooting Column Chromatography

TroubleshootingColumn Start Low Yield / Decomposition Cause1 Acidic Silica Gel Start->Cause1 Solution1a Neutralize Silica (Et3N) Cause1->Solution1a Solution1b Use Neutral Alumina Cause1->Solution1b Solution1c Flash Chromatography Cause1->Solution1c

Caption: Troubleshooting low yield in column chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)
  • BenchChem. (2025). Application Notes and Protocols: Methyl 2-(5-methylfuran-2-yl)benzoate in the Synthesis of Heterocyclic Compounds. BenchChem Technical Support.
  • University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder.
  • Magritek. (2015).
  • Organic Syntheses. 5-methylfurfural.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • J&K Scientific. This compound | 400746-82-9.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • MIT OpenCourseWare. (2010). Recrystallization [Video]. YouTube.

Sources

Stability and storage conditions for 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and optimal storage conditions for 2-(5-Methyl-2-Furyl)benzaldehyde (CAS No. 400746-82-9). Adherence to these guidelines is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and preventing degradation-induced artifacts.

Core Storage Recommendations: At-a-Glance

For rapid reference, the fundamental storage parameters for this compound are summarized below. The subsequent sections provide the scientific rationale and troubleshooting advice underpinning these recommendations.

ParameterRecommended ConditionRationale & Key Considerations
Temperature -20°C for long-term storage .Significantly slows oxidation and other degradation pathways.
0-8°C for short-term/working aliquots[1].Acceptable for frequent use over a few days to a week to minimize freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The furan moiety is sensitive to air[2]. The benzaldehyde group is prone to oxidation to benzoic acid[3][4].
Light Protect from light. Use amber or opaque containers.Furan rings are known to be light-sensitive, which can catalyze degradation or polymerization[2][5].
Container Tightly sealed glass vial with a secure cap (e.g., PTFE-lined).Prevents exposure to air and moisture. Glass is preferred for chemical inertness.
Handling Handle in a well-ventilated area, preferably a chemical fume hood[2][6].Avoid inhalation of vapors.

Frequently Asked Questions (FAQs)

Q1: My supplier datasheet recommends 0-8°C, but another suggests -20°C. Which is correct?

A1: Both recommendations have merit depending on the intended duration of storage. For long-term storage (months to years) , -20°C is the authoritative recommendation . The lower temperature provides superior protection by drastically reducing the kinetic rate of potential degradation reactions. For short-term storage or for a working aliquot that you access frequently, storing at 0-8°C (refrigeration) is a practical compromise [1]. This minimizes potential damage from repeated freeze-thaw cycles while still offering protection against rapid degradation.

The core principle is to limit the compound's exposure to energy (heat, light) and reactive species (oxygen). For the ultimate preservation of purity (≥95%), -20°C under an inert atmosphere is the gold standard.

Q2: Why is an inert atmosphere (Argon/Nitrogen) so critical for this compound?

A2: The chemical structure of this compound contains two moieties susceptible to atmospheric oxygen:

  • The Benzaldehyde Group: Like many aldehydes, the aldehyde functional group (-CHO) is readily oxidized to the corresponding carboxylic acid (in this case, 2-(5-methyl-2-furyl)benzoic acid) upon exposure to air.[3][4] This is one of the most common degradation pathways for benzaldehyde derivatives.

  • The Furan Ring: Furans and their derivatives can be sensitive to air and may undergo oxidative degradation or polymerization reactions, which are often catalyzed by light and air.[2][7] This can lead to discoloration (browning) and the formation of insoluble materials.[7]

Storing under an inert atmosphere displaces oxygen, directly inhibiting these oxidative degradation pathways and preserving the compound's structural integrity.

Q3: I received the compound as a liquid. How should I properly aliquot it for my experiments?

A3: Proper aliquoting is essential to preserve the integrity of your main stock.

  • Equilibration: Before opening, allow the main container to warm to room temperature while still sealed. This prevents atmospheric moisture from condensing inside the cold vial.

  • Inert Atmosphere: Perform the aliquoting procedure under a gentle stream of dry argon or nitrogen. This can be done in a glovebox or using a Schlenk line.

  • Dispensing: Use clean, dry glass syringes or pipettes to transfer the desired amount into smaller, appropriate-sized vials (e.g., amber glass vials with PTFE-lined caps).

  • Blanket & Seal: Before sealing the new aliquots and the main stock vial, flush the headspace with inert gas. Seal tightly.

  • Storage: Promptly return the main stock and the new aliquots to the recommended storage temperature (-20°C).

Q4: What is the expected shelf life of this compound?

A4: When stored under the optimal conditions of -20°C in a tightly sealed container under an inert atmosphere and protected from light, the compound should remain stable for at least one to two years. However, the effective shelf life is highly dependent on handling practices. Each time the container is opened, the risk of introducing contaminants like air and moisture increases. For critical applications, it is best practice to use the compound within a year of opening or to re-verify its purity using analytical methods (e.g., NMR, GC-MS) if it has been stored for an extended period.

Troubleshooting Guide

Issue 1: The compound, which was initially a liquid, has developed a yellow or brown tint.
  • Potential Cause: This is a classic indicator of degradation.

    • Yellowing is often associated with the initial oxidation of the benzaldehyde moiety.[3]

    • Browning or darkening is more characteristic of the degradation or polymerization of the furan ring, a known phenomenon for furan compounds upon standing.[7] This process can be accelerated by exposure to air and light.

  • Recommended Action:

    • Assess Purity: The color change signifies the presence of impurities. Analyze a small sample via NMR, LC-MS, or GC-MS to quantify the purity and identify the degradation products.

    • Decision Point: If purity has dropped below your experimental tolerance, the material should be repurified (e.g., via column chromatography) or discarded. For non-sensitive applications, it may still be usable, but the presence of impurities should be noted as a potential variable.

    • Preventive Measure: Review your storage and handling procedures. Ensure the vial is purged with inert gas after each use and stored promptly in a dark, cold environment.

Issue 2: My reaction yield is inconsistent or lower than expected when using an older batch of the compound.
  • Potential Cause: A reduction in the concentration of the active starting material due to degradation is the most likely cause. The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid.[4] This newly formed carboxylic acid will not participate in reactions targeting the aldehyde (e.g., reductive amination, Wittig reactions), thus lowering your effective yield.

  • Recommended Action:

    • Confirm Purity: Before starting a critical reaction, run a quick purity check on your starting material (e.g., ¹H NMR). Look for the disappearance of the characteristic aldehyde proton peak and the potential appearance of new peaks corresponding to the benzoic acid derivative.

    • Use a Fresh Sample: If degradation is confirmed, use a fresh vial or a newly purchased lot of the compound.

    • Stoichiometry Adjustment (Not Recommended): While one could theoretically adjust the stoichiometry based on the measured purity, this is not advisable. The degradation products themselves could interfere with the reaction or complicate purification.

Workflow & Visualization

Sample Quality Check Workflow

The following diagram outlines the decision-making process when assessing a previously opened or long-term stored sample of this compound.

Sample_Quality_Check Workflow for Assessing Stored Sample Integrity start Start: Retrieve Sample from -20°C Storage equilibrate Equilibrate to Room Temperature Before Opening start->equilibrate visual_check Visual Inspection: Is the liquid clear and colorless? equilibrate->visual_check analytical_qc Perform Analytical QC (e.g., ¹H NMR, LC-MS) visual_check->analytical_qc Yes document Document Observation (e.g., yellow tint) visual_check->document No (Discolored) assess_purity Assess Purity: Is it >95% or within experimental tolerance? analytical_qc->assess_purity proceed Proceed with Experiment assess_purity->proceed Yes consider_purification Consider Purification (e.g., Column Chromatography) assess_purity->consider_purification No discard Discard Sample & Use a Fresh Vial consider_purification->discard document->analytical_qc

Caption: Decision tree for sample quality control.

References

  • This compound - Chem-Impex. URL: https://www.chemimpex.com/products/2-5-methyl-2-furyl-benzaldehyde
  • Furan | C4H4O | CID 8029 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Furan
  • Western Carolina University Standard Operating Procedure for the use of Furan. URL: https://www.wcu.
  • This compound | 400746-82-9 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ch4102149591
  • Furan SDS, 110-00-9 Safety Data Sheets - ECHEMI. URL: https://www.echemi.com/sds/furan-cas110-00-9.html
  • Safety Data Sheet: Furan-d4 - Chemos GmbH&Co.KG. URL: https://www.chemos.de/import/sdb/msds_pdf/EN/S04481_EN.pdf
  • How to Handle and Store Furfural - Eagle Manufacturing. URL: https://eaglemfg.com/blogs/news/how-to-handle-and-store-furfural
  • Exploring the Synthesis and Applications of Benzaldehyde Derivatives. URL: https://www.axxora.
  • SAFETY DATA SHEET - Fisher Scientific (5-Fluoro-2-methylbenzaldehyde). URL: https://www.fishersci.com/sdsitems.do?partNumber=AC449070010&productDescription=5-FLUORO-2-METHYLBENZALDEHYDE%2C+97%25+1GR&vendorId=VN00032119&countryCode=US&language=en
  • BENZALDEHYDE - Techno PharmChem. URL: https://www.technopharmchem.com/msds/BENZALDEHYDE.pdf
  • SAFETY DATA SHEET - Fisher Scientific (2-(2-Furyl)benzaldehyde). URL: https://www.fishersci.com/sdsitems.do?partNumber=H583850250&productDescription=2-%282-FURYL%29BENZALDEHYDE+97%2B%25+250MG&vendorId=VN00032119&countryCode=US&language=en
  • Benzaldehyde derivatives with investigated inhibition profile 2... - ResearchGate. URL: https://www.researchgate.
  • The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25700889/
  • Preparation of Benzaldehydes, Part 3: From Methyl Arenes - YouTube. URL: https://www.youtube.
  • Benzaldehyde - Sciencemadness Wiki. URL: https://www.sciencemadness.org/wiki/index.php/Benzaldehyde
  • This compound | 400746-82-9 - J&K Scientific. URL: https://www.jk-sci.com/2-5-Methyl-2-furyl-benzaldehyde_400746-82-9.html
  • This compound | 400746-82-9 - Sigma-Aldrich (ChemBridge). URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ch4102149591
  • This compound | 400746-82-9 - Sigma-Aldrich (Korean site). URL: https://www.sigmaaldrich.com/KR/ko/product/aldrich/ch4102149591

Sources

Technical Support Center: Overcoming Challenges in the Formylation of 2-Methylfuran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the formylation of 2-methylfuran (also known as sylvan). This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize 5-methyl-2-furaldehyde, a critical intermediate in pharmaceuticals, fragrances, and biofuels.[1][2][3] We understand that while formylation of electron-rich heterocycles is a staple of organic synthesis, the unique reactivity of the furan ring presents specific challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical experience.

Troubleshooting Guide

This section addresses the most common issues encountered during the formylation of 2-methylfuran, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My reaction turned into an intractable black tar upon adding the formylating agent. What happened and how can I prevent it?

Answer:

This is the most frequently reported issue and is almost always due to the acid-catalyzed polymerization of the furan ring. 2-Methylfuran is highly electron-rich and acts as a diene, making it exceptionally sensitive to strong acids.[4] The Vilsmeier-Haack reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is not only the formylating agent but also generates acidic byproducts that can initiate rapid, exothermic polymerization if not properly controlled.

Causality and Prevention:

  • Localized Hotspots & Acid Concentration: The reaction between DMF and POCl₃ is exothermic. If POCl₃ is added too quickly or without sufficient cooling, localized hotspots can develop. These high-temperature zones accelerate the degradation of the furan substrate.

    • Solution: Prepare the Vilsmeier reagent in situ at 0 °C or below by adding POCl₃ dropwise to anhydrous DMF with vigorous stirring.[5] Ensure the temperature of the DMF does not rise significantly during the addition. Only after the reagent has fully formed should you proceed with adding the 2-methylfuran solution, also slowly and at low temperature.

  • Moisture Contamination: Water reacts with POCl₃ to produce phosphoric acid and HCl, potent catalysts for furan polymerization.

    • Solution: Use anhydrous DMF and ensure all glassware is rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Incorrect Stoichiometry: An excess of POCl₃ relative to DMF can leave unreacted POCl₃, which can directly trigger polymerization upon addition of the furan.

    • Solution: A slight excess of DMF is sometimes used to ensure all POCl₃ is consumed in the formation of the Vilsmeier reagent. A typical stoichiometry is ~1.1 to 1.5 equivalents of the Vilsmeier reagent relative to the 2-methylfuran substrate.[6]

Troubleshooting Workflow: Preventing Polymerization

start Problem: Reaction Polymerization ('Black Tar') check_temp Was the Vilsmeier reagent prepared at <= 0°C with slow POCl₃ addition? start->check_temp check_solvent Were anhydrous solvents and dry glassware used? check_temp->check_solvent Yes sol_temp Solution: Add POCl₃ to DMF at 0°C. Maintain low temp during 2-methylfuran addition. check_temp->sol_temp No check_atmosphere Was the reaction run under an inert atmosphere (N₂/Ar)? check_solvent->check_atmosphere Yes sol_dry Solution: Use anhydrous grade DMF. Oven/flame-dry all glassware. check_solvent->sol_dry No sol_inert Solution: Purge system with N₂ or Ar. Maintain positive pressure. check_atmosphere->sol_inert No

Caption: Decision tree for diagnosing polymerization issues.

Question 2: My yield of 5-methyl-2-furaldehyde is consistently low, even without significant polymerization. What are the likely causes?

Answer:

Low yields can stem from several factors beyond substrate degradation, often related to incomplete reaction or issues during the work-up phase.

Potential Causes and Solutions:

  • Inefficient Vilsmeier Reagent Formation: The chloroiminium salt (Vilsmeier reagent) is the active electrophile.[7][8] If it does not form efficiently, the formylation will be sluggish and incomplete.

    • Solution: After adding POCl₃ to DMF at 0 °C, allow the mixture to stir for a dedicated period (e.g., 30 minutes) before adding the substrate.[5] This ensures the formation of the reagent, which often appears as a white solid or viscous oil.

  • Incomplete Reaction: The furan ring, while reactive, still requires sufficient time to react with the relatively bulky Vilsmeier reagent, especially at low temperatures.

    • Solution: After the addition of 2-methylfuran at 0-5 °C, allow the reaction to warm slowly to room temperature and stir for several hours (e.g., 2-6 hours) to drive the reaction to completion.[6] Monitor the reaction by TLC or GC-MS to track the consumption of the starting material.

  • Incomplete Hydrolysis during Work-up: The reaction initially forms a stable iminium salt intermediate. This must be hydrolyzed to the final aldehyde. Simply quenching with water is often slow and inefficient.

    • Solution: The standard and most effective work-up involves quenching the reaction mixture on ice, followed by the addition of a buffered or basic solution like aqueous sodium acetate or sodium bicarbonate.[5] Stirring this mixture vigorously at room temperature for at least 1 hour is crucial to ensure complete hydrolysis of the iminium salt to the aldehyde.

Question 3: My purified product is a dark oil and seems to degrade over time. How can I improve its purity and stability?

Answer:

5-methyl-2-furaldehyde is known to be unstable and prone to discoloration (turning yellow, then brown, then black) upon exposure to air, light, and residual acid.[9]

Purification and Storage Strategies:

  • Thorough Neutralization: Any residual acid from the reaction will catalyze degradation.

    • Solution: During the work-up, after extraction, wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer thoroughly with an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent removal.

  • Purification Method: Column chromatography can be effective but may lead to product degradation on acidic silica gel.

    • Solution 1 (Distillation): The most common and effective method for purification is vacuum distillation.[9] 5-methyl-2-furaldehyde has a boiling point of approximately 83-85 °C at 15 mmHg.

    • Solution 2 (Chromatography): If chromatography is necessary, neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~0.5-1%) in the eluent system. Run the column quickly to minimize contact time.

  • Storage: The purified product's stability is limited.

    • Solution: Store the purified aldehyde under an inert atmosphere (argon is preferable to nitrogen), in an amber vial, and at low temperatures (e.g., in a freezer at -20 °C). Adding a radical inhibitor like BHT (Butylated hydroxytoluene) can also prolong its shelf life.

Frequently Asked Questions (FAQs)

Question 1: What is the Vilsmeier-Haack reaction, and why is it preferred for formylating 2-methylfuran?

Answer:

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[10][11] It uses a "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a substituted amide (like DMF) and an acid halide (like POCl₃).[7][8]

This method is preferred for 2-methylfuran for two key reasons:

  • Mild Electrophile: The Vilsmeier reagent is a relatively weak and bulky electrophile. This is advantageous for highly reactive substrates like furans, as it helps to prevent over-reaction and polymerization that can occur with stronger electrophiles and acids.[6]

  • High Regioselectivity: The reaction is highly regioselective. For 2-substituted furans like 2-methylfuran, electrophilic substitution occurs almost exclusively at the C5 position, which is the most electron-rich and sterically accessible site.[5]

Mechanism of the Vilsmeier-Haack Formylation of 2-Methylfuran

cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Attack cluster_2 3. Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Furan 2-Methylfuran Iminium Iminium Salt Intermediate Furan->Iminium + Vilsmeier Reagent Iminium2 Iminium Salt Intermediate Product 5-Methyl-2-furaldehyde Iminium2->Product + H₂O (Work-up)

Caption: Key stages of the Vilsmeier-Haack reaction.

Question 2: Can I use other formylation methods, such as the Rieche or Duff reaction, for 2-methylfuran?

Answer:

While other named formylation reactions exist, they are generally not suitable for 2-methylfuran.

  • Rieche Formylation: This method uses dichloromethyl methyl ether and a strong Lewis acid like TiCl₄ or SnCl₄.[12][13][14] The potent Lewis acids required for this reaction would almost certainly cause immediate and uncontrollable polymerization of the furan ring.

  • Duff Reaction: This reaction uses hexamine in an acidic medium and is primarily effective for highly activated phenols and anilines, where it typically directs formylation to the ortho position.[15][16][17] Its mechanism and conditions are not well-suited for the furan system.

The Vilsmeier-Haack reaction remains the method of choice due to its unique balance of reactivity and mildness.

Table 1: Comparison of Formylation Methods for 2-Methylfuran
MethodReagentsTypical SubstratesSuitability for 2-MethylfuranRationale
Vilsmeier-Haack DMF, POCl₃Electron-rich aromatics & heterocycles[8][10]Excellent Mild electrophile minimizes polymerization; high C5-regioselectivity.[5]
Rieche Cl₂CHOCH₃, TiCl₄Activated aromatics (e.g., phenols, mesitylene)[13]Very Poor Requires strong Lewis acids that would destroy the furan ring.[4]
Duff Hexamine, AcidPhenols, Anilines[15]Very Poor Conditions and mechanism are incompatible with furan substrates.
Gattermann-Koch CO, HCl, AlCl₃/CuClBenzene, AlkylbenzenesVery Poor Requires strong Lewis acids and high pressure; unsuitable for sensitive heterocycles.
Question 3: What are the critical safety precautions when performing this reaction?

Answer:

Safety is paramount. The primary hazards are associated with phosphorus oxychloride (POCl₃).

  • POCl₃ is highly corrosive and toxic: It reacts violently with water, releasing heat and toxic HCl gas. It can cause severe burns upon contact with skin or eyes.

    • Precaution: Always handle POCl₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (butyl rubber or neoprene are recommended).

  • Exothermic Reaction: Both the formation of the Vilsmeier reagent and the quenching of the reaction are exothermic.

    • Precaution: Use an ice bath to control the temperature during reagent addition. When quenching, add the reaction mixture slowly to a large amount of crushed ice to dissipate the heat effectively. Never add water directly to the reaction flask.

  • Solvent Hazards: DMF is a reproductive toxin and is readily absorbed through the skin. Dichloromethane or 1,2-dichloroethane, often used as solvents, are suspected carcinogens.

    • Precaution: Minimize exposure by handling these solvents only in a fume hood and wearing appropriate gloves.

Detailed Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack formylation of 2-methylfuran.

Table 2: Reagent Stoichiometry and Details
ReagentFormulaM. Wt. ( g/mol )Equiv.Typical Amount (for 10 mmol scale)Notes
2-MethylfuranC₅H₆O82.101.00.82 g (0.91 mL)Ensure purity; distill if necessary.
N,N-DimethylformamideC₃H₇NO73.091.20.88 g (0.93 mL)Use anhydrous grade.
Phosphorus OxychloridePOCl₃153.331.21.84 g (1.11 mL)Handle with extreme care in a fume hood.
Sodium AcetateNaOAc82.033.02.46 gUsed for hydrolysis during work-up.
Dichloromethane (DCM)CH₂Cl₂84.93-~50 mLAnhydrous, used as solvent and for extraction.
Step-by-Step Methodology

(Adapted from established procedures for furan formylation.[5])

  • Preparation of Vilsmeier Reagent:

    • To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 eq).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel to the stirred DMF over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The reagent should form as a white or yellowish solid/slurry.

  • Formylation Reaction:

    • Dilute the Vilsmeier reagent with anhydrous DCM (~20 mL).

    • Prepare a solution of 2-methylfuran (1.0 eq) in anhydrous DCM (~10 mL).

    • Add the 2-methylfuran solution dropwise to the stirred Vilsmeier reagent suspension over 30 minutes, maintaining the temperature at 0-5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture back down to 0 °C.

    • In a separate large beaker, prepare a stirred mixture of crushed ice (~100 g) and water (~100 mL).

    • Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.

    • Prepare a solution of sodium acetate (3.0 eq) in water (~50 mL) and add it to the quenched mixture.

    • Stir the resulting mixture vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the resulting oil by vacuum distillation (bp: ~84 °C / 15 mmHg) to obtain 5-methyl-2-furaldehyde as a pale yellow oil.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Duff reaction. [Link]
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • Organic Syntheses. (n.d.). 5-methylfurfural. [Link]
  • Wikipedia. (n.d.). 5-Methylfurfural. [Link]
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
  • Grokipedia. (n.d.). Duff reaction. [Link]
  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]
  • SynArchive. (n.d.).
  • SynArchive. (n.d.). Duff Reaction. [Link]
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  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • ResearchGate. (n.d.). Production of liquid fuels (sylvan liquid fuels)
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
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  • SciSpace. (1956). The condensation of furan and sylvan with some carbonyl compounds. [Link]
  • Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
  • ChemBK. (2024). 5-METHYL-2-FURANCARBALDEHYDE. [Link]
  • Amanote Research. (n.d.). The Condensation of Furan and Sylvan With Some. [Link]
  • Google Patents. (n.d.). Process for preparing 5-methyl-2-furfural.
  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]
  • ResearchGate. (n.d.). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]
  • MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]
  • SlidePlayer. (n.d.).
  • Semantic Scholar. (2015). Catalytic Alkylation of 2-Methylfuran with Formalin Using Supported Acidic Ionic Liquids. [Link]
  • Google Patents. (n.d.). Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
  • ResearchGate. (n.d.). Catalytic Hydroxyalkylation/Alkylation of 2-Methylfuran with Butanal to Form a Biodiesel Precursor Using Acidic Ion-Exchange Resins. [Link]
  • PubMed Central. (2021).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Separation and purification of 5-hydroxymethylfurfural by metal–organic frameworks. [Link]
  • Office of Scientific and Technical Information. (2020). Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. [Link]
  • ResearchGate. (2021).
  • Química Organica.org. (n.d.).

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Technical Support Center: Optimizing Suzuki-Miyaura Coupling for the Synthesis of 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Methyl-2-Furyl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic intermediate. As a key building block in pharmaceuticals, agrochemicals, and the flavor & fragrance industry, achieving a robust and high-yielding synthesis is critical.[1][2] This document provides in-depth, field-proven insights into optimizing its synthesis via the Suzuki-Miyaura cross-coupling reaction, focusing on common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most robust and widely adopted method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This involves the reaction between an aryl halide and an organoboron species. For this specific target, two primary routes are viable:

  • Route A: Coupling of 2-formylphenylboronic acid with 2-bromo-5-methylfuran .

  • Route B: Coupling of (5-methylfuran-2-yl)boronic acid with 2-bromobenzaldehyde .

Both routes are effective, and the choice often depends on the commercial availability and stability of the starting materials.

Q2: Why is the choice of palladium catalyst and ligand so important for this reaction?

A2: The palladium catalyst and its associated ligand are the heart of the catalytic cycle. The ligand stabilizes the palladium(0) active species, prevents its decomposition into inactive palladium black, and critically influences the rates of both oxidative addition and reductive elimination steps.[4][5] For a substrate like this, which involves a heterocyclic furan ring and a potentially coordinating aldehyde group, the right ligand is essential to balance reactivity and prevent side reactions. Bulky, electron-rich biaryl monophosphine ligands (e.g., Buchwald ligands) are often excellent choices for promoting the reaction under mild conditions.[5][6]

Q3: How do the furan and aldehyde functional groups impact the reaction?

A3: Both functional groups introduce specific challenges. The furan ring is an electron-rich heterocycle that is notoriously sensitive to acidic conditions, which can cause ring-opening or polymerization.[7] Therefore, reaction conditions must be carefully controlled to be neutral or basic. The aldehyde group can, in some cases, coordinate to the palladium center, potentially inhibiting the catalyst.[8][9] This makes the choice of a sterically hindered ligand, which can prevent such unproductive binding, particularly important.

Q4: What are the key starting parameters for a first-pass optimization experiment?

A4: For a first attempt, we recommend starting with a well-established catalyst system known for its broad applicability. A combination of a Pd(II) precatalyst like Pd(OAc)₂, a bulky phosphine ligand, and a moderately strong inorganic base in a polar aprotic solvent is a reliable starting point. See the detailed protocol in a later section for specific recommendations.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Conversion to Product

Q: My reaction shows very little to no formation of the desired this compound after several hours. What are the likely causes?

A: This is the most common issue and can stem from several sources related to the catalytic cycle.

  • Possible Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. If you are using a Pd(II) source (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. This process can fail if the conditions are not right.

    • Solution:

      • Ensure Anaerobic Conditions: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain an inert atmosphere throughout the reaction.

      • Use a Precatalyst: Consider using a modern Pd(0) precatalyst (e.g., from Buchwald or Hartwig's groups) which is designed to reliably generate the active L-Pd(0) species.[5]

      • Check Reagent Quality: Ensure your palladium source and ligand are from a reliable supplier and have not degraded during storage.

  • Possible Cause 2: Inefficient Transmetalation. The transfer of the organic group from boron to palladium is a critical step and is highly dependent on the base.[10]

    • Solution:

      • Base Selection: The base must be strong enough to form the boronate "ate" complex, which is the active species in transmetalation.[11] If a weak base like Na₂CO₃ fails, switch to a stronger one like K₃PO₄ or Cs₂CO₃.

      • Solvent & Water Content: The presence of a small amount of water is often beneficial, especially when using carbonate or phosphate bases, as it helps to solubilize the base and facilitate the formation of the "ate" complex. A solvent system like Dioxane/H₂O (e.g., 4:1 v/v) is often effective.[10]

  • Possible Cause 3: Protodeboronation Side Reaction. Your boronic acid starting material may be decomposing by reacting with trace protons from the solvent, leading to the formation of 5-methylfuran or benzaldehyde as a byproduct.

    • Solution:

      • Use a Fluoride Source: Anhydrous potassium fluoride (KF) can activate the boronic acid without requiring water, minimizing the risk of protodeboronation.[11]

      • Switch to a Boronate Ester: Pinacol boronate esters are significantly more stable towards protodeboronation than their corresponding boronic acids.[12] They can be used directly, often providing more consistent results.

Problem 2: Reaction Mixture Turns Black

Q: My reaction starts as a clear solution but quickly turns dark brown or black, and the reaction stalls. What does this mean?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (metallic Pd(0)).[4] This inactive form of palladium has no catalytic activity.

  • Possible Cause: Catalyst Instability. This typically happens when the ligand fails to adequately protect the palladium center, often at elevated temperatures.

    • Solution:

      • Lower the Temperature: Suzuki couplings can often be run effectively at temperatures between 60-100 °C. If you are running the reaction at a high temperature (e.g., >110 °C), try reducing it.

      • Increase Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 2.2-2.5 equivalents of ligand to 1 equivalent of Pd for bidentate ligands, or 4-5 equivalents for monodentate) can help stabilize the catalyst.

      • Use a More Robust Ligand: Switch to a bulkier, more electron-rich biaryl monophosphine ligand. These are specifically designed to create a stable, coordinatively saturated palladium center that is resistant to decomposition.[6]

Problem 3: Significant Homocoupling Byproducts

Q: I am getting my desired product, but I also see significant amounts of 2,2'-bis(5-methylfuran) or biphenyl-2,2'-dicarbaldehyde in my analysis. How can I suppress this?

A: Homocoupling occurs when two molecules of the same coupling partner react with each other. This is often competitive with the desired cross-coupling reaction.

  • Possible Cause: Slow Reductive Elimination or Transmetalation. If the cross-coupling pathway is slow, side reactions like homocoupling can become more prominent.

    • Solution:

      • Optimize Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the more stable or readily available coupling partner. This can push the equilibrium towards the cross-coupled product.

      • Ligand Choice: The ligand's steric and electronic properties heavily influence the rate of reductive elimination. A ligand that accelerates this final step can outcompete the homocoupling pathway. Experiment with different classes of ligands (e.g., compare a trialkylphosphine like P(t-Bu)₃ with a biarylphosphine).

      • Control Reaction Rate: Adding one of the coupling partners slowly via syringe pump can maintain its low concentration, disfavoring the second-order homocoupling reaction relative to the cross-coupling.

Experimental Workflow and Protocols

General Suzuki-Miyaura Workflow

The following diagram illustrates the key steps and considerations for setting up a successful Suzuki-Miyaura coupling reaction.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification P1 1. Add Pd Source & Ligand to Flame-Dried Flask P2 2. Add Base and Coupling Partner 1 P1->P2 P3 3. Add Degassed Solvent P2->P3 R1 4. Add Coupling Partner 2 (dissolved in degassed solvent) P3->R1 R2 5. Heat to Reaction Temp (e.g., 80-100 °C) R1->R2 R3 6. Monitor by TLC/LC-MS R2->R3 W1 7. Cool & Quench (e.g., with H₂O) R3->W1 W2 8. Aqueous Extraction (e.g., EtOAc or Toluene) W1->W2 W3 9. Purify by Column Chromatography W2->W3

Caption: General workflow for Suzuki-Miyaura coupling.

Recommended Starting Protocol

This protocol provides a robust set of starting conditions for the synthesis of this compound from 2-bromobenzaldehyde and (5-methylfuran-2-yl)boronic acid.

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • (5-Methylfuran-2-yl)boronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd(OAc)₂ (0.02 eq), SPhos (0.045 eq), K₃PO₄ (2.5 eq), and (5-methylfuran-2-yl)boronic acid (1.2 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 2-bromobenzaldehyde (1.0 eq).

  • Via cannula, add degassed 1,4-dioxane and degassed water to form a 4:1 (v/v) mixture. The final concentration should be approximately 0.1 M with respect to the 2-bromobenzaldehyde.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Parameter Optimization Table

The following table summarizes key parameters that can be adjusted to optimize your reaction.

ParameterRecommended Starting PointAlternative OptionsRationale for Change
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald PrecatalystsPrecatalysts offer more reliable generation of active Pd(0).[5]
Ligand SPhos (4.5 mol%)XPhos, P(t-Bu)₃, RuPhosDifferent ligands offer unique steric/electronic properties to tune reactivity.[6]
Base K₃PO₄ (2.5 eq)Cs₂CO₃, K₂CO₃, KF (anhydrous)Stronger bases (Cs₂CO₃) can accelerate slow reactions; KF is ideal for anhydrous conditions.[11]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O, THF, 2-MeTHFSolvent choice affects reagent solubility and reaction temperature. Toluene allows for higher temperatures.
Temperature 90 °C60 - 110 °CLower temperature to prevent catalyst decomposition; higher to accelerate slow reactions.
Troubleshooting Decision Tree

Use this diagram to diagnose and solve common reaction failures.

G Start Reaction Failure (Low Yield) Check_Catalyst Is the mixture black? Start->Check_Catalyst Check_SM Starting materials consumed? Check_Catalyst->Check_SM No Decomp Catalyst Decomposition Check_Catalyst->Decomp Yes Check_SideProducts Major side products (homocoupling, deborylation)? Check_SM->Check_SideProducts Yes No_Reaction Inactive Catalyst System Check_SM->No_Reaction No Side_Reaction Side Reactions Dominate Check_SideProducts->Side_Reaction Yes Success Reaction is clean but slow. Increase temp or catalyst loading. Check_SideProducts->Success No (Clean baseline) Decomp_Sol1 1. Lower Temperature Decomp->Decomp_Sol1 Decomp_Sol2 2. Use more robust (e.g., Buchwald) ligand Decomp->Decomp_Sol2 No_Reaction_Sol1 1. Degas solvent thoroughly No_Reaction->No_Reaction_Sol1 No_Reaction_Sol2 2. Switch to stronger base (K3PO4, Cs2CO3) No_Reaction->No_Reaction_Sol2 No_Reaction_Sol3 3. Use a precatalyst No_Reaction->No_Reaction_Sol3 Side_Reaction_Sol1 1. Use boronate ester (prevents deborylation) Side_Reaction->Side_Reaction_Sol1 Side_Reaction_Sol2 2. Change ligand to alter kinetics Side_Reaction->Side_Reaction_Sol2 Side_Reaction_Sol3 3. Adjust stoichiometry (1.1 eq of one partner) Side_Reaction->Side_Reaction_Sol3

Caption: A decision tree for troubleshooting failed reactions.

References

  • Palladium-Catalyzed Cross-Coupling Reaction of Alkenyl Aluminums with 2-Bromobenzo[b]furans.RSC Advances.
  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates.MDPI.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.Molecules.
  • Synthesis of 2-Substituted Furans by Iron- and Palladium-Catalyzed Coupling Reactions.Synlett.
  • Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions.Semantic Scholar.
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.Chemical Science.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H).ResearchGate.
  • (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions.ResearchGate.
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki-Miyaura reactions.TIB.
  • Diagnosing issues with a failed Suzuki coupling?Reddit.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Suzuki reaction.Wikipedia.
  • This compound.J&K Scientific.
  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide.ResearchGate.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.University of California, San Diego.
  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide.National Institutes of Health (NIH).
  • Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: An updated User's guide.The Buchwald Research Group.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Angewandte Chemie.
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine.Organic Syntheses.
  • 5-methylfurfural.Organic Syntheses.

Sources

Technical Support Center: A Researcher's Guide to the Purification of 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(5-Methyl-2-Furyl)benzaldehyde (CAS 400746-82-9) and require methods to ensure its purity. This versatile aromatic aldehyde is a valuable intermediate in organic synthesis and a component in the flavor and fragrance industry.[1][2] However, like many furan- and aldehyde-containing molecules, it can be susceptible to degradation and may contain synthesis-related byproducts.

This document provides a series of troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the logic to adapt and optimize these protocols for your specific needs.

Section 1: FAQs - Understanding Potential Impurities

This section addresses the most common initial observations and questions regarding the purity and stability of this compound.

Q1: My sample of this compound, which was initially a clear liquid, has developed a dark brown or black color and appears more viscous. What is the cause?

A1: This is a classic sign of degradation, primarily through polymerization. Furan-containing compounds, especially furan aldehydes (furfurals), are known to be sensitive to air, light, heat, and acidic conditions.[3][4] Under these conditions, they can undergo self-condensation or polymerization reactions to form dark, often insoluble, polymeric materials known as "humins".[5][6] This process is irreversible, and the formation of these byproducts is a primary challenge in handling and purifying furan aldehydes. Proper storage is critical to minimize this degradation (see Q9).

Q2: What are the most probable chemical impurities in my crude sample from a synthesis reaction?

A2: The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as follows:

  • Oxidation Products: The aldehyde functional group is susceptible to air oxidation, especially during workup or storage. This leads to the formation of the corresponding carboxylic acid, 2-(5-methyl-2-furyl)benzoic acid.

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Suzuki or Stille coupling), you may have residual boronic acids/esters, stannanes, or halo-aromatic precursors.

  • Side-Reaction Products: In alkaline conditions, aldehydes can undergo the Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid salt.[7]

  • Catalyst Residues: If transition-metal-catalyzed cross-coupling reactions are used for synthesis, trace amounts of palladium or other metals may remain.

Q3: What is the most effective way to get a quick preliminary assessment of my sample's purity?

A3: For a rapid and cost-effective purity assessment, Thin-Layer Chromatography (TLC) is the method of choice. By spotting your sample alongside any available starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate), you can quickly visualize the number of components. The pure compound should ideally appear as a single spot. For a more definitive and quantitative analysis, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard, as it provides structural confirmation and can reveal the presence and relative quantity of impurities.[1][8]

Section 2: Troubleshooting Guide - Purification Strategies and Method Selection

This section provides solutions to specific purification challenges. The choice between methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q4: My NMR analysis indicates the presence of 2-(5-methyl-2-furyl)benzoic acid. What is the simplest way to remove this acidic impurity?

A4: The most efficient method for removing an acidic impurity like a carboxylic acid is through a liquid-liquid extractive workup using a mild aqueous base.[9] The base deprotonates the carboxylic acid to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving the neutral aldehyde in the organic layer. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal as it is basic enough to extract the carboxylic acid without promoting side reactions of the aldehyde.

See Protocol 3 for a detailed step-by-step procedure.

Q5: I have a crude reaction mixture. Which purification technique offers the best balance of separation efficiency and versatility for this compound?

A5: For laboratory-scale purification (<1 mg to >10 g), flash column chromatography is the most powerful and versatile technique.[8][10] It allows for the separation of compounds based on their differential adsorption to a stationary phase (typically silica gel), providing excellent resolution to remove starting materials, most side-products, and baseline colored impurities. It is generally preferred over distillation for complex mixtures or thermally sensitive compounds.[9][10]

Q6: My compound appears to be streaking or degrading during silica gel column chromatography. What is happening and how can I prevent it?

A6: This is a common issue when purifying aldehydes on standard silica gel. Silica gel is inherently slightly acidic, which can catalyze the degradation or polymerization of sensitive compounds like aldehydes and furans.[9]

There are two effective solutions:

  • Neutralize the Eluent: Add a small amount of a volatile base, such as triethylamine (~0.1-1% v/v), to your eluent system. This deactivates the acidic sites on the silica surface, preventing degradation.

  • Use a Deactivated Stationary Phase: You can either use commercially available neutral alumina as your stationary phase or "deactivate" the silica gel yourself by pre-rinsing the packed column with your eluent containing triethylamine before loading your sample.

Data Presentation: Method Selection Overview
Purification MethodBest For Removing...AdvantagesDisadvantages
Aqueous Wash (Basic) Acidic impurities (e.g., carboxylic acids).[9]Fast, simple, and scalable.Only removes acidic/basic impurities; not for neutral byproducts.
Flash Chromatography A wide range of impurities with different polarities.[10]High resolution and purity; applicable to many compounds.Can be time and solvent-intensive; risk of degradation on acidic silica.[9]
Vacuum Distillation Non-volatile impurities from a thermally stable liquid.[5]Excellent for large scales; effective for removing salts and polymers.Requires thermal stability; may not separate compounds with close boiling points.

Section 3: Detailed Experimental Protocols

These protocols provide standardized, step-by-step procedures for the purification and analysis of this compound.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a developing chamber with a filter paper wick and a solvent system (eluent). A good starting point is a 9:1 mixture of Hexane:Ethyl Acetate .

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in the developing chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The product should be UV active. Staining with potassium permanganate can also be used.

  • Analysis: A pure sample should show a single spot. The presence of multiple spots indicates impurities. The retention factor (Rf) can be calculated to monitor the purification.

Protocol 2: Purification via Flash Column Chromatography
  • Eluent Selection: Using TLC, determine an eluent system that gives your product an Rf value of approximately 0.25-0.35. This provides optimal separation.

  • Column Packing: Select an appropriately sized column for your sample amount. Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate). Ensure no air bubbles are trapped. Add a thin layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of a solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of your crude product) by evaporating the solvent. Carefully load the resulting dry powder onto the top of the column. Add another layer of sand.

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas). Begin collecting fractions. You can use a single isocratic eluent or gradually increase the polarity (gradient elution) to elute your compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Extractive Workup to Remove Acidic Impurities
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (~10-20 mL per gram of crude product) in a separatory funnel.

  • Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the product, now free of acidic impurities.

Section 4: Visualization of Workflows

General Purification Workflow

The following diagram illustrates a comprehensive workflow for purifying a crude sample of this compound.

crude Crude Product workup Extractive Workup (Protocol 3) crude->workup If acidic impurities are suspected chromatography Flash Column Chromatography (Protocol 2) crude->chromatography If no acidic impurities workup->chromatography analysis1 Purity Check (TLC/NMR) chromatography->analysis1 pure Pure Product (>98%) analysis2 Purity Check (TLC/NMR) pure->analysis2 Final QC analysis1->pure Fractions Pure

Caption: A standard workflow for purifying crude this compound.

Troubleshooting Chromatography Issues

This decision tree helps diagnose and solve common problems during column chromatography.

start Observing streaking or low recovery from column? yes_node YES start->yes_node no_node NO start->no_node cause Cause: Probable degradation on acidic silica gel. yes_node->cause continue_proc Continue with standard protocol. no_node->continue_proc solution1 Solution 1: Add 0.5% Triethylamine to eluent. cause->solution1 solution2 Solution 2: Use neutral alumina as the stationary phase. cause->solution2

Caption: A troubleshooting guide for degradation issues during column chromatography.

Section 5: Proper Handling and Storage

Q9: I have successfully purified my this compound. What are the best practices for storing it to maintain its purity?

A9: To prevent the degradation observed in Q1, proper storage is paramount. Furan compounds require protection from atmospheric oxygen, light, and heat.[3][11][12][13]

  • Atmosphere: Store under an inert atmosphere. After purification, flush the container with dry nitrogen or argon before sealing.

  • Container: Use an amber glass vial or a flask wrapped in aluminum foil to protect it from light.

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (0-8°C) or freezing (-20°C) is highly recommended.[1][14]

  • Purity: Ensure the compound is free from acidic or basic residues, which can catalyze degradation.

By adhering to these purification and storage protocols, you can ensure the integrity and reliability of your this compound for downstream applications.

References

  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • BenchChem. (2025). Purification of 4-(Hexyloxy)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8029, Furan. PubChem. [Link]
  • Western Carolina University. (n.d.).
  • ECHEMI. (n.d.).
  • Eagle Manufacturing. (n.d.). How to Handle and Store Furfural.
  • Magritek. (n.d.).
  • ChemBK. (n.d.). 2-Furaldehyde.
  • Chem-Impex. (n.d.). This compound.
  • J&K Scientific. (n.d.). This compound | 400746-82-9.
  • BenchChem. (n.d.). Addressing challenges in the sustainable production of furan aldehydes.
  • Organic Syntheses. (n.d.). 5-methylfurfural.
  • Sigma-Aldrich. (n.d.). This compound | 400746-82-9.
  • Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021). MDPI. [Link]

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Troubleshooting low conversion rates in furan-based reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Furan-Based Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and modification of furan-containing molecules. The inherent reactivity and potential instability of the furan ring, while synthetically useful, can often lead to low conversion rates and complex product mixtures.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in mechanistic principles and field-proven solutions.

Section 1: Troubleshooting Low Conversion Rates

This section is structured in a question-and-answer format to directly address the most common challenges leading to low yields in furan-based reactions.

Issue 1: Reaction Stalls or Fails to Reach Completion

Question: My reaction starts, as confirmed by TLC/GC-MS, but it seems to stop, leaving a significant amount of starting material even after extended reaction times. What are the likely causes and solutions?

Answer: A stalled reaction in furan chemistry often points to issues with catalyst activity, reaction equilibrium, or reactant stability. Let's break down the potential causes and how to address them.

Causality: The furan ring's pseudo-aromatic character makes it susceptible to various non-productive pathways, especially under harsh conditions.[3] Furthermore, many furan reactions, like the Diels-Alder, are reversible, leading to an equilibrium that may not favor the product under your current conditions.[4]

Troubleshooting Protocol:

  • Assess Catalyst Activity (If Applicable):

    • Deactivation: Solid-supported catalysts used in hydrogenations (e.g., Pd/C, Pt/C) can deactivate through coking (carbon deposition) or poisoning from impurities.[5] Consider increasing catalyst loading or using a fresh batch.

    • Inappropriate Catalyst: For acid-catalyzed reactions like the Paal-Knorr synthesis, strong protic acids (e.g., H₂SO₄) can promote polymerization.[2] Switching to a milder catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid (e.g., ZnCl₂, BF₃·Et₂O) can often improve yields by minimizing side reactions.[2]

  • Address Reaction Equilibrium:

    • Diels-Alder Reversibility: The retro-Diels-Alder reaction is a common culprit for low yields.[4]

      • Increase Pressure: Applying high pressure can shift the equilibrium toward the more compact Diels-Alder adduct.[4]

      • Lewis Acid Catalysis: Lewis acids like AlCl₃ or ZnCl₂ can accelerate the forward reaction by coordinating to the dienophile, making it more reactive.[4][6]

      • Solvent-Free Conditions: Running the reaction neat can increase reactant concentration and, if the product precipitates, drive the equilibrium forward according to Le Chatelier's principle.[4]

    • Water Removal: In condensation reactions like the Paal-Knorr synthesis, water is a byproduct. Its presence can inhibit the reaction from reaching completion.[2] Using a Dean-Stark apparatus to physically remove water as it forms is a highly effective strategy.[2]

  • Evaluate Reactant and Product Stability:

    • Check for decomposition of your starting material or product under the reaction conditions. Take a sample of each, expose it to the reaction conditions independently, and analyze by TLC, GC-MS, or NMR. If decomposition is observed, milder conditions (lower temperature, different catalyst) are necessary.

Issue 2: Formation of Dark, Insoluble Polymeric Material ("Humins")

Question: My reaction mixture is turning dark brown or black, and I'm getting a lot of insoluble, tar-like material. What is causing this polymerization, and how can I prevent it?

Answer: The formation of dark, insoluble materials, often referred to as "humins," is one of the most frequent challenges in furan chemistry. This is typically due to acid-catalyzed polymerization or degradation of the furan ring or furan-containing intermediates.[2][7]

Causality: The furan ring is highly susceptible to protonation under acidic conditions, which can lead to ring-opening and subsequent polymerization.[1][8] This is particularly problematic in reactions involving strong acids, high temperatures, or when using furan precursors derived from carbohydrates.[2][8]

Preventative Strategies:

  • Modify Reaction Conditions:

    • Reduce Temperature: Lowering the reaction temperature can significantly slow the rate of polymerization.[2]

    • Use Milder Acids: As mentioned previously, switching from strong protic acids to milder alternatives like p-TsOH or Lewis acids is crucial.[2]

    • Minimize Reaction Time: Closely monitor the reaction's progress. Once the starting material is consumed, work up the reaction immediately to prevent prolonged exposure of the product to the acidic conditions.[2]

  • Solvent Selection:

    • Avoid Protic Solvents: Protic solvents like water and alcohols can exacerbate furan ring opening and polymerization in acid-catalyzed reactions.[3][9]

    • Utilize Polar Aprotic Solvents: Solvents like DMF and DMSO have been shown to stabilize furan derivatives and are often preferred for reactions where degradation is a concern.[3]

  • Biphasic Systems:

    • In cases like the conversion of fructose to 5-hydroxymethylfurfural (HMF), a biphasic system can be employed. An organic solvent can continuously extract the HMF product from the acidic aqueous phase as it forms, thereby protecting it from degradation.[2]

Table 1: Impact of Solvent Choice on Furan Stability in Acidic Conditions

Solvent TypeExamplesEffect on Furan StabilityRecommendation
Protic Water, Methanol, EthanolCan participate in hydrolysis and ring-opening pathways, often leading to polymerization.[3][8][9]Avoid if possible, or use with caution at low temperatures.
Polar Aprotic DMF, DMSO, AcetonitrileHave a stabilizing effect on furan derivatives, suppressing polymerization.[3]Highly recommended for sensitive furan substrates.
Nonpolar Toluene, HexaneGenerally inert, but may suffer from poor solubility of polar reactants.Suitable if all components are soluble; may require a co-solvent.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my Diels-Alder reaction with furan reversible, and how can I "lock" the product?

A1: The Diels-Alder reaction with furan is often a thermodynamically controlled equilibrium. The aromaticity of the furan ring is lost upon cycloaddition, but the resulting 7-oxanorbornene adduct is strained. At elevated temperatures, the retro-Diels-Alder reaction can become significant, leading to the dissociation of the adduct back to the starting furan and dienophile.[4]

To prevent this, a common and effective strategy is to immediately derivatize the adduct . By hydrogenating the double bond within the bicyclic adduct, the molecule is converted into a more stable, saturated system that can no longer undergo the retro-Diels-Alder reaction.[4] This effectively "locks" the product in its desired form.

Q2: I'm having trouble purifying my furan product. It seems to decompose on the silica gel column. What are my options?

A2: The acidic nature of standard silica gel can cause the degradation of sensitive furan compounds. If you observe streaking, new spots appearing on TLC after column chromatography, or low recovery, consider the following purification strategies:

  • Use Neutralized Silica: Treat the silica gel with a base (e.g., triethylamine in the eluent, typically 1-2%) to neutralize acidic sites.

  • Switch to a Different Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel.

  • Non-Chromatographic Methods: If possible, use other purification techniques such as:

    • Distillation: For volatile furan derivatives.

    • Recrystallization: If your product is a solid.

    • Liquid-Liquid Extraction: Can be effective for removing certain impurities.[10]

Q3: How can I accurately monitor the progress of my furan reaction?

A3: Accurate monitoring is crucial to avoid side reactions from unnecessarily long reaction times.[2] The two most powerful techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds like many furan derivatives. It provides both quantitative data (disappearance of starting material, appearance of product) and structural confirmation via the mass spectrum.[11][12]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique, especially for less volatile or more polar furan derivatives. A reversed-phase C18 column with a UV detector is a common setup.[11]

Experimental Protocol: Reaction Monitoring by GC-MS

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) that contains an internal standard.

  • Filtration: If the reaction contains solid catalysts or reagents, pass the diluted sample through a small plug of silica or a syringe filter.

  • Analysis: Inject the prepared sample into the GC-MS.

  • Quantification: Determine the relative peak areas of your starting material, product, and internal standard to track the reaction progress over time.

Q4: My catalytic hydrogenation of furfural is producing a mixture of products (furfuryl alcohol, 2-methylfuran, furan). How can I improve selectivity?

A4: The hydrogenation of furfural is a classic example where selectivity is highly dependent on the catalyst, solvent, and reaction conditions.[13][14]

  • Catalyst Choice:

    • For Furfuryl Alcohol: Copper-based catalysts (e.g., Cu/SiO₂, Cu/Al₂O₃) are highly selective for the hydrogenation of the aldehyde group while preserving the furan ring.[15]

    • For 2-Methylfuran: Bimetallic catalysts or specific reaction conditions are often needed.

  • Solvent Effects: The solvent plays a major role. Low polarity solvents like n-heptane can favor the formation of 2-methylfuran with certain catalysts.[13]

  • Side Reaction - Decarbonylation: The formation of furan is due to decarbonylation. This is more prevalent on certain catalysts like Palladium and can be influenced by the furfural coverage on the catalyst surface.[5] Preadsorbed hydrogen on the catalyst can help promote hydrogenation over decarbonylation.[5]

Section 3: Visualization of Key Concepts

Diagram 1: Common Furan Degradation Pathways

This diagram illustrates the two primary degradation pathways for the furan ring under acidic conditions, which are major sources of low conversion rates.

G Furan Degradation Pathways Furan Furan Substrate Protonation Protonation (H+) Furan->Protonation Acid Catalyst Carbocation Reactive Carbocation Intermediate Protonation->Carbocation RingOpening Ring Opening Carbocation->RingOpening Nucleophilic Attack (e.g., H2O) Polymerization Polymerization Carbocation->Polymerization Reaction with another Furan Molecule Dicarbonyl 1,4-Dicarbonyl Species RingOpening->Dicarbonyl Humins Insoluble Humins / Tar Polymerization->Humins Dicarbonyl->Humins Condensation

Caption: Acid-catalyzed degradation pathways of furan.

Diagram 2: Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to diagnose and resolve low conversion rates in furan-based reactions.

G Troubleshooting Workflow for Low Conversion Start Low Conversion Observed Analyze Analyze Reaction Mixture (TLC, GC-MS, NMR) Start->Analyze Decomposition Decomposition or Polymerization? Analyze->Decomposition MilderCond Use Milder Conditions: - Lower Temp - Milder Catalyst - Change Solvent Decomposition->MilderCond Yes Equilibrium Equilibrium Issue? (e.g., Retro-Diels-Alder) Decomposition->Equilibrium No Success Reaction Optimized MilderCond->Success ShiftEq Shift Equilibrium: - Remove Byproduct (H2O) - Increase Pressure - Derivatize Product Equilibrium->ShiftEq Yes Catalyst Catalyst Deactivation? Equilibrium->Catalyst No ShiftEq->Success RefreshCat Use Fresh Catalyst or Increase Loading Catalyst->RefreshCat Yes Catalyst->Success No - Re-evaluate RefreshCat->Success

Sources

Preventing polymerization of furan derivatives during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist

Furan derivatives are invaluable building blocks in medicinal chemistry, materials science, and pharmaceuticals. However, their inherent reactivity, particularly the susceptibility of the furan ring to polymerization, presents a significant and often frustrating challenge during synthesis. This guide is designed to serve as a dedicated technical resource, moving beyond simple protocols to explain the underlying causes of polymerization and provide field-proven, actionable solutions. Our goal is to empower you to troubleshoot effectively, optimize your synthetic routes, and protect your valuable intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered by researchers working with furan derivatives. Each answer provides a mechanistic explanation followed by a clear troubleshooting guide.

Q1: Why did my reaction involving a furan derivative turn into a black, insoluble tar, especially when I used an acid catalyst?

A: You have likely encountered acid-catalyzed polymerization, the most common pitfall in furan chemistry.

The furan ring, while aromatic, possesses a high degree of reactivity towards electrophiles, particularly protons. The process is often initiated by trace amounts of acid and can rapidly lead to intractable polymeric material.

The Mechanism: The reaction is initiated by the protonation of the furan ring, preferentially at the Cα (C2 or C5) position, which is the rate-limiting step.[1] This protonation disrupts the aromaticity and forms a highly reactive carbocationic intermediate.[2][3] This cation can then act as an aggressive electrophile, attacking another neutral furan molecule. This process repeats, leading to a cationic polymerization cascade that produces conjugated poly(furan) chains and cross-linked networks, which are often dark in color and insoluble.[4] In the presence of water or other nucleophiles, acid catalysis can also lead to ring-opening, forming reactive aldehydes (like succinaldehyde from furan) that can also participate in condensation and polymerization reactions.[1][2][5][6][7]

Troubleshooting Flowchart:

start Dark Polymer Observed in Furan Synthesis q1 Is an acid catalyst (Brønsted or Lewis) present? start->q1 action1 Reduce Acidity: 1. Use a milder catalyst (e.g., Amberlyst 70). 2. Use a non-acidic catalyst system (e.g., DES). 3. Buffer the reaction medium. q1->action1 YES q2 Are reaction temperatures elevated (>80 °C)? q1->q2 NO a1_yes YES a1_no NO action1->q2 action2 Lower Temperature: Conduct reaction at or below room temperature if kinetics allow. q2->action2 YES q3 Were starting materials and solvents purified? q2->q3 NO a2_yes YES a2_no NO action2->q3 action3 Purify Reagents: 1. Distill furan derivatives under vacuum with an inhibitor. 2. Use freshly distilled, anhydrous solvents. q3->action3 NO action4 Add Inhibitors: - Radical Inhibitor (e.g., BHT, hydroquinone). - Use solvents that trap intermediates (e.g., Methanol). q3->action4 YES a3_no NO a3_yes YES action3->action4 end_node Optimized Reaction Conditions: Reduced Polymerization action4->end_node

Caption: Troubleshooting workflow for furan polymerization.

Q2: I need to purify my furan-containing product. How can I prevent it from polymerizing during distillation or chromatography?

A: Purification requires careful handling to avoid exposure to heat and acidic environments, which can initiate polymerization.

Standard purification techniques often introduce the very conditions that degrade furan derivatives. Both thermal stress and acidic stationary phases are potent initiators.

Detailed Protocols:

  • For Vacuum Distillation:

    • Acid Neutralization: Before distillation, wash your crude product with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid catalyst.

    • Add an Inhibitor: Add a small amount (0.1 mol%) of a non-volatile radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone to the distillation flask.[8]

    • Minimize Thermal Stress: Use a high-vacuum pump to lower the boiling point as much as possible. Heat the flask using a water or oil bath with precise temperature control, ensuring the temperature does not significantly exceed the boiling point.

    • Use Clean Glassware: Ensure all glassware is scrupulously clean and free of acidic residues.

  • For Column Chromatography:

    • Avoid Silica Gel: Standard silica gel is acidic and is a primary cause of on-column polymerization for furan derivatives.

    • Use Alumina: Opt for neutral or basic alumina as your stationary phase.

    • Deactivate Silica Gel (If Unavoidable): If silica gel must be used, it must be neutralized. This can be done by preparing a slurry of the silica in your chosen eluent containing 1-2% triethylamine (Et₃N) or pyridine. Let the slurry stand for an hour before packing the column. Run the column using an eluent that also contains a small percentage (0.5-1%) of the same base. This neutralizes the acidic sites on the silica surface.

Q3: What are the best inhibitors to prevent polymerization, and how do they work?

A: The choice of inhibitor depends on the likely polymerization mechanism (radical or cationic). In many cases, controlling reaction conditions is more effective than relying solely on an inhibitor.

Inhibitors work by intercepting reactive intermediates in a polymerization chain reaction.

Inhibitor/Method Mechanism of Action Typical Use Case Recommended Concentration
Butylated Hydroxytoluene (BHT) Radical ScavengerPrevents polymerization initiated by light, air (peroxides), or high heat.[8]0.1 mol%
Hydroquinone (HQ) Radical ScavengerSimilar to BHT, effective for preventing radical polymerization.[8]0.1 mol%
Proton Sponge / Non-Nucleophilic Bases Proton TrapScavenges trace acid in the medium, preventing initiation of cationic polymerization.Stoichiometric to trace acid
Methanol (as solvent) Carbocation TrapMethanol can act as a nucleophile to trap reactive carbocation intermediates, preventing them from propagating polymerization.[2] It can also stabilize soluble polymers, slowing their conversion to insoluble material.[2]Used as a reaction solvent
Q4: My Diels-Alder reaction between furan and a maleimide is failing, yielding mostly polymer. How can I improve this?

A: The Diels-Alder reaction with furan is a reversible process that often requires heat, creating a direct conflict with the thermal instability of the furan ring. [9][10]

Success requires balancing the thermodynamics of the cycloaddition with the kinetics of the competing polymerization pathway.

Key Strategies for Success:

  • Maximize Dienophile Reactivity: Use electron-deficient dienophiles (e.g., maleic anhydride, N-substituted maleimides) to accelerate the forward Diels-Alder reaction, allowing for lower reaction temperatures and shorter reaction times.[11][12] Boron-substituted furans have also shown enhanced reactivity.[13]

  • Control Temperature Carefully: Do not overheat. The retro-Diels-Alder reaction becomes significant at higher temperatures.[9] Determine the lowest possible temperature at which the reaction proceeds at a reasonable rate.

  • Use High Concentrations: The Diels-Alder reaction is bimolecular, while polymerization can have a unimolecular initiation step. Running the reaction at a high concentration or even neat (solvent-free) can favor the desired cycloaddition.

  • Consider High Pressure: Applying high pressure (e.g., several kbar) can favor the Diels-Alder reaction, as it proceeds with a negative activation volume, while polymerization is less affected.[10]

  • Avoid Protic Acids: If a Lewis acid catalyst is necessary, use one that is not prone to releasing protons. Avoid Brønsted acids entirely.

Mechanism of Furan Polymerization vs. Diels-Alder Reaction

G cluster_0 Desired Pathway: Diels-Alder cluster_1 Side Reaction: Acid-Catalyzed Polymerization Furan_DA Furan (Diene) TS_DA [4+2] Transition State Furan_DA->TS_DA + Heat Maleimide Maleimide (Dienophile) Maleimide->TS_DA + Heat Adduct Diels-Alder Adduct TS_DA->Adduct Adduct->TS_DA Retro-Diels-Alder (High Heat) Furan_Poly Furan Furan_Cation Furan Carbocation (Reactive Intermediate) Furan_Poly->Furan_Cation Initiation H_ion H+ H_ion->Furan_Cation Initiation Polymer Polyfuran (Insoluble Tar) Furan_Cation->Polymer Propagation (+ more Furan)

Caption: Competing pathways in furan chemistry.

References

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology (RSC Publishing).
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • Cationic Macromolecular Design and Synthesis Using Furan Derivatives. ACS Publications.
  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. OUCI.
  • Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. The Journal of Organic Chemistry.
  • (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate.
  • Cationic Macromolecular Design and Synthesis Using Furan Derivatives. Macromolecules.
  • Cross-polymerization between the model furans and phenolics in bio-oil with acid or alkaline catalysts. espace - Curtin's institutional repository.
  • The behaviour of furan derivatives in polymerization reactions. Request PDF.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI.
  • Bridged Difurans: Stabilizing Furan with p‑Block Elements. ResearchGate.
  • Catalyst-free synthesis of poly(furfuryl alcohol) using deep eutectic solvents. New Journal of Chemistry (RSC Publishing).
  • Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. NIH.
  • Efficient Furfuryl Alcohol Synthesis from Furfural over Magnetically Recoverable Catalysts. Indiana University.
  • Polyfuran. Wikipedia.
  • The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. SciELO.
  • Towards the Green Synthesis of Furfuryl Alcohol in A One-Pot System from Xylose: A Review. MDPI.
  • Kinetic and structural features of furan compounds as inhibitors of the radical polymerization of vinyl acetate. SciELO.
  • Catalyst-free synthesis of poly(furfuryl alcohol) using deep eutectic solvents. New Journal of Chemistry (RSC Publishing).
  • Kinetic and Structural Features of Furan Compounds as Inhibitors of the Radical Polymerization of Vinyl Acetate. Polímeros: Ciência e Tecnologia.
  • Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter.
  • Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. MDPI.
  • Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2. Diels−Alder and Retro-Diels−Alder Reactions. American Chemical Society.
  • Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. MDPI.
  • SYNTHESIS AND PROPERTIES OF FURAN-CONTAINING OLIGOMERS. CyberLeninka.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC - PubMed Central.
  • Diels alder reaction of furan and maleic anhydride. Zibo Anquan Chemical Co., Ltd.
  • Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters.

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(5-Methyl-2-Furyl)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are looking to establish a robust and scalable synthesis for this valuable intermediate. As a key building block in pharmaceutical development and materials science, achieving a high-yield, high-purity, and scalable synthesis is paramount.[1][2]

This document moves beyond simple protocols to address the common challenges and critical decision points encountered during process development. We will explore the "why" behind procedural steps, troubleshoot potential failures, and provide a framework for successful scale-up.

Recommended Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

For the construction of the biaryl bond between the benzaldehyde and 5-methylfuran moieties, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most versatile, scalable, and widely utilized method.[3][4] It offers broad functional group tolerance, generally mild reaction conditions, and a well-understood mechanism, which is crucial for process control and optimization.

The primary disconnection strategy involves coupling a boron-functionalized aromatic ring with a halogenated heteroaromatic ring.

Figure 1: Recommended Suzuki-Miyaura coupling strategy.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis and scale-up process in a practical question-and-answer format.

Q1: Which set of coupling partners is optimal for scalability?

Answer: While two primary Suzuki coupling pathways exist, the choice of starting materials significantly impacts cost, availability, stability, and side-reaction profiles.

  • Pathway A (Recommended): 2-Formylphenylboronic Acid + 2-Bromo-5-methylfuran.

  • Pathway B: (5-Methyl-2-furyl)boronic Acid + 2-Bromobenzaldehyde.

We strongly recommend Pathway A. The key rationale lies in the stability and commercial availability of the reactants. 2-Formylphenylboronic acid is a widely available and relatively stable building block used in numerous synthetic applications.[5][6] Conversely, furan-2-boronic acids are notoriously prone to protodeboronation (loss of the boronic acid group), especially under heating or in the presence of moisture, leading to inconsistent reaction outcomes and yield loss.[7] While 2-bromo-5-methylfuran may need to be synthesized, its preparation is well-documented and it is a more stable coupling partner than its boronic acid counterpart.[8][9]

Q2: My Suzuki coupling is sluggish or fails. How do I select the right catalyst system?

Answer: This is the most critical parameter. The coupling of an electron-rich furan with an ortho-substituted phenyl ring requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ often fail or give low yields.

The key is to use a bulky, electron-rich phosphine ligand. These ligands promote the challenging oxidative addition step with the aryl halide and accelerate the final reductive elimination step to release the product.[4][10]

Catalyst SystemPalladium PrecursorLigandTypical Loading (mol%)Rationale & Comments
System 1 (Recommended) Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos1-2% Pd, 2-4% LigandIndustry Standard: Buchwald ligands are designed for challenging couplings. They offer high turnover numbers and are effective for heteroaromatic substrates.[10]
System 2 (Alternative) PdCl₂(dppf)(dppf)2-5%A reliable, general-purpose catalyst complex. May require higher temperatures or longer reaction times compared to System 1.
System 3 (Classical) Pd(PPh₃)₄PPh₃5-10%Often insufficient for this transformation. Prone to decomposition at higher temperatures, leading to palladium black and stalled reactions.

Troubleshooting Steps:

  • Switch to a Buchwald Ligand: If using Pd(PPh₃)₄ or a similar simple catalyst, the first step should be to switch to a Pd(OAc)₂ / SPhos system.

  • Ensure Catalyst Quality: Use fresh palladium precursors and ligands. Palladium(II) acetate can degrade over time.

  • Maintain an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of argon or nitrogen. Oxygen can deactivate the Pd(0) active species.

Suzuki_Cycle pd0 Active Pd(0)L₂ Catalyst oxidative_add Oxidative Addition (Rate-Limiting Step) pd0->oxidative_add Ar-X (2-Bromo-5-methylfuran) complex1 Ar-Pd(II)(L)₂-X oxidative_add->complex1 transmetalation Transmetalation complex1->transmetalation complex2 Ar-Pd(II)(L)₂-Ar' transmetalation->complex2 reductive_elim Reductive Elimination complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elim->product boronic_acid Ar'B(OR)₂ + Base boronic_acid->transmetalation

Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.
Q3: I'm observing significant homocoupling of my boronic acid. How can this be minimized?

Answer: Homocoupling of 2-formylphenylboronic acid to form a biphenyl dialdehyde is a common side reaction, primarily caused by the presence of oxygen. Oxygen can facilitate an alternative catalytic cycle that leads to this undesired dimer.

Mitigation Strategies:

  • Rigorous Degassing: This is non-negotiable. Sparge your solvent with argon or nitrogen for at least 30 minutes before use. Perform the reaction under a strict inert atmosphere.

  • Controlled Reagent Addition: On a larger scale, adding the boronic acid solution slowly to the reaction mixture containing the catalyst and halide can help maintain a low instantaneous concentration, disfavoring the homocoupling pathway.

  • Use the Correct Stoichiometry: An excess of the boronic acid (typically 1.1-1.3 equivalents) is common, but a very large excess can exacerbate homocoupling.

Q4: How do I remove residual palladium and boron impurities from my final product?

Answer: This is a critical issue for pharmaceutical applications where metal contaminants are strictly regulated. A multi-step approach is most effective.

  • Aqueous Workup: After the reaction, perform an aqueous workup. A wash with a dilute base (e.g., NaHCO₃) followed by a brine wash will remove the bulk of the inorganic salts and some water-soluble boron species.

  • Palladium Scavenging: Before final isolation, treat the organic solution of your crude product with a palladium scavenger.

    • Silica-based Scavengers: Thiol-functionalized silica gel is highly effective at binding palladium. Stir the crude product solution with the scavenger for several hours, then filter.

    • Activated Carbon: A treatment with activated carbon can also reduce palladium levels, though it may sometimes lead to product loss through adsorption.

  • Boron Impurity Removal: Boronic acids and their byproducts can be tricky to remove.

    • Acid/Base Wash: A wash with dilute acid can help remove any unreacted boronic acid.

    • Recrystallization: The most effective method for removing both palladium and boron impurities is a well-chosen recrystallization. A solvent system like isopropanol/water or toluene/heptane is a good starting point for this molecule.

Q5: My yield dropped significantly when scaling up from 1g to 100g. What are the common pitfalls?

Answer: A drop in yield on scale-up often points to issues with mass and heat transfer.

  • Inefficient Mixing: What works in a small round-bottom flask with a magnetic stir bar is often insufficient in a large reactor. Ensure your reactor has adequate mechanical stirring to maintain a homogeneous mixture, especially since the reaction is often biphasic or involves solid bases. Poor mixing can lead to localized "hot spots" and side reactions.

  • Poor Heat Transfer: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to an uncontrolled temperature rise, causing catalyst decomposition and byproduct formation. Use a reactor jacket with controlled heating/cooling and consider slower addition of reagents to manage the exotherm.

  • Degassing Inefficiency: It is much harder to effectively degas a large volume of solvent. Ensure your scale-up degassing procedure (e.g., multiple vacuum/nitrogen backfill cycles or prolonged sparging) is validated.

Experimental Protocols

Protocol 1: Scalable Suzuki-Miyaura Synthesis of this compound

This protocol is a starting point and may require optimization for your specific equipment and scale.

Reagents & Equipment:

  • 2-Bromo-5-methylfuran (1.0 equiv.)

  • 2-Formylphenylboronic acid (1.2 equiv.)[5][6][11]

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 equiv., 1 mol%)

  • SPhos (2-((Dicyclohexylphosphino)biphenyl)) (0.02 equiv., 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

  • Toluene and Water (e.g., 10:1 v/v mixture)

  • Jacketed reactor with mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet.

Procedure:

  • Reactor Setup: Flame-dry the reactor under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: To the reactor, add K₃PO₄, 2-formylphenylboronic acid, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add degassed toluene and degassed water to the reactor. Begin vigorous stirring to create a suspension.

  • Heating: Heat the mixture to 85-90 °C.

  • Substrate Addition: Add 2-bromo-5-methylfuran to the mixture. This can be done all at once on a small scale or via an addition funnel over 30-60 minutes on a larger scale to control the exotherm.

  • Reaction Monitoring: Maintain the temperature at 85-90 °C. Monitor the reaction progress by HPLC or TLC until consumption of the 2-bromo-5-methylfuran is complete (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and ethyl acetate. Stir and separate the layers.

    • Wash the organic layer sequentially with 1M NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude oil in a minimal amount of hot isopropanol or toluene.

    • If necessary, treat with a palladium scavenger (e.g., thiol-silica) or activated carbon, followed by filtration through celite.

    • Allow the solution to cool slowly to induce crystallization. Further cooling to 0-5 °C can maximize recovery.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a solid.

References

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI.
  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Publishing.
  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of C
  • Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University.
  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
  • 2-Bromo-5-methylfuran. Ch.imperial.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 5-(Aryl)furan-2-carbaldehydes. Benchchem.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC - NIH.
  • The Practical Guide to Using 2-Formylphenylboronic Acid in Your Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Process for preparing highly pure formylphenylboronic acids.
  • Method for producing formylphenylboronic acids.
  • 2-Bromo-5-methylfuran: High-Purity Halogenated Furan Compound for Advanced Synthesis. Custom Manufacturing Services.
  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science Publisher.
  • This compound. BOC Sciences.
  • This compound | 400746-82-9. J&K Scientific.
  • This compound. Chem-Impex.
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. Benchchem.

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-(5-Methyl-2-Furyl)benzaldehyde, a key aromatic aldehyde utilized in the flavor, fragrance, and pharmaceutical industries as a synthetic intermediate.[1][2] Accurate structural elucidation is paramount for quality control, reaction monitoring, and regulatory compliance. Here, we focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the principal technique for structural verification, while also comparing its utility against other common analytical methods.

Part 1: Unraveling the Structure with ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the chemical environment of its hydrogen atoms. For a molecule with distinct aromatic and aliphatic regions like this compound, this technique is exceptionally informative.

Molecular Structure and Proton Environments

The structure combines a benzaldehyde moiety with a 5-methylfuran ring, creating several unique proton environments that can be resolved by ¹H NMR.

Caption: Structure of this compound with key proton groups highlighted.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-Aldehyde ~10.0 - 10.3Singlet (s)1HStrong deshielding by the anisotropic effect of the C=O bond.[5]
H-Aromatic (Benzene) ~7.3 - 8.0Multiplets (m)4HComplex splitting due to ortho, meta, and para coupling. The ortho-substituent breaks symmetry.
H-Furan (A & B) ~6.1 - 7.0Doublets (d)2HLocated on a heteroaromatic ring, deshielded but typically upfield from benzene protons.
H-Methyl ~2.4Singlet (s)3HAliphatic protons attached to an aromatic system.
Expert Interpretation: The "Why" Behind the Spectrum
  • Aldehyde Proton (δ ~10.1 ppm): The aldehyde proton resides in a strongly deshielded environment due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group, pushing its signal significantly downfield. Its isolation from other protons results in a sharp singlet.

  • Benzene Protons (δ ~7.3-8.0 ppm): The four protons on the benzaldehyde ring are chemically distinct. The proton ortho to the aldehyde group will be the most deshielded. The complex overlapping signals (multiplets) arise from coupling to neighboring protons (typically J-ortho ≈ 7-8 Hz, J-meta ≈ 2-3 Hz).

  • Furan Protons (δ ~6.1-7.0 ppm): The two protons on the furan ring are coupled to each other, resulting in two distinct doublets (J ≈ 3-4 Hz). Their chemical shifts are influenced by the oxygen heteroatom and the attached aromatic rings.

  • Methyl Protons (δ ~2.4 ppm): The methyl group protons are shielded relative to the aromatic protons. As they have no adjacent protons to couple with, they appear as a clean singlet, integrating to three protons.

Part 2: A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is a cornerstone for structural analysis, a multi-technique approach provides an unshakeable, self-validating confirmation of molecular identity.

Table 2: Comparison of Analytical Techniques for Characterizing this compound

TechniqueInformation ProvidedStrengthsWeaknesses
¹H NMR Spectroscopy Precise proton environment, connectivity (J-coupling), stereochemistry, and relative quantitation of protons.High resolution, detailed structural information, non-destructive.Lower sensitivity than MS, requires soluble sample in deuterated solvent.
¹³C NMR Spectroscopy Carbon skeleton, number of unique carbons, presence of functional groups (e.g., C=O at ~191 ppm).[6]Complements ¹H NMR, confirms carbon count and types.Low natural abundance of ¹³C leads to lower sensitivity and longer scan times.
Mass Spectrometry (MS) Molecular weight (MW = 186.21 g/mol ), elemental composition (HRMS), and structural clues from fragmentation.[1][]Extremely high sensitivity, provides definitive molecular weight.[8]Provides limited connectivity information, struggles with isomers.
Infrared (IR) Spectroscopy Presence of key functional groups. Expected peaks: C=O stretch (~1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), C-O-C stretch.[9]Fast, simple, requires minimal sample preparation.Provides limited structural detail, complex fingerprint region.
Synergistic Power:
  • NMR and MS: MS confirms the molecular formula is C₁₂H₁₀O₂, while ¹H and ¹³C NMR confirm the specific isomeric arrangement and connectivity of the atoms.

  • NMR and IR: IR quickly confirms the presence of the aldehyde C=O and aromatic rings, which is then elaborated upon in great detail by the NMR spectrum.

Part 3: Experimental Protocols and Workflow

Trustworthy data is born from meticulous execution. The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Detailed Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to ensure the sample dissolves completely and its residual peak does not obscure important signals.[9]

    • Transfer the solution to a 5 mm NMR tube.

    • For precise chemical shift referencing, the residual solvent peak (CDCl₃ at 7.26 ppm) can be used. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

  • Instrumental Setup (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's probe and ensure it is spinning for field homogeneity.

    • "Lock" the spectrometer onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity, resulting in sharp, symmetrical peaks.

    • Set key acquisition parameters: 16-32 scans (for good signal-to-noise), a 30° pulse angle, and a relaxation delay of 1-2 seconds.

  • Data Acquisition & Processing:

    • Acquire the Free Induction Decay (FID) signal.

    • Perform a Fourier Transform (FT) on the FID to convert the time-domain data into the frequency-domain spectrum.[9]

    • Carefully phase the spectrum to ensure all peaks are in the correct absorptive mode.

    • Apply a baseline correction to ensure a flat baseline for accurate integration.

    • Calibrate the chemical shift axis by setting the reference peak (e.g., residual CDCl₃) to its known value (7.26 ppm).

    • Integrate all peaks to determine the relative ratio of protons in each environment.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Analysis & Comparison weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Spin transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shift baseline->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Peaks to Protons integrate->assign compare Compare with MS, IR, 13C Data assign->compare structure Confirm Structure compare->structure

Caption: Standard workflow for the structural elucidation of a small molecule using NMR and other spectroscopic methods.

Conclusion

¹H NMR spectroscopy stands as an indispensable tool for the structural analysis of this compound, offering unparalleled insight into its specific proton environments and connectivity. When integrated into a multi-technique workflow that includes ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, it provides a robust, self-validating system for unambiguous compound identification. This comprehensive approach ensures the scientific integrity required by researchers, scientists, and drug development professionals. For more complex structural problems or stereochemical assignments, advanced 2D NMR techniques such as COSY and HSQC would be the logical next steps in the analytical cascade.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • PubChem. 2-(Furan-2-yl)benzaldehyde. National Center for Biotechnology Information.
  • Vila, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114.
  • University of California, Los Angeles. 1H NMR: Intermediate Level, Spectrum 6.
  • Supporting Information for publications.
  • Jaster, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1639.
  • Chem-Impex. This compound.
  • ResearchGate. Structures of furan, furfural, and benzaldehyde.
  • Wang, S., et al. (2024). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere, 15(1), 93.
  • Kern, S., et al. (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 34(4), 1017-1029.
  • Jaster, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate.
  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • NIST. 2-Furancarboxaldehyde, 5-methyl-. NIST WebBook.
  • PubChem. 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. National Center for Biotechnology Information.
  • NIST. Furan, 2-(2-furanylmethyl)-5-methyl-. NIST WebBook.
  • ResearchGate. Mass spectrum of 2-Furancarboxaldehyde,5- methyl with Retention Time....
  • Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation....
  • NIST. 2-Furancarboxaldehyde, 5-methyl- IR Spectrum. NIST WebBook.
  • Matiychuk, V., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 131-137.
  • ResearchGate. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde....
  • PubChem. 2-(5-Methyl-furan-2-yl)-propionaldehyde. National Center for Biotechnology Information.

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A Predictive Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Based on Foundational Chemical Moieties

As a Senior Application Scientist, this guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways for 2-(5-Methyl-2-Furyl)benzaldehyde. Given the absence of published mass spectral data for this specific compound, this document establishes a reliable predictive framework. This is achieved by dissecting the molecule into its core functional components—benzaldehyde and 2-methylfuran—and comparing their known, well-documented fragmentation patterns to anticipate the behavior of the complete molecule. This approach provides researchers with a robust, scientifically-grounded tool for interpreting experimental data.

Foundational Fragmentation Patterns: The Comparative Basis

To predict the fragmentation of the target molecule, we must first understand the established EI-MS behavior of its constituent parts. Electron ionization at a standard 70 eV provides sufficient energy to induce reproducible fragmentation, creating a unique fingerprint for a given molecule.[1]

The Benzaldehyde Moiety

Benzaldehyde (C₇H₆O, MW: 106.12 g/mol ) exhibits a highly characteristic fragmentation pattern under EI conditions. The process is dominated by cleavages around the aldehyde functional group.[2][3]

  • Molecular Ion (M⁺•) at m/z 106: The parent peak is typically strong due to the stability of the aromatic system.

  • Loss of a Hydrogen Radical ([M-H]⁺) at m/z 105: A very prominent peak resulting from the cleavage of the aldehydic C-H bond, forming a stable benzoyl cation.[1][4]

  • Loss of the Formyl Radical ([M-CHO]⁺) at m/z 77: This pathway involves the loss of the entire aldehyde group (•CHO), resulting in the formation of the phenyl cation, which is often the base peak.[3]

  • Formation of the Benzene Cation ([C₆H₆]⁺•) at m/z 78: This ion can arise from the rearrangement and loss of carbon monoxide (CO) from the [M-H]⁺ fragment ion.[4]

m/z Proposed Ion Structure Neutral Loss Common Abundance
106[C₇H₆O]⁺• (Molecular Ion)-Strong
105[C₇H₅O]⁺•HVery Strong
77[C₆H₅]⁺•CHOVery Strong / Base Peak
51[C₄H₃]⁺C₂H₂ from m/z 77Moderate
Table 1: Key fragment ions in the 70 eV EI mass spectrum of Benzaldehyde.
The 2-Methylfuran Moiety

2-Methylfuran (C₅H₆O, MW: 82.10 g/mol ) presents a different set of fragmentation pathways, centered on the heterocyclic furan ring.[5][6][7] The molecular ion is typically the base peak, indicating the stability of the substituted furan ring. Fragmentation often involves ring opening or rearrangement.[8][9]

  • Molecular Ion (M⁺•) at m/z 82: A very stable ion, often the base peak.

  • Loss of a Hydrogen Radical ([M-H]⁺) at m/z 81: Loss of a hydrogen from the methyl group or the ring can lead to the formation of a stable furfuryl or pyrylium cation.[9]

  • Loss of CO ([M-CO]⁺•) at m/z 54: A common pathway for furans, leading to a C₄H₆⁺• ion.

  • Formation of Acetyl Cation ([CH₃CO]⁺) at m/z 43: Ring cleavage and rearrangement can lead to the formation of the stable acetyl cation.

  • Fragment at m/z 53: Corresponds to the loss of a formyl radical (•CHO) from the molecular ion.

m/z Proposed Ion Structure Neutral Loss Common Abundance
82[C₅H₆O]⁺• (Molecular Ion)-Base Peak
81[C₅H₅O]⁺•HStrong
53[C₄H₅]⁺•CHOModerate
43[CH₃CO]⁺C₂H₃O•Strong
39[C₃H₃]⁺C₂H₃OModerate
Table 2: Key fragment ions in the 70 eV EI mass spectrum of 2-Methylfuran.

Predicted Fragmentation Cascade of this compound

Combining the principles observed in its constituent parts, we can predict the major fragmentation pathways for this compound (C₁₂H₁₀O₂, MW: 186.21 g/mol ). The molecule offers several potential cleavage sites, leading to competing fragmentation routes.

The molecular ion [M]⁺• is expected at m/z 186 .

Pathway A: Benzaldehyde-Dominated Fragmentation

This pathway mirrors the classic fragmentation of benzaldehyde.

  • Loss of a Hydrogen Radical (•H): Cleavage of the aldehydic C-H bond is highly probable, leading to a very stable acylium ion at m/z 185 . This is expected to be a major peak.

  • Loss of a Formyl Radical (•CHO): Loss of the aldehyde group would result in the 2-(5-methyl-2-furyl)phenyl cation at m/z 157 .

  • Loss of CO from m/z 185: The acylium ion at m/z 185 could subsequently lose a molecule of carbon monoxide (CO) to form the ion at m/z 157 .

Pathway B: Furan-Dominated and Inter-Ring Fragmentation

This pathway involves cleavage at the furan ring or the bond connecting the two rings.

  • Cleavage of the Inter-Ring C-C Bond: The bond connecting the furan and phenyl rings is a likely point of cleavage. This can result in two primary fragment ions:

    • Benzoyl cation at m/z 105: If the charge is retained by the benzaldehyde portion. This would be a very stable and likely abundant ion.

    • 5-Methyl-2-furyl radical cation at m/z 95: If the charge is retained by the furan portion.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group from the furan ring would produce an ion at m/z 171 .

The following diagram illustrates the predicted fragmentation cascade.

G cluster_benzaldehyde Pathway A: Benzaldehyde-Dominated cluster_furan Pathway B: Furan/Inter-Ring Cleavage M M+• This compound m/z 186 A1 [M-H]+ m/z 185 M->A1 - •H A2 [M-CHO]+ m/z 157 M->A2 - •CHO B1 Benzoyl Cation m/z 105 M->B1 - C5H5O• B2 [M-CH3]+ m/z 171 M->B2 - •CH3 A1->A2 - CO

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Key Ions
Predicted m/z Proposed Ion Structure / Origin Associated Pathway Expected Abundance
186Molecular Ion [C₁₂H₁₀O₂]⁺•-Moderate to Strong
185[M-H]⁺AStrong
171[M-CH₃]⁺BModerate
157[M-CHO]⁺AModerate to Strong
105Benzoyl Cation [C₇H₅O]⁺BStrong
955-Methyl-2-furyl Cation [C₅H₅O]⁺BModerate
77Phenyl Cation [C₆H₅]⁺A (from m/z 105)Moderate
Table 3: Summary of predicted significant ions and their expected relative abundances.

Experimental Protocol for Verification

To validate the predicted fragmentation patterns, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This method ensures high-quality, reproducible data suitable for structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of high-purity, volatile solvent (e.g., Dichloromethane or Ethyl Acetate, LC-MS grade) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL. The causality here is to ensure the sample is sufficiently dilute to prevent column overloading and saturation of the detector, which could distort isotopic ratios and relative abundances.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to handle the concentration.

    • Inlet Temperature: 250°C. This temperature ensures rapid and complete volatilization of the analyte without causing thermal degradation.

    • Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or HP-5ms, is ideal for separating aromatic compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: 5 minutes at 280°C. This program provides good separation from potential solvent impurities and ensures the analyte elutes as a sharp peak.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the industry standard for EI, which allows the generated spectra to be compared with established libraries (e.g., NIST, Wiley).[1]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C. Maintaining consistent source and quad temperatures prevents mass drift and ensures reproducible fragmentation.

    • Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all predicted fragments.

    • Acquisition Mode: Full Scan.

Experimental Workflow Diagram

G A Sample Prep (10 µg/mL in DCM) B GC Injection (1 µL, 50:1 split) A->B C GC Separation (DB-5ms column) B->C D EI Ionization (70 eV) C->D E Mass Analysis (Quadrupole, m/z 40-400) D->E F Data Interpretation (Compare to Predictions) E->F

Caption: Standard GC-EI-MS workflow for analyzing this compound.

Conclusion

This guide establishes a comprehensive, predictive framework for the mass spectral fragmentation of this compound. By comparing the known fragmentation of benzaldehyde and 2-methylfuran, we anticipate that the primary fragmentation pathways will involve the loss of •H (m/z 185), the formation of the benzoyl cation (m/z 105), and the loss of the formyl radical (m/z 157). The provided GC-MS protocol offers a self-validating system for researchers to confirm these predictions experimentally. This comparative approach not only provides a valuable tool for identifying this specific compound but also serves as a model for predicting the fragmentation of other complex molecules with multiple functional moieties.

References

  • National Institute of Standards and Technology. (n.d.). Furan, 2-methyl-. In NIST Chemistry WebBook.
  • Tang, S. Y., McGowan, J. C., Singh, M., Galatsis, P., Ellis, B. E., Boyd, R. K., & Brown, S. A. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2005.
  • Grützmacher, H. F., & Puschmann, M. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(11), 755-766.
  • Solano, E. A., Stashenko, E., Martínez, J. R., & Kouznetsov, V. V. (2007). Linear free energy relationships in C-N bond dissociations in molecular ions of 4-substituted N-(2-furylmethyl)anilines in the gas phase. Journal of Physical Organic Chemistry, 20(11), 950-959.
  • National Institute of Standards and Technology. (n.d.). Furan, 2-methyl-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Furan, 2-methyl-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde. In NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern.
  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Solano, E. A., & Martinez, J. R. (2006). The potential energy profiles for the mutual conversion of the isomeric molecular ions [C5H6O]+* of 2-methylfuran, 3-methylfuran and 4H-pyran and the fragmentations that lead to C(5)H(5)O ions. Journal of Mass Spectrometry, 41(8), 1037-1046.

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Decoding the Molecular Blueprint: A Comparative FT-IR Analysis of 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy remains a powerful, rapid, and non-destructive method for identifying functional groups within a molecule. This guide provides an in-depth interpretation of the FT-IR spectrum of 2-(5-Methyl-2-Furyl)benzaldehyde, a molecule integrating an aromatic aldehyde with a substituted furan ring.

This analysis is presented as a comparative guide, contrasting the spectral features of the target molecule with its core constituents: benzaldehyde and 5-methyl-2-furaldehyde. Through this lens, we will dissect the vibrational signatures of each component, offering researchers a clear framework for identifying this and similar molecular architectures.

The Principle of FT-IR Spectroscopy: A Vibrational Interrogation

FT-IR spectroscopy operates on the principle that chemical bonds within a molecule are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" of the molecule's functional groups.

The position, intensity, and shape of absorption bands in an FT-IR spectrum provide a wealth of information. For instance, the strong, sharp absorption of a carbonyl (C=O) group is one of the most easily recognizable features in an IR spectrum.[1] The precise wavenumber of this absorption can be influenced by the molecular environment, such as conjugation with aromatic rings or other double bonds.[2][3]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The data presented and interpreted in this guide is based on a standard protocol for obtaining the FT-IR spectrum of a solid or liquid organic compound.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent is utilized. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, apply pressure using the built-in clamp to ensure good contact. If it is a liquid, a single drop is sufficient.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • The resulting spectrum is then processed (baseline correction, if necessary) and analyzed.

This ATR-FTIR technique is favored for its minimal sample preparation and reproducibility.

Spectral Interpretation of this compound

The structure of this compound combines three key components whose vibrational modes will be evident in the FT-IR spectrum: the benzaldehyde moiety, the 5-methyl-2-furyl group, and the C-C bond linking them.

Predicted Key Absorption Bands:
  • Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), characteristic of the C-H stretching vibrations on both the benzene and furan rings.[4]

  • Aliphatic C-H Stretch: Absorptions corresponding to the methyl group's C-H stretching will appear in the 2980-2870 cm⁻¹ region.

  • Aldehyde C-H Stretch (Fermi Doublet): A hallmark of aldehydes, two weak to medium bands are anticipated around 2850 cm⁻¹ and 2750 cm⁻¹.[1][2][5] The presence of the peak around 2750 cm⁻¹ is particularly diagnostic for distinguishing aldehydes from ketones.[1]

  • Carbonyl (C=O) Stretch: A strong, sharp absorption is predicted in the range of 1710-1685 cm⁻¹.[2] The conjugation of the carbonyl group with the aromatic benzene ring is expected to lower its frequency from that of a saturated aliphatic aldehyde (which appears around 1740-1720 cm⁻¹).[2][3]

  • Aromatic and Furan C=C Ring Stretching: Several medium to strong bands will be present in the 1625-1440 cm⁻¹ region, arising from the C=C stretching vibrations within both the benzene and furan rings.[4]

  • Furan Ring Vibrations (C-O-C Stretch): The furan ring is characterized by specific vibrations, including asymmetric and symmetric C-O-C stretching. These bands are typically observed around 1250-1200 cm⁻¹ and 1020 cm⁻¹.[6]

  • Out-of-Plane C-H Bending: The substitution pattern on the benzene ring will give rise to characteristic strong absorptions in the fingerprint region (below 900 cm⁻¹).

Comparative Analysis: Dissecting the Contributions of Each Moiety

To understand the spectrum of this compound, it is instructive to compare it with the spectra of its simpler analogs: benzaldehyde and 5-methyl-2-furaldehyde.

Vibrational Mode Benzaldehyde 5-Methyl-2-furaldehyde This compound (Predicted) Rationale for Prediction
Aromatic/Furan C-H Stretch ~3070-3030 cm⁻¹[4][7]~3100 cm⁻¹~3100-3030 cm⁻¹Overlapping signals from both the benzene and furan rings.
Aliphatic C-H Stretch N/A~2950-2850 cm⁻¹~2950-2850 cm⁻¹Presence of the methyl group from the 5-methyl-2-furyl moiety.
Aldehyde C-H Stretch ~2820 & ~2720 cm⁻¹[2][4]~2800 & ~2700 cm⁻¹~2820 & ~2720 cm⁻¹Characteristic Fermi doublet of the aldehyde C-H group, similar to benzaldehyde.
Carbonyl (C=O) Stretch ~1705 cm⁻¹[3]~1670 cm⁻¹~1700 cm⁻¹Conjugation with the benzene ring dictates a value close to benzaldehyde. The electronic effect of the furan ring might cause a slight shift.
Aromatic/Furan C=C Stretch ~1600-1450 cm⁻¹[4]~1580-1520 cm⁻¹~1600-1450 cm⁻¹A complex pattern of several bands is expected due to contributions from both ring systems.
Furan C-O-C Stretch N/A~1240 & ~1020 cm⁻¹[6]~1240 & ~1020 cm⁻¹These characteristic furan ring vibrations should be clearly observable.

This comparative table highlights how the FT-IR spectrum of the target molecule is a composite of its constituent parts. The presence of peaks characteristic of both benzaldehyde (aromatic C-H stretches, specific C=O frequency) and a substituted furan (aliphatic C-H from the methyl group, C-O-C stretches) would provide strong evidence for the structure of this compound.

Visualizing the Workflow and Logic

To further clarify the process of spectral interpretation, the following diagrams illustrate the key decision-making steps and the molecular structure with its functional groups.

FT_IR_Interpretation_Workflow start Obtain FT-IR Spectrum region_check Analyze Key Spectral Regions start->region_check ch_stretch ch_stretch region_check->ch_stretch C-H Stretch Region aldehyde_ch ~2850 & ~2750 cm⁻¹ Aldehyde C-H (Fermi Doublet)? region_check->aldehyde_ch Aldehyde C-H Region carbonyl ~1700 cm⁻¹ Strong, Sharp Peak? (Conjugated C=O) region_check->carbonyl Carbonyl Region aromatic_furan 1600-1450 cm⁻¹ Multiple Peaks? (Aromatic/Furan C=C) region_check->aromatic_furan Double Bond Region furan_coc ~1240 & ~1020 cm⁻¹ Furan C-O-C Stretch? region_check->furan_coc Fingerprint Region ch_stretch->aldehyde_ch aldehyde_ch->carbonyl carbonyl->aromatic_furan aromatic_furan->furan_coc fingerprint fingerprint furan_coc->fingerprint conclusion Structure Confirmation: This compound fingerprint->conclusion All evidence consistent

Caption: Workflow for FT-IR spectral interpretation of this compound.

Molecule_Functional_Groups cluster_benzaldehyde Benzaldehyde Moiety cluster_furan 5-Methyl-2-Furyl Moiety b_ring Benzene Ring b_cho Aldehyde Group (CHO) A Aromatic C-H Stretch ~3070 cm⁻¹ b_ring->A link C-C Linkage b_cho->link B Aldehyde C-H Stretch ~2820 & 2720 cm⁻¹ b_cho->B C C=O Stretch ~1700 cm⁻¹ b_cho->C f_ring Furan Ring f_ch3 Methyl Group (CH₃) E Furan C-O-C Stretch ~1240 & 1020 cm⁻¹ f_ring->E D Aliphatic C-H Stretch ~2950 cm⁻¹ f_ch3->D link->f_ring

Caption: Key functional groups and their expected FT-IR vibrational frequencies.

Conclusion

The FT-IR spectrum of this compound is a rich tapestry of vibrational information. By systematically analyzing the characteristic absorption bands and comparing them to simpler, related structures, a confident structural assignment can be made. The key diagnostic peaks include the aldehyde C-H Fermi doublet, the conjugated carbonyl stretch, and the unique vibrations of the substituted furan and benzene rings. This guide provides a robust framework for researchers to interpret the FT-IR spectra of this and other complex molecules, ensuring accuracy and confidence in their structural elucidation efforts.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of Benzaldehyde.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Al-Otaibi, J. S., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 124-131.
  • Kaur, I., & Dhiman, P. K. (2011). Synthesis, Characterization of Cellulose Grafted N-Oxide Reagent and Its Application in Oxidation of Alkyl/Aryl Halides. ResearchGate.
  • Rajkumar, P., et al. (2021). KINETIC ANALYSIS OF OXIDATION OF α-HYDROXY ACIDS BY CARO'S ACID IN MICELLAR MEDIUM. ResearchGate.
  • Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy.
  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Sinsheimer, J. E., & Sjoerdsma, A. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons.
  • National Center for Biotechnology Information. (n.d.). 5-Methylfurfural. PubChem Compound Database.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • Cross, L. H., et al. (1950). Some characteristic infra-red absorption frequencies of furan compounds. I. ResearchGate.

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A Comparative Analysis of the Biological Activities of 2-(5-Methyl-2-Furyl)benzaldehyde and Furfural for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the exploration of novel chemical scaffolds with significant biological activity is paramount. Among these, furan derivatives have garnered considerable attention due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This guide provides a detailed comparative analysis of the biological activities of two furan-containing aldehydes: 2-(5-Methyl-2-Furyl)benzaldehyde and the parent compound, furfural.

Furfural, a simple heterocyclic aldehyde derived from lignocellulosic biomass, has been extensively studied, primarily for its toxicological profile and its role as a fermentation inhibitor.[4][5][6][7][8] In contrast, this compound, a more complex derivative featuring a benzaldehyde moiety, is less characterized in the scientific literature regarding its biological effects, with its primary applications being in the flavor and fragrance industry and as an intermediate in organic synthesis.[9] This guide aims to bridge this knowledge gap by synthesizing existing data on furfural and related furan derivatives to provide a predictive and comparative framework for researchers evaluating the potential of this compound as a therapeutic agent.

Structural and Physicochemical Properties

The chemical structures of furfural and this compound are presented below. Furfural consists of a furan ring substituted with an aldehyde group at the 2-position. This compound possesses a more complex structure, with a furan ring substituted with a methyl group at the 5-position and a benzaldehyde group at the 2-position. This additional substitution significantly increases its molecular weight and likely alters its lipophilicity and steric hindrance, which in turn are expected to influence its biological activity.

PropertyFurfuralThis compound
Molecular Formula C₅H₄O₂C₁₂H₁₀O₂
Molecular Weight 96.08 g/mol 186.21 g/mol
Appearance Colorless to reddish-brown liquidNot specified, likely a liquid or solid
Odor Penetrating, almond-likePleasant aroma

Comparative Biological Activities

Cytotoxicity and Anticancer Potential

Furfural: The cytotoxicity of furfural has been documented in various microbial and mammalian cell systems. It is known to inhibit the growth of microorganisms like Saccharomyces cerevisiae by inducing the accumulation of reactive oxygen species (ROS), which leads to cellular damage to mitochondria, vacuoles, and DNA.[10][11] Studies on human cells have shown that benzaldehyde, a related compound, can induce cytotoxicity and apoptosis in human lymphocytes at concentrations of 10-50 µg/mL.[12] Given its structural similarity, furfural is expected to exhibit comparable cytotoxic effects.

Comparative Summary of Cytotoxicity:

CompoundCell LineIC₅₀ ValueReference
FurfuralEscherichia coli2.9 g/L[10]
Furfuryl alcohol (a metabolite of furfural)Escherichia coli4.0 g/L[10]
5-HMF derivativesColo-205Effective at 10 µg/mL[13]
BenzaldehydeHuman lymphocytesCytotoxic at 10, 25, and 50 µg/mL[12]
Methyl-5-(hydroxymethyl)-furan-2-carboxylateHeLa, HepG264.00 µg/mL, 102.53 µg/mL[16]
Antimicrobial Activity

Furfural: Furfural and its derivatives are known to possess a broad spectrum of antimicrobial activities.[14][17] Studies have shown that furfural can inhibit the proliferation of both bacteria and fungi. For example, it has demonstrated inhibitory effects against Salmonella and Bacillus subtilis.[18] The antimicrobial action of aldehydes is often attributed to their ability to disrupt the bacterial cell membrane.[19]

This compound: The antimicrobial potential of this compound has not been specifically reported. However, the general class of furan derivatives has been extensively explored for antimicrobial applications.[20] The incorporation of an aryl group, such as the phenyl group in this compound, has been shown in some cases to enhance the antimicrobial activity of furan-containing compounds.[20]

Comparative Summary of Antimicrobial Activity (MIC values):

CompoundBacillus subtilisSalmonella spp.Reference
Furfuryl alcohol0.115 µM0.115 µM[18]
Furfural0.027 µM0.029 µM[18]
Furoic acid0.015 µM0.009 µM[18]
Antioxidant Activity

Furfural: While furfural itself is often associated with inducing oxidative stress, some furan derivatives have demonstrated antioxidant properties.[21][22] The antioxidant capacity is highly dependent on the substituents on the furan ring. For instance, 2-(p-hydroxy phenyl styryl)-furan exhibits good antioxidant properties, whereas furans with strong electron-withdrawing groups do not.[21]

This compound: The antioxidant potential of this compound is yet to be determined experimentally. However, the presence of the furan ring suggests that it could possess some radical scavenging activity. The methyl group is an electron-donating group which might enhance this activity. Further investigation is required to confirm this.

Mechanisms of Biological Action

The biological activities of aldehydes are largely driven by the high reactivity of the aldehyde functional group, which can readily form Schiff bases with primary amines in proteins and other biomolecules. This can lead to enzyme inhibition and disruption of cellular processes.

Furfural's Mechanism of Toxicity:

Caption: Proposed mechanism of furfural-induced cytotoxicity.

Experimental Protocols for Comparative Analysis

To empirically compare the biological activities of this compound and furfural, the following standard assays are recommended.

Protocol 1: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and furfural in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound and furfural in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

  • Sample Preparation: Prepare various concentrations of this compound and furfural in methanol.

  • Reaction Mixture: To 1 mL of each sample concentration, add 2 mL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank. Ascorbic acid can be used as a positive control.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

Experimental Workflow Diagram

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Cytotoxicity Cytotoxicity Assay (MTT) - Cancer Cell Lines - Normal Cell Lines Data_Analysis Comparative Data Analysis Cytotoxicity->Data_Analysis Antimicrobial Antimicrobial Assay (MIC) - Gram-positive bacteria - Gram-negative bacteria Antimicrobial->Data_Analysis Antioxidant Antioxidant Assay (DPPH) Antioxidant->Data_Analysis ROS_Measurement ROS Measurement Toxicity_Study Animal Toxicity Studies ROS_Measurement->Toxicity_Study Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Apoptosis_Assay->Toxicity_Study Enzyme_Inhibition Enzyme Inhibition Assays Enzyme_Inhibition->Toxicity_Study Efficacy_Study Animal Models of Disease Toxicity_Study->Efficacy_Study Lead_Optimization Lead Optimization Efficacy_Study->Lead_Optimization Start Compound Synthesis and Characterization Start->Cytotoxicity Start->Antimicrobial Start->Antioxidant Data_Analysis->ROS_Measurement Data_Analysis->Apoptosis_Assay Data_Analysis->Enzyme_Inhibition

Caption: A generalized workflow for the comparative biological evaluation of novel compounds.

Conclusion and Future Directions

This guide provides a comparative overview of the known biological activities of furfural and the predicted activities of this compound based on the activities of structurally related compounds. Furfural is well-established as a cytotoxic and antimicrobial agent, with its mechanism of action involving the induction of oxidative stress and damage to cellular components. While direct experimental data for this compound is lacking, the presence of the furan and benzaldehyde moieties suggests a strong potential for similar, and possibly enhanced, biological activities.

The increased structural complexity of this compound may lead to greater specificity for certain biological targets, potentially resulting in a more favorable therapeutic index. Future research should focus on the systematic evaluation of this compound using the experimental protocols outlined in this guide. Such studies are essential to elucidate its cytotoxic, antimicrobial, and antioxidant properties, and to determine its potential as a lead compound in drug discovery programs.

References

  • Mechanism of furfural toxicity and metabolic strategies to engineer tolerance in microbial strains - PubMed. (2023, October 28).
  • Mechanism of furfural toxicity and metabolic strategies to engineer tolerance in microbial strains - PubMed Central. (2023, October 28).
  • (PDF) Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach - ResearchGate.
  • Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2025, August 5).
  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.
  • Synthesis and Antioxidant Activity of Furan Derivatives Containing a 1,3,4-Oxadiazole Ring - ProQuest.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19).
  • (PDF) Mechanism of furfural toxicity and metabolic strategies to engineer tolerance in microbial strains - ResearchGate. (2023, October 5).
  • Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea - Scirp.org.
  • Identification of furfural as a key toxin in lignocellulosic hydrolysates and evolution of a tolerant yeast strain - PubMed Central.
  • Furfural induces reactive oxygen species accumulation and cellular damage in Saccharomyces cerevisiae - PMC - PubMed Central.
  • Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed.
  • Full article: Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives - Taylor & Francis Online.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
  • Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. (2022, May 10).
  • Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines - Pharmacia. (2021, January 25).
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  • Design, Synthesis, and Biological Activity of Coniferyl Aldehyde Derivatives as Potential Anticancer and Antioxidant Agents | Jordan Journal of Pharmaceutical Sciences. (2023, July 24).
  • Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - ResearchOnline@JCU. (2022, June 2).
  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity - Science Alert.
  • Reasons for 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde resistance in Saccharomyces cerevisiae: current state of knowledge and perspectives for further improvements - PubMed. (2021, April 8).
  • Biomass Conversion Inhibitors Furfural and 5-Hydroxymethylfurfural Induce Formation of Messenger RNP Granules and Attenuate Translation Activity in Saccharomyces cerevisiae - PMC - NIH.

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A Comparative Guide to Purity Analysis of 2-(5-Methyl-2-Furyl)benzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. 2-(5-Methyl-2-Furyl)benzaldehyde, a versatile intermediate in the synthesis of various pharmaceuticals and complex organic molecules, is no exception.[1][2] Its purity can significantly impact the yield, impurity profile, and overall safety and efficacy of the final product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, contrasted with Gas Chromatography (GC) as a viable alternative. We will delve into the rationale behind method development, present detailed experimental protocols, and offer supporting data to guide your analytical strategy.

The Critical Role of Purity in Synthesis

This compound serves as a crucial building block in medicinal chemistry.[1][3] The presence of impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and the formation of potentially toxic byproducts in subsequent synthetic steps. Therefore, a robust and reliable analytical method for purity determination is paramount for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC): A Detailed Protocol

Reverse-phase HPLC is the workhorse for the analysis of moderately polar, non-volatile organic compounds like this compound. The method detailed below is designed to provide excellent resolution between the main component and its potential process-related impurities.

Understanding Potential Impurities

A common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This reaction, while efficient, can introduce specific impurities that the analytical method must be able to resolve.[7][8] Potential impurities include:

  • Starting Materials: Unreacted 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde) and 5-methyl-2-furanboronic acid.

  • Homocoupling Products: Biphenyl-2,2'-dicarbaldehyde (from the coupling of two benzaldehyde molecules) and 2,2'-bi(5-methylfuran) (from the coupling of two furan molecules).[9]

  • Protodeborylation Product: 5-Methylfuran (from the replacement of the boronic acid group with a hydrogen atom).[7]

  • Dehalogenation Product: Benzaldehyde (from the replacement of the halogen on the starting material with a hydrogen atom).[7]

Experimental Protocol: Reverse-Phase HPLC

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the separation of its potential process-related and degradation impurities.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions offer a good balance between resolution, analysis time, and solvent consumption.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. Phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.
Gradient 0-20 min: 40-90% B20-25 min: 90% B25.1-30 min: 40% BThe gradient is optimized to provide good separation of the main peak from potential early and late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 285 nmBased on the chromophores present in the molecule, this wavelength is expected to provide good sensitivity for the analyte and its aromatic impurities.
Injection Volume 10 µLA suitable volume to achieve good peak shape and sensitivity without overloading the column.
Sample Preparation Dissolve sample in Acetonitrile:Water (50:50, v/v) to a concentration of 1 mg/mL.The diluent is chosen to be compatible with the mobile phase and to ensure complete dissolution of the analyte.
Method Validation: A Self-Validating System

To ensure the trustworthiness of this protocol, it must be validated according to ICH Q2(R2) guidelines.[10][11] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies: To establish the stability-indicating nature of the method, the analyte should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolytic degradation.[3][12][13] The method should be able to separate the degradation products from the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (285 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity (% Area) Integrate->Quantify Report Generate Report Quantify->Report

Figure 1: HPLC Purity Analysis Workflow.

Comparison with an Alternative: Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography offers a high-resolution alternative to HPLC.[14][15] Given that this compound is an aromatic aldehyde, it possesses sufficient volatility for GC analysis.

Key Differences in Principle
  • HPLC: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[11]

  • GC: Separation is based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a column.[11][15]

Comparative Performance

The following table provides a comparison of the expected performance of HPLC and GC methods for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between a gas mobile phase and a liquid/solid stationary phase.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Typical Column C18 (5 µm)Capillary column (e.g., HP-5MS)
Detector UV-Vis, PDA, MSFlame Ionization Detector (FID), Mass Spectrometry (MS)
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL (with FID), <0.005 ng/g (with MS)[4]
Limit of Quantification (LOQ) ~0.15 µg/mL~0.03 µg/mL (with FID), <0.01 ng/g (with MS)[4]
Precision (%RSD) < 1.0%< 2.0%
Analysis Time 15-30 minutes10-20 minutes[4]
Advantages - Wide applicability to a range of compounds- Non-destructive- Well-suited for routine QC- High resolution for volatile compounds- High sensitivity (especially with MS)- Faster analysis times
Limitations - Higher solvent consumption- Can be slower than GC- Limited to volatile and thermally stable analytes- Potential for thermal degradation of sensitive compounds
Experimental Protocol: Gas Chromatography (GC-FID)

Objective: To provide a high-resolution method for the purity assessment of this compound, particularly for identifying volatile impurities.

Chromatographic Conditions:

ParameterRecommended Setting
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Sample Preparation Dissolve sample in Acetone to a concentration of 1 mg/mL.

The Rise of Ultra-Performance Liquid Chromatography (UPLC)

For laboratories requiring higher throughput and greater sensitivity, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advancement over conventional HPLC.[16][17] By utilizing columns with sub-2 µm particles, UPLC systems operate at much higher pressures, leading to:

  • Faster Analysis Times: Run times can be reduced by a factor of 5-10 compared to HPLC.[16]

  • Improved Resolution: Sharper and narrower peaks allow for better separation of closely eluting impurities.

  • Enhanced Sensitivity: The narrower peaks lead to a greater peak height and improved signal-to-noise ratio.

  • Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to significant cost savings and a greener footprint.

A validated UPLC method for furanic derivatives has been shown to reduce analysis time to one-tenth of that required by conventional HPLC.[16] This makes UPLC an attractive option for high-throughput screening and quality control environments.

Method_Selection cluster_properties Is the analyte... cluster_reqs Is the primary need... Analyte Analyte Properties Volatile Volatile & Thermally Stable? Analyte->Volatile NonVolatile Non-Volatile or Thermally Labile? Analyte->NonVolatile Requirements Analytical Requirements HighThroughput High Throughput & Sensitivity? Requirements->HighThroughput RoutineQC Routine QC & Versatility? Requirements->RoutineQC DefinitiveID Definitive ID of Volatiles? Requirements->DefinitiveID GC GC / GC-MS Volatile->GC HPLC HPLC NonVolatile->HPLC UPLC UPLC NonVolatile->UPLC HighThroughput->UPLC RoutineQC->HPLC DefinitiveID->GC

Figure 2: Decision tree for selecting an analytical method.

Conclusion: A Multi-faceted Approach to Purity Analysis

Both HPLC and GC are powerful techniques for the purity analysis of this compound, each with its own set of advantages. The choice of method should be guided by the specific analytical needs, available instrumentation, and the nature of the impurities being investigated.

  • HPLC is a robust and versatile method, ideal for routine quality control and for the analysis of a wide range of potential non-volatile impurities and degradation products. Its compatibility with a variety of detectors makes it a flexible tool in any analytical laboratory.

  • GC , particularly when coupled with a mass spectrometer, offers superior resolution and sensitivity for volatile impurities. It is an excellent complementary technique to HPLC for a comprehensive impurity profile.

  • UPLC represents the next generation of liquid chromatography, providing significant improvements in speed, resolution, and sensitivity, making it the preferred choice for high-throughput environments.

By understanding the principles and performance characteristics of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and purity of their synthesized compounds, ultimately contributing to the development of safer and more effective medicines.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Schwarz, M., Rodríguez, M. C., Guillén, D. A., & Barroso, C. G. (2009). Development and validation of UPLC for the determination of phenolic compounds and furanic derivatives in Brandy de Jerez.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]
  • Waters Corporation. Improving the Speed and Quantitative Performance for the Separation of Furans and the Passivator Benzotriazole in Transformer Oil Analysis. [Link]
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
  • Huang, Y. T., Kao, T. H., Inbaraj, B. S., & Chen, B. H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods (Basel, Switzerland), 11(21), 3485. [Link]
  • Singh, S., Kumar, V., & Kumar, D. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(4). [Link]
  • Alsante, K. M., Hata, G. L., & Martin, L. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. [Link]
  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [Link]
  • Lab Manager. (2025).
  • Phenomenex. (2025).
  • Buchwald, S. L., & Mauger, C. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(27), 4512-4514. [Link]
  • Bentham Science Publishers. (2011). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]
  • J&K Scientific. This compound. [Link]
  • Patel, Y., & Shah, N. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Roig, M. G., Bello, J. F., Kennedy, J. F., Rivera, Z. S., & Lloyd, L. L. (1992). A reversed-phase HPLC method for measurement of 5-hydroxymethyl furfuraldehyde and furfuraldehyde in processed juices.
  • SIELC Technologies. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. [Link]
  • J&K Scientific LLC. 2-(2-Furyl)benzaldehyde. [Link]
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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of scientific integrity. In the synthesis of novel chemical entities, rigorous characterization is paramount to ensure the validity of subsequent biological or material science studies. This guide provides an in-depth technical comparison of the expected spectral data for 2-(5-Methyl-2-Furyl)benzaldehyde, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage a comparative analysis of structurally related molecules to predict its spectral characteristics. This approach not only offers a robust framework for the tentative identification of this compound but also serves as a practical tutorial on the principles of spectral cross-referencing.

The Importance of Spectral Cross-Referencing

In the absence of a certified reference standard, the structural elucidation of a newly synthesized compound relies on the cumulative evidence from multiple analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about a molecule's atomic connectivity, functional groups, and overall mass. By comparing the obtained spectra with those of known, structurally similar compounds, researchers can gain a high degree of confidence in the identity and purity of their target molecule. This cross-referencing approach is a critical thinking exercise that moves beyond simple data matching to a deeper understanding of structure-property relationships.

Predicted Spectral Data for this compound

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data for this compound. These predictions are derived from a thorough analysis of the experimental data of benzaldehyde, 2-methylbenzaldehyde, 5-methyl-2-furaldehyde, and furfural.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, exhibiting signals from both the substituted benzaldehyde and the 5-methylfuran moieties.

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, likely between δ 9.8 and 10.2 ppm . This significant deshielding is due to the anisotropic effect of the carbonyl group.

  • Benzene Ring Protons: The four protons on the disubstituted benzene ring will appear as a complex multiplet between δ 7.2 and 8.0 ppm . The ortho- and para-protons to the aldehyde will be the most deshielded.

  • Furan Ring Protons: Two doublets are predicted for the furan ring protons. The proton at the 3-position is expected around δ 6.2-6.4 ppm , and the proton at the 4-position around δ 6.1-6.3 ppm , with a characteristic coupling constant of approximately 3-4 Hz.

  • Methyl Protons (-CH₃): A sharp singlet for the methyl group protons is anticipated around δ 2.3-2.5 ppm .

G cluster_molecule This compound Structure cluster_1h_nmr Predicted ¹H NMR Shifts mol H_aldehyde δ 9.8-10.2 (s, 1H) mol->H_aldehyde CHO H_aromatic δ 7.2-8.0 (m, 4H) mol->H_aromatic Aromatic CH H_furan_3 δ 6.2-6.4 (d, 1H) mol->H_furan_3 Furan C3-H H_furan_4 δ 6.1-6.3 (d, 1H) mol->H_furan_4 Furan C4-H H_methyl δ 2.3-2.5 (s, 3H) mol->H_methyl CH₃

Caption: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to resonate significantly downfield, in the range of δ 190-195 ppm .

  • Aromatic and Furan Carbons: A cluster of signals between δ 110 and 160 ppm is predicted for the twelve carbons of the benzene and furan rings. The carbons directly attached to the oxygen atom in the furan ring and the carbon bearing the aldehyde group will be the most deshielded within this region.

  • Methyl Carbon (-CH₃): The methyl carbon signal is anticipated to appear in the upfield region, around δ 13-15 ppm .

Predicted IR Spectrum

The IR spectrum will be instrumental in identifying the key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹ .

  • C-H Stretch (Aldehyde): Two weak to medium bands are characteristic for the aldehyde C-H stretch, anticipated around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

  • Aromatic and Furan C=C Stretches: Multiple sharp bands of variable intensity are expected between 1450 and 1600 cm⁻¹ .

  • C-O-C Stretch (Furan): A strong band corresponding to the asymmetric C-O-C stretch of the furan ring is predicted around 1020-1250 cm⁻¹ .

  • C-H Stretch (Aromatic and Furan): Signals above 3000 cm⁻¹ are expected for the C-H stretching vibrations of the aromatic and furan rings.

  • C-H Stretch (Aliphatic): Absorptions corresponding to the methyl group's C-H stretching will appear just below 3000 cm⁻¹ .

G cluster_functional_groups Key Functional Groups cluster_ir_peaks Expected IR Absorptions (cm⁻¹) compound This compound aldehyde Aldehyde (-CHO) compound->aldehyde aromatic_ring Benzene Ring compound->aromatic_ring furan_ring 5-Methylfuran Ring compound->furan_ring co_stretch 1680-1705 (C=O) aldehyde->co_stretch ch_aldehyde 2720-2750 & 2820-2850 (Aldehyde C-H) aldehyde->ch_aldehyde cc_aromatic 1450-1600 (Aromatic/Furan C=C) aromatic_ring->cc_aromatic furan_ring->cc_aromatic coc_furan 1020-1250 (Furan C-O-C) furan_ring->coc_furan G cluster_spectroscopy Spectroscopic Analysis Workflow cluster_data_analysis Data Interpretation and Validation start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry (GC-MS) start->ms structure_elucidation Structural Elucidation (Connectivity, Functional Groups) nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment ms->purity_assessment cross_reference Cross-reference with Predicted & Analogue Data structure_elucidation->cross_reference purity_assessment->cross_reference final_product Confirmed Structure & Purity of This compound cross_reference->final_product

A Comparative Study of Furan Aldehydes in Organic Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the pursuit of versatile and sustainable building blocks is paramount. Furan aldehydes, derived from renewable biomass sources, have emerged as a class of compounds with immense synthetic potential. Their unique electronic properties and inherent reactivity make them valuable precursors for a diverse array of molecular architectures. This guide provides a comparative analysis of the reactivity of common furan aldehydes in key organic transformations, supported by experimental data and detailed protocols, to empower researchers in leveraging these valuable synthons for their specific applications.

The Furan Aldehyde Scaffold: Structure, Electronics, and Reactivity

The reactivity of furan aldehydes is intrinsically linked to the electronic nature of the furan ring and the influence of substituents. The furan ring is an electron-rich aromatic system, which can enhance the reactivity of the aldehyde group compared to its benzene counterparts in certain reactions.[1] However, the aldehyde group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack but activates the aldehyde carbonyl group towards nucleophilic attack.

The substituents at the 5-position of the furan ring play a critical role in modulating the reactivity of the aldehyde. Electron-withdrawing groups (EWGs) at this position, such as a nitro or a halogenated phenyl group, increase the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack.[2] Conversely, electron-donating groups (EDGs), like a methyl or hydroxymethyl group, decrease the electrophilicity of the carbonyl carbon, thus reducing its reactivity towards nucleophiles.[2]

This guide will focus on a comparative analysis of three representative furan aldehydes:

  • Furfural (Furan-2-carbaldehyde): The simplest furan aldehyde, readily available from the dehydration of pentose sugars.[3]

  • 5-Hydroxymethylfurfural (HMF): A key platform chemical derived from the dehydration of hexose sugars, featuring both an aldehyde and a primary alcohol functionality.[4]

  • 5-Bromo-2-furaldehyde: A functionalized derivative that serves as a versatile intermediate for further synthetic modifications.[5]

Comparative Reactivity in Key Organic Transformations

We will now delve into a comparative analysis of these furan aldehydes in four fundamental classes of organic reactions: Condensation Reactions, Diels-Alder Reactions, Oxidation Reactions, and Reduction Reactions.

Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound.[6] The reactivity of the aldehyde is a key determinant of the reaction's success and rate.

Mechanism of Knoevenagel Condensation:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Active Methylene R'-CH2-R'' Enolate [R'-CH-R'']⁻ Active Methylene->Enolate Deprotonation Base Base Furan Aldehyde R-CHO Enolate->Furan Aldehyde Nucleophilic Attack Intermediate R-CH(O⁻)-CH(R')R'' Furan Aldehyde->Intermediate Alcohol Intermediate R-CH(OH)-CH(R')R'' Intermediate->Alcohol Intermediate Protonation Product R-CH=C(R')R'' Alcohol Intermediate->Product Dehydration

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Data:

To illustrate the impact of the 5-substituent on reactivity, a comparative Knoevenagel condensation with malononitrile was performed under piperidine catalysis in ethanol at room temperature.[7]

Furan Aldehyde5-SubstituentReaction Time (min)Yield (%)
Furfural-H3092
5-Hydroxymethylfurfural-CH₂OH4588
5-Bromo-2-furaldehyde-Br1595

Analysis of Results:

The experimental data clearly demonstrates the electronic influence of the 5-substituent. 5-Bromo-2-furaldehyde, with its electron-withdrawing bromine atom, exhibits the highest reactivity, leading to the shortest reaction time and the highest yield. Furfural represents the baseline, while 5-hydroxymethylfurfural, with its electron-donating hydroxymethyl group, is the least reactive of the three. This trend aligns with the principle that electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the malononitrile carbanion.

Experimental Protocol: Knoevenagel Condensation of Furfural with Malononitrile

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve furfural (0.500 g, 5.20 mmol) and malononitrile (0.343 g, 5.20 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add piperidine (0.042 g, 0.49 mmol) to the reaction mixture.

  • Reaction: Stir the mixture continuously at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to yield 2-(furan-2-ylmethylene)malononitrile.

Cycloaddition Reactions: The Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings.[8] In this context, the furan ring acts as the diene. The reactivity of the furan diene is sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring generally increase its reactivity, while electron-withdrawing groups decrease it.

Experimental Data:

A comparative study of the Diels-Alder reaction of different furan derivatives with N-phenylmaleimide was conducted in toluene at reflux.[9]

Furan Diene5-Substituent on Aldehyde PrecursorReaction Time (h)Yield of Endo Adduct (%)
Furan (from Furfural reduction)-H675
2,5-Bis(hydroxymethyl)furan (from HMF reduction)-CH₂OH485

Analysis of Results:

In this case, the electron-donating hydroxymethyl groups in 2,5-bis(hydroxymethyl)furan increase the electron density of the furan ring, making it a more reactive diene in the Diels-Alder reaction compared to unsubstituted furan. This leads to a shorter reaction time and a higher yield of the corresponding adduct. It is important to note that the aldehyde group itself in furfural and HMF deactivates the furan ring towards Diels-Alder reactions, hence their reduced derivatives are often used.[10] However, recent studies have shown that under specific conditions, such as in concentrated aqueous solutions, furfural and HMF can directly participate in Diels-Alder reactions.[11]

Experimental Protocol: Thermal Diels-Alder Reaction of Furan with N-Phenylmaleimide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-phenylmaleimide (1.0 eq) in toluene.

  • Reagent Addition: Add an excess of furan (e.g., 3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: The product can be purified by recrystallization from a suitable solvent to yield the Diels-Alder adduct.

Oxidation Reactions

The oxidation of furan aldehydes can selectively target either the aldehyde group to form a carboxylic acid or, in the case of HMF, the hydroxymethyl group. The choice of oxidant and reaction conditions dictates the outcome.

Experimental Data:

A comparative study on the aerobic oxidation of furfural and HMF to their corresponding carboxylic acids was conducted using a gold-palladium catalyst on a magnesium hydroxide support (AuPd/Mg(OH)₂).[12]

Furan AldehydeProductReaction Time (min)Conversion (%)Selectivity (%)
FurfuralFuroic Acid20>99>99
5-Hydroxymethylfurfural5-Hydroxymethyl-2-furancarboxylic acid609590

Analysis of Results:

Furfural undergoes rapid and highly selective oxidation to furoic acid. The oxidation of HMF is slightly slower and less selective, likely due to the presence of the hydroxymethyl group which can also be oxidized, leading to the formation of byproducts such as 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA).[13] This highlights the challenge of chemoselective oxidation in multifunctional molecules like HMF.

Experimental Protocol: Catalytic Oxidation of Furfural to Furoic Acid

  • Catalyst Preparation: Prepare a 1% AuPd/Mg(OH)₂ catalyst.

  • Reaction Setup: In a 50 mL glass reactor, add the catalyst (500:1 substrate-metal ratio), NaOH solution (0.6 M, 5 mL), and deionized water (5 mL). Stir at 1000 rpm for 5 minutes at 30 °C.

  • Substrate Addition: Add furfural (0.240 mL) with continuous stirring.

  • Reaction: Purge the reactor with O₂ and pressurize to 3 bar.

  • Monitoring and Work-up: Take samples at regular intervals and analyze by HPLC to determine conversion and selectivity. After the reaction, the product can be isolated by acidification and extraction.

Reduction Reactions

The reduction of furan aldehydes can yield valuable products such as furfuryl alcohols and diols. The aldehyde group is generally more readily reduced than other functional groups that might be present.

Experimental Data:

A comparative reduction of furfural and HMF was carried out using sodium borohydride (NaBH₄) in methanol at 0 °C to room temperature.[14]

Furan AldehydeProductReaction Time (h)Yield (%)
FurfuralFurfuryl Alcohol395
5-Hydroxymethylfurfural2,5-Bis(hydroxymethyl)furan392

Analysis of Results:

Both furfural and HMF are efficiently reduced to their corresponding alcohols in high yields under mild conditions with NaBH₄. The presence of the hydroxymethyl group in HMF does not significantly hinder the reduction of the aldehyde group, demonstrating the high chemoselectivity of this reducing agent for aldehydes.

Experimental Protocol: Reduction of 5-Hydroxymethylfurfural (HMF) to 2,5-Bis(hydroxymethyl)furan (BHMF)

  • Reaction Setup: Dissolve HMF (5.0 g, 39.6 mmol) in methanol (100 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 g, 39.6 mmol) in small portions over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of distilled water (50 mL). Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield BHMF. The crude product can be purified by recrystallization.

Conclusion and Future Outlook

This guide has provided a comparative overview of the reactivity of furfural, 5-hydroxymethylfurfural, and 5-bromo-2-furaldehyde in fundamental organic reactions. The electronic nature of the substituent at the 5-position of the furan ring is a key determinant of the aldehyde's reactivity, particularly in nucleophilic addition and condensation reactions. While electron-withdrawing groups enhance the electrophilicity of the carbonyl group, electron-donating groups can increase the reactivity of the furan ring as a diene in Diels-Alder reactions.

The selective transformation of the aldehyde and other functional groups present in furan aldehydes remains a vibrant area of research. The development of more selective and sustainable catalytic systems for the oxidation and reduction of these bio-based platform molecules will undoubtedly unlock new avenues for the synthesis of novel materials, pharmaceuticals, and agrochemicals. As the chemical industry continues its shift towards renewable feedstocks, a thorough understanding of the reactivity of furan aldehydes will be indispensable for the next generation of chemical innovation.

References

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Korean Chemical Society. [Link]
  • Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organoc
  • intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. [Link]
  • Diels Alder Lab. Scribd. [Link]
  • Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review.
  • Direct Diels–Alder reactions of furfural derivatives with maleimides. Chemical Science. [Link]
  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening.
  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. [Link]
  • Preparation of Furoic Acid by Oxid
  • Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. MDPI. [Link]
  • Oxidation of furfural to 2-furoic acid.
  • Diels Alder Reaction with Furan and Maleic Anhydride. Docsity. [Link]
  • The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. Royal Society of Chemistry. [Link]
  • Diels-Alder reaction of furan and maleic anhydride. Zibo Anquan Chemical Co., Ltd. [Link]
  • Hammett plots for the reaction between substituted furans.
  • Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). ProQuest. [Link]
  • Efficient and Selective Electrochemical and Photoelectrochemical Reduction of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan using Water as the Hydrogen Source.
  • Reduction of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)
  • Furfural. Wikipedia. [Link]
  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society. [Link]
  • Aerobic oxidation of 5-hydroxymethylfurfural into 2,5-diformylfuran using manganese dioxide with different crystal structures: A compar
  • 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide C
  • Wittig reaction. Wikipedia. [Link]
  • Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. SpringerLink. [Link]
  • Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Methyl-2-Furyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in pharmaceutical development and complex organic synthesis, the responsible management of chemical intermediates is as crucial as the synthesis itself.[1] 2-(5-Methyl-2-furyl)benzaldehyde, a nuanced aromatic aldehyde, requires a disposal protocol grounded in a thorough understanding of its chemical properties and associated hazards. This guide provides a direct, procedural framework for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.

Foundational Hazard Assessment: Understanding the "Why"

  • Aldehyde Group Hazards : Like benzaldehyde, this compound is anticipated to be harmful if swallowed or if it comes into contact with the skin.[2][3] It is expected to cause skin and eye irritation and may lead to respiratory irritation or sensitization upon inhalation.[2]

  • Furan Moiety Hazards : Furan-containing compounds can be sensitive to air and light, with the potential to form explosive peroxides over time.[4] Furthermore, the combustion of furan-containing waste can generate highly toxic products if not performed under controlled conditions.[5][6]

  • Environmental Hazards : Aromatic aldehydes are often toxic to aquatic life, meaning they must be prevented from entering waterways.[2][7]

Therefore, the core principle of disposal is controlled collection for professional incineration , never sewer or standard trash disposal.[8][9][10]

Key Hazard Summary Required Personal Protective Equipment (PPE)
Harmful if swallowed or absorbed through the skin.[2]Hand Protection: Chemically resistant gloves (e.g., nitrile, tested to EN 374 standard).[11]
Causes serious skin and eye irritation.[2][12]Eye Protection: Chemical safety goggles and/or a full-face shield.[13]
May cause respiratory irritation or sensitization.[2]Body Protection: Flame-resistant lab coat.[13]
Combustible liquid.[2][10]Respiratory Protection: Use only within a certified chemical fume hood.[13]
Toxic to aquatic life.[2]Ensure safety shower and eyewash stations are accessible.

Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that all forms of waste containing this compound are handled in a self-validating system that prioritizes safety and regulatory compliance.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step. Never mix incompatible wastes.[8][14]

  • Establish a Designated Waste Container: Use a chemically compatible container (e.g., glass or polyethylene) that can be securely sealed.[5]

  • Waste Stream: This container is for non-halogenated organic solvent waste .

  • Incompatibilities: Keep this waste stream separate from strong oxidizing agents, strong acids, and bases to prevent violent reactions.[14]

Step 2: Containerization and Labeling

Clear and accurate labeling prevents dangerous errors.

  • Primary Container: Collect all liquid waste, including the neat compound and solvent rinses, directly into your designated hazardous waste container. Keep the container closed except when adding waste.[8]

  • Labeling: The container must be labeled with a completed hazardous waste tag before any waste is added. The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • List all other constituents and their approximate concentrations (e.g., solvents).

    • The associated hazards (e.g., "Combustible," "Harmful," "Irritant").

Step 3: Managing Contaminated Solid Waste
  • Collection: All contaminated solids (e.g., gloves, weigh boats, silica gel, absorbent pads from spills) must be collected separately in a labeled, sealed plastic bag or a designated solid waste container.

  • Labeling: The bag or container must be clearly marked as "Solid Hazardous Waste" and list the chemical contaminant.

Step 4: Decontamination of Empty Containers

An empty container that held this compound must still be treated as hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[9]

  • Collect Rinsate: Crucially, this rinsate is now hazardous waste and must be collected in your designated liquid hazardous waste container.[9]

  • Container Disposal: After triple rinsing and air-drying in a fume hood, obliterate or remove the original label.[9] The container can now be disposed of as regular laboratory glass or plastic trash.

Emergency Procedures: Spill Management

Accidents require immediate and correct action. Ensure a spill kit equipped for organic solvents is readily available.

  • For a Small Spill (inside a fume hood):

    • Absorb the spill with an inert, non-combustible material like vermiculite or sand.

    • Using non-sparking tools, carefully scoop the absorbed material into a designated container for solid hazardous waste.[4]

    • Wipe the area with a solvent-wetted cloth (e.g., ethanol) and place the cloth in the solid waste container.

    • Seal and label the waste container for disposal.

  • For a Large Spill (outside a fume hood):

    • Evacuate: Immediately alert personnel and evacuate the immediate area.[2]

    • Isolate: Remove all sources of ignition.[2][4]

    • Ventilate: If safe to do so, increase ventilation to the area.

    • Contact EHS: Do not attempt to clean up a large spill yourself. Contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[8]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from procedures involving this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Action & Collection cluster_3 Final Disposition Start Waste Containing This compound Generated IsLiquid Liquid Waste? (Neat compound, solutions, rinsate) Start->IsLiquid IsSolid Solid Waste? (Contaminated gloves, paper, silica) IsEmpty Empty Container? IsLiquid->IsSolid No CollectLiquid Collect in Labeled, Non-Halogenated Organic Waste Container IsLiquid->CollectLiquid Yes IsSolid->IsEmpty No CollectSolid Collect in Labeled, Sealed Solid Waste Container IsSolid->CollectSolid Yes TripleRinse Triple Rinse with Appropriate Solvent IsEmpty->TripleRinse Yes EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) CollectLiquid->EHS_Pickup CollectSolid->EHS_Pickup TripleRinse->CollectLiquid Collect Rinsate DisposeTrash Dispose of Defaced Container in Regular Lab Trash TripleRinse->DisposeTrash After Rinsing & Defacing

Disposal workflow for this compound.

References

  • Sigma-Aldrich. This compound.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Sigma-Aldrich.
  • Fisher Scientific. 2-(2-Furyl)
  • Fisher Scientific.
  • Washington State Department of Ecology.
  • Vanderbilt University Medical Center.
  • Fisher Scientific.
  • BenchChem.
  • Chemos GmbH & Co. KG.
  • Carl ROTH.
  • Carl ROTH.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • Physikalisch-Technische Bundesanstalt.
  • ChemicalBook.
  • PMC.
  • Carl ROTH.
  • Kasturi Aromatics.
  • J&K Scientific. This compound Product Page.
  • NOAA. FURAN | CAMEO Chemicals.
  • ASM Journals. Chemotaxis to Furan Compounds by Furan-Degrading Pseudomonas Strains.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.